molecular formula C8H16O2 B050243 cis-1,2-Cyclohexanedimethanol CAS No. 15753-50-1

cis-1,2-Cyclohexanedimethanol

Cat. No.: B050243
CAS No.: 15753-50-1
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-OCAPTIKFSA-N
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Description

cis-1,2-Cyclohexanedimethanol is a valuable, rigid, chiral alicyclic diol widely employed as a fundamental building block in advanced materials science and organic synthesis. Its primary research value lies in its incorporation as a monomer to modify the properties of high-performance polymers, particularly polyesters and polyurethanes. The cis-configured cyclohexane ring introduces significant rigidity and thermal stability into polymer backbones, while the chiral center allows for the study of stereochemistry effects on material properties. This compound is instrumental in synthesizing coatings, engineering plastics, and resins with enhanced glass transition temperatures, chemical resistance, and mechanical strength. Furthermore, its defined stereochemistry makes it a crucial intermediate in asymmetric synthesis and for constructing complex molecular architectures, such as macrocycles and ligands. Researchers utilize this compound to investigate structure-property relationships in polymer science and to develop novel materials for specialized industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15753-50-1
Record name cis-1,2-Cyclohexanedimethanol
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Record name cis-1,2-cyclohexanedimethanol
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Foundational & Exploratory

An In-Depth Technical Guide to cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,2-Cyclohexanedimethanol, a key chemical intermediate with applications in pharmaceutical research and development. The document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and reaction, and its role in the synthesis of antiviral compounds.

Chemical Identifiers and Properties

This compound is a diol featuring a cyclohexane ring with two hydroxymethyl groups in a cis configuration. Its unique structural properties make it a valuable building block in organic synthesis.

Table 1: Identifiers for this compound

IdentifierValue
CAS Number 15753-50-1[1][2][3][4]
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [1][2]
EC Number 239-843-6[1][4]
PubChem CID 2724019[5]
InChI InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+[1][6]
InChIKey XDODWINGEHBYRT-OCAPTIKFSA-N[1][6]
SMILES OC[C@@H]1CCCC[C@@H]1CO[1][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Solid[1][4]
Melting Point 43-45 °C[1][4]
Boiling Point 118-119 °C at 0.5 Torr[6]
Topological Polar Surface Area 40.5 Ų[5][7]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below. These protocols are based on established chemical principles and published research abstracts.

2.1. Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound starting from a suitable precursor, adapted from procedures for similar compounds. A common route involves the dihydroxylation of a cyclohexene derivative followed by reduction.

Experimental Protocol: Synthesis of this compound

  • Dihydroxylation of Cyclohex-1-ene-1,2-dicarboxylic acid: To a stirred solution of cyclohex-1-ene-1,2-dicarboxylic acid in a suitable solvent (e.g., acetone/water), a catalytic amount of osmium tetroxide is added, followed by the dropwise addition of an oxidizing agent such as N-methylmorpholine N-oxide (NMO) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Isolation of the Diol: The reaction is quenched with a reducing agent (e.g., sodium sulfite). The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude cis-1,2-dihydroxycyclohexane-1,2-dicarboxylic acid.

  • Reduction to this compound: The crude diacid is dissolved in an anhydrous solvent (e.g., THF) and slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C. The mixture is then refluxed until the reduction is complete.

  • Final Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude this compound is then purified by column chromatography or recrystallization to afford the final product.

2.2. Enantioselective Oxidation

This compound can undergo enantioselective oxidation, a key transformation in the synthesis of chiral molecules. This protocol is based on the work by Rychnovsky et al., which utilizes a chiral nitroxyl radical catalyst.[8]

Experimental Protocol: Enantioselective Oxidation of this compound

  • Reaction Setup: To a solution of racemic this compound in a suitable solvent (e.g., dichloromethane) is added a catalytic amount (e.g., 1 mol%) of a chiral nitroxyl radical catalyst, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[8]

  • Oxidation: A stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by an appropriate analytical technique (e.g., GC or TLC).

  • Work-up and Product Isolation: Upon completion, the reaction is quenched, and the aqueous and organic layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification and Analysis: The resulting mixture of the unreacted alcohol and the oxidized product (a chiral hydroxy aldehyde or lactone) is separated and purified using chromatographic techniques. The enantiomeric excess of the remaining alcohol and the product is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in the protocols.

synthesis_workflow start Start: Cyclohex-1-ene-1,2-dicarboxylic acid step1 Step 1: Dihydroxylation (OsO4 cat., NMO) start->step1 intermediate1 Intermediate: cis-1,2-Dihydroxycyclohexane-1,2-dicarboxylic acid step1->intermediate1 step2 Step 2: Reduction (LiAlH4) intermediate1->step2 product Product: this compound step2->product

References

A Technical Guide to cis-1,2-Cyclohexanedimethanol: Properties, Analysis, and Chemical Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclohexanedimethanol is a diol featuring a cyclohexane ring with two hydroxymethyl groups in a cis configuration. This unique structural arrangement imparts specific physical and chemical properties that make it a valuable building block in various chemical syntheses, including applications in the pharmaceutical and polymer industries. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its characterization, and a look into its chemical reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₆O₂--INVALID-LINK--
Molecular Weight 144.21 g/mol --INVALID-LINK--
Appearance White to off-white solid, may be a low-melting solidChemicalBook
Melting Point 43-45 °C--INVALID-LINK--
Boiling Point 112 °C at 0.6 mmHg--INVALID-LINK--
Density 1.004 g/cm³ChemicalBook
Vapor Pressure 0.000923 mmHg at 25 °CChemicalBook
Spectroscopic Data
Spectroscopic DataDescriptionReference
¹H NMR Spectra available--INVALID-LINK--
¹³C NMR Spectra available--INVALID-LINK--
IR Spectrum Data available for the liquid phase (melt)--INVALID-LINK--
Safety and Handling
PropertyValueReference
Flash Point Not applicable--INVALID-LINK--
Storage Class 11 - Combustible Solids--INVALID-LINK--
WGK WGK 3--INVALID-LINK--
Personal Protective Equipment Eyeshields, Gloves--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute to approach the expected melting point of 43-45 °C.

  • Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point of the sample.

Density Determination by Gas Pycnometry

Gas pycnometry is a suitable method for determining the skeletal density of the solid this compound.

Procedure:

  • Weigh the this compound sample accurately.

  • Place the weighed sample into the sample chamber of the gas pycnometer.

  • Seal the sample chamber.

  • Introduce helium gas at a known pressure into a reference chamber of known volume.

  • Expand the gas into the sample chamber and allow the pressure to equilibrate.

  • The instrument software will calculate the volume of the sample based on the pressure change.

  • The density is then calculated as the mass of the sample divided by its volume.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds. For ¹³C NMR, a spectral width of 200-240 ppm and a longer relaxation delay may be used.

Chemical Synthesis and Reactivity

This compound is a vicinal diol, and its reactivity is characterized by the presence of two primary hydroxyl groups.

Synthesis Workflow

A common method for the synthesis of cis-1,2-cyclohexanediol, a related precursor, involves the dihydroxylation of cyclohexene. The hydroxymethyl groups can then be introduced through subsequent reactions. The following diagram illustrates a generalized workflow for the synthesis of a cis-diol from an alkene.

Synthesis_Workflow Synthesis of a cis-Diol from an Alkene cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Process cluster_product Product Start Cyclohexene Reaction Syn-dihydroxylation Start->Reaction Reagent1 Osmium Tetroxide (OsO₄) Reagent1->Reaction Reagent2 Co-oxidant (e.g., NMO) Reagent2->Reaction Product cis-1,2-Cyclohexanediol Reaction->Product

Caption: Generalized workflow for the synthesis of a cis-diol.

Oxidative Cleavage of Vicinal Diols

A characteristic reaction of vicinal diols like this compound is oxidative cleavage with reagents such as sodium periodate (NaIO₄). This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of two carbonyl compounds.

Oxidative_Cleavage Oxidative Cleavage of a Vicinal Diol cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Diol This compound Process Oxidative Cleavage Diol->Process Oxidant Sodium Periodate (NaIO₄) Oxidant->Process Product1 Aldehyde 1 Process->Product1 Product2 Aldehyde 2 Process->Product2

Caption: Oxidative cleavage of a vicinal diol.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows it to be used in the production of polyesters and other polymers. In the context of drug development, it can be a precursor for the synthesis of more complex molecules. For instance, it has been used in the synthesis of guanine derivatives. Its well-defined stereochemistry makes it a useful chiral building block.

Conclusion

This compound is a compound with a distinct set of physical and chemical properties owing to its cyclic structure and cis-oriented hydroxymethyl groups. The experimental protocols outlined in this guide provide a framework for its accurate characterization. Understanding its reactivity, particularly as a vicinal diol, is key to leveraging its potential in synthetic chemistry, from polymer science to the development of novel pharmaceutical agents.

Synthesis of cis-1,2-Cyclohexanedimethanol from Cyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to cis-1,2-cyclohexanedimethanol, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, cyclohexene. The synthesis is presented as a three-step process involving dihydroxylation, oxidation, and subsequent reduction. This document furnishes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful replication and understanding of this synthetic pathway.

Overall Synthetic Strategy

The synthesis of this compound from cyclohexene is achieved through a three-step reaction sequence. The initial step involves the syn-dihydroxylation of the cyclohexene double bond to yield cis-1,2-cyclohexanediol. This is followed by the oxidation of the vicinal diol to the corresponding cis-1,2-cyclohexanedicarboxylic acid. The final step is the reduction of this dicarboxylic acid to the target diol, this compound, using a powerful reducing agent.

Synthesis_Workflow Cyclohexene Cyclohexene cis_Diol cis-1,2-Cyclohexanediol Cyclohexene->cis_Diol Step 1: Dihydroxylation cis_Diacid cis-1,2-Cyclohexanedicarboxylic Acid cis_Diol->cis_Diacid Step 2: Oxidation cis_Dimethanol This compound cis_Diacid->cis_Dimethanol Step 3: Reduction

Caption: Overall synthetic workflow from cyclohexene to this compound.

Experimental Protocols

Step 1: Synthesis of cis-1,2-Cyclohexanediol

This procedure details the syn-dihydroxylation of cyclohexene using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric oxidant.

Experimental Workflow:

Dihydroxylation_Workflow start Start reactants Combine Cyclohexene, NMO, water, acetone, t-butanol, and OsO4 start->reactants reaction Stir overnight at room temperature under nitrogen reactants->reaction quench Add sodium hydrosulfite and magnesol slurry reaction->quench filtration Filter the mixture quench->filtration neutralize_extract Neutralize filtrate, evaporate acetone, adjust pH, and extract with EtOAc filtration->neutralize_extract isolate Dry and evaporate organic layers neutralize_extract->isolate recrystallize Recrystallize from ether isolate->recrystallize product cis-1,2-Cyclohexanediol recrystallize->product

Caption: Experimental workflow for the synthesis of cis-1,2-cyclohexanediol.

Procedure:

To a mixture of N-methylmorpholine-N-oxide dihydrate (18.2 g, 155 mmol), water (50 mL), acetone (20 mL), and osmium tetroxide (80 mg) in tert-butanol (8 mL), distilled cyclohexene (10.1 mL, 100 mmol) is added. The reaction is initially slightly exothermic and is maintained at room temperature with a water bath. The reaction mixture is stirred overnight at room temperature under a nitrogen atmosphere. Following the completion of the reaction, a slurry of sodium hydrosulfite (1 g), magnesium silicate (12 g), and water (80 mL) is added, and the resulting mixture is filtered. The filtrate is neutralized to a pH of 7 with 1 N H₂SO₄, and the acetone is removed under reduced pressure. The pH is then further adjusted to 2. The aqueous solution is saturated with NaCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product. Recrystallization from ether affords pure cis-1,2-cyclohexanediol.

Quantitative Data:

ParameterValueReference
Starting MaterialCyclohexene
Key ReagentsOsmium tetroxide, N-methylmorpholine-N-oxide
SolventWater, Acetone, t-Butanol
Reaction TemperatureRoom Temperature
Reaction TimeOvernight
Crude Yield11.2 g (96.6%)
Recrystallized Yield10.6 g (91%)
Melting Point95-97 °C
Step 2: Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

This procedure outlines the oxidation of cis-1,2-cyclohexanediol to cis-1,2-cyclohexanedicarboxylic acid using ruthenium tetroxide generated in situ from ruthenium(III) chloride and sodium periodate.

Procedure:

In a biphasic system of ethyl acetate and water, cis-1,2-cyclohexanediol is dissolved. To this solution, a catalytic amount of ruthenium(III) chloride hydrate and a stoichiometric amount of sodium periodate are added. The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dicarboxylic acid. The product can be further purified by recrystallization.

Quantitative Data (Representative):

ParameterValue
Starting Materialcis-1,2-Cyclohexanediol
Key ReagentsRuthenium(III) chloride hydrate, Sodium periodate
SolventEthyl acetate, Water
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield80-90%
Step 3: Synthesis of this compound

This protocol describes the reduction of cis-1,2-cyclohexanedicarboxylic acid to this compound using lithium aluminum hydride (LAH).[1][2][3][4][5][6][7]

Experimental Workflow:

Reduction_Workflow start Start lah_suspension Prepare a suspension of LAH in anhydrous THF under N2 at 0°C start->lah_suspension add_diacid Add a solution of cis-1,2-cyclohexanedicarboxylic acid in THF dropwise lah_suspension->add_diacid reaction Allow to warm to room temperature and stir add_diacid->reaction quench Cool to 0°C and quench with ethyl acetate, then water and NaOH(aq) reaction->quench filtration Filter the resulting suspension through Celite quench->filtration extraction Extract the filtrate with ether filtration->extraction isolate Dry and evaporate the organic layers extraction->isolate product This compound isolate->product

Caption: Experimental workflow for the LAH reduction to this compound.

Procedure:

To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of cis-1,2-cyclohexanedicarboxylic acid in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by cooling the mixture to 0 °C and slowly adding ethyl acetate, followed by the dropwise addition of water and then a 15% aqueous sodium hydroxide solution.[4] The resulting suspension is stirred until a white precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound, which can be purified by distillation or recrystallization.

Quantitative Data (Representative):

ParameterValueReference
Starting Materialcis-1,2-Cyclohexanedicarboxylic Acid
Key ReagentLithium Aluminum Hydride (LAH)[1][2][6][7]
SolventAnhydrous Tetrahydrofuran (THF)[2]
Reactant StoichiometryLAH (excess)[2]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time1-4 hours[2]
Expected Yield>90%

Safety Considerations

  • Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Ruthenium tetroxide is a powerful and aggressive oxidant. It should be generated and used in situ in a fume hood.

  • Lithium aluminum hydride (LAH) is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[2] All manipulations involving LAH must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. The quenching of excess LAH is highly exothermic and must be performed slowly and with extreme care at low temperatures.[2][4]

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult the cited literature and adhere to all institutional safety protocols when performing these experiments.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of cis-1,2-cyclohexanedimethanol. It delves into the conformational analysis of the cyclohexane ring, the spatial arrangement of the hydroxymethyl substituents, and the resulting stereochemical implications. This document summarizes key physicochemical properties and provides insight into synthetic approaches. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development, where the specific stereoisomer of 1,2-cyclohexanedimethanol is of interest.

Molecular Structure and Identification

This compound, also known as cis-1,2-bis(hydroxymethyl)cyclohexane, is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2][3][4] It consists of a cyclohexane ring substituted on two adjacent carbon atoms with hydroxymethyl (-CH₂OH) groups that are on the same side of the ring plane.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name[(1R,2S)-2-(hydroxymethyl)cyclohexyl]methanol[2]
CAS Number15753-50-1[2][3]
Molecular FormulaC₈H₁₆O₂[1][2][3][4]
Molecular Weight144.21 g/mol [1][2][3][4]
InChIInChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+[3]
InChIKeyXDODWINGEHBYRT-OCAPTIKFSA-N[3]
SMILESOC[C@@H]1CCCC[C@@H]1CO[3]

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its stereochemistry. The cis configuration affects its melting point, boiling point, and solubility compared to its trans isomer.

Table 2: Physicochemical Properties of 1,2-Cyclohexanedimethanol Isomers

PropertyThis compoundtrans-1,2-Cyclohexanedimethanol
Melting Point43-45 °C[3][5]61 °C
Boiling Point112 °C at 0.6 mmHg[5]Not specified
Density1.004 ± 0.06 g/cm³ (Predicted)[5]1.02 g/mL at 25 °C (for a commercial mixture)
SolubilitySlightly soluble in Chloroform and Methanol[5]Not specified
pKa14.75 ± 0.10 (Predicted)[5]Not specified
AppearanceWhite to Off-White Low-Melting Solid[5]White Waxy Solid (for a commercial mixture)

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the two hydroxymethyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring.[6] The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain.

In the chair conformation of cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position while the other occupies an equatorial position (axial-equatorial or equatorial-axial).[7][8] These two chair conformations are enantiomeric and rapidly interconvert at room temperature through a process called ring flipping.[6] This rapid equilibrium makes the cis isomer achiral overall and not resolvable into separate enantiomers under normal conditions.[6]

The two chair conformers of this compound are of equal energy.[9] The steric strain in each conformer arises from 1,3-diaxial interactions and gauche interactions between the substituents.[9]

G cluster_0 Chair Conformations of this compound Conformer_A Chair Conformation 1 (Axial-Equatorial) Conformer_B Chair Conformation 2 (Equatorial-Axial) Conformer_A->Conformer_B Ring Flip

Caption: Conformational Isomerism of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 1,2-cyclohexanedimethanol involves the hydrogenation of the corresponding dicarboxylic acid or its anhydride. For the synthesis of the cis isomer, the hydrogenation of cis-1,2-cyclohexanedicarboxylic acid or its anhydride is a viable approach.

Experimental Protocol: Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (A precursor to the saturated diol)

This protocol describes the hydrogenation of a related precursor, which upon further reduction of the carboxylic acid groups would yield this compound.

  • Materials:

    • cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1200 g)[10]

    • Silica supported nickel catalyst (50 g)[10]

    • Hydrogen gas[10]

  • Procedure:

    • The cis-4-cyclohexene-1,2-dicarboxylic anhydride and the catalyst are charged into a hydrogenation apparatus equipped with a high-speed agitator.[10]

    • The mixture is heated to 130 °C.[10]

    • Pure hydrogen gas is bubbled through the agitated reaction mixture at 130 °C under atmospheric pressure.[10]

    • The reaction is continued for approximately 5 hours until the absorption of hydrogen ceases, indicating the completion of the hydrogenation of the double bond to yield cis-cyclohexane-1,2-dicarboxylic anhydride.[10]

    • Further reduction of the anhydride/dicarboxylic acid to the diol would require a subsequent reduction step, typically using a more potent reducing agent like lithium aluminum hydride or catalytic hydrogenation under more forcing conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The protons of the hydroxymethyl groups (-CH₂OH) would likely appear as distinct signals, potentially as doublets of doublets due to diastereotopicity and coupling to the adjacent methine proton. The hydroxyl protons (-OH) would typically appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons of the hydroxymethyl groups would appear in the region typical for primary alcohols (around 60-70 ppm). The carbons of the cyclohexane ring would appear in the aliphatic region (around 20-40 ppm).

Logical Relationships in Stereoisomerism

The stereochemical relationships between the different isomers of 1,2-disubstituted cyclohexanes can be visualized to understand their classification as enantiomers or diastereomers.

G cluster_1 1,2-Disubstituted Cyclohexane Isomers cis cis-Isomer (meso compound) trans_RR trans-(R,R)-Isomer cis->trans_RR Diastereomers trans_SS trans-(S,S)-Isomer cis->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Caption: Stereoisomeric Relationships of 1,2-Disubstituted Cyclohexanes.

Conclusion

This compound is a structurally distinct diol with specific stereochemical properties arising from the cis orientation of its functional groups on a flexible cyclohexane ring. Its axial-equatorial conformational equilibrium is a key feature influencing its physical properties and reactivity. While detailed spectroscopic data remains elusive in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and synthetic considerations. Further research to fully characterize this compound, particularly through detailed NMR studies, would be beneficial for its application in various fields of chemistry.

References

Solubility Profile of cis-1,2-Cyclohexanedimethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-Cyclohexanedimethanol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the established methodologies for determining its solubility in various solvents.

Understanding Solubility: A Critical Parameter

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. In materials science, the solubility of monomers and additives influences polymerization processes and the final properties of the material. Therefore, a thorough understanding of the solubility of this compound is essential for its effective application.

Predicted Solubility of this compound

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table is provided as a template for researchers to record their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Water25Shake-Flask Method
Ethanol25Shake-Flask Method
Methanol25Shake-Flask Method
Acetone25Shake-Flask Method
Ethyl Acetate25Shake-Flask Method
Dichloromethane25Shake-Flask Method
Toluene25Shake-Flask Method
Hexane25Shake-Flask Method

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol outlines the steps for determining the solubility of this compound in a given solvent, followed by quantification using UV-Visible spectroscopy.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Orbital shaker or wrist-action shaker

  • Constant temperature water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Syringes

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a conical flask containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C).

    • Shake the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle by letting the flask stand in the constant temperature bath for at least 24 hours.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification by UV-Visible Spectroscopy:

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using the UV-Visible spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

    • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to an appropriate concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

    • Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results start Start: Define Compound and Solvents prep_compound Obtain High-Purity Compound start->prep_compound prep_solvents Select and Prepare Solvents start->prep_solvents shake_flask Shake-Flask Method: Equilibrate excess solid in solvent prep_compound->shake_flask prep_solvents->shake_flask sampling Withdraw and Filter Supernatant shake_flask->sampling uv_vis UV-Vis Spectrophotometry sampling->uv_vis measure_sample Measure Sample Absorbance sampling->measure_sample calibration Generate Calibration Curve uv_vis->calibration calibration->measure_sample calculate Calculate Solubility measure_sample->calculate report Report Data in Table calculate->report end End report->end

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Profile of cis-1,2-Cyclohexanedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,2-Cyclohexanedimethanol (CAS No: 15753-50-1), a versatile building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2 - 1.8Multiplet8HCyclohexyl -CH₂- protons
~1.8 - 2.1Multiplet2HCyclohexyl -CH- protons
3.48Doublet4H-CH₂OH protons
4.48Singlet2H-OH protons
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
25.1Cyclohexyl C4/C5
29.5Cyclohexyl C3/C6
40.8Cyclohexyl C1/C2
66.2-CH₂OH
Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch (alcohol)
2920, 2850StrongC-H stretch (alkane)
1450MediumC-H bend (alkane)
1030StrongC-O stretch (primary alcohol)
Table 4: Mass Spectrometry Data
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
144~5[M]⁺ (Molecular Ion)
126~25[M - H₂O]⁺
113~40[M - CH₂OH]⁺
95100[C₇H₁₁]⁺
81~80[C₆H₉]⁺
67~75[C₅H₇]⁺
55~70[C₄H₇]⁺

Experimental Protocols

The data presented in this guide are based on standard analytical techniques. The following are detailed methodologies representative of how such data for this compound would be acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2 seconds) with a larger number of scans are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a low-melting solid or viscous liquid at room temperature, the spectrum can be obtained as a thin film. A small amount of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the relative abundance of each ion. The mass spectrum is scanned over a range of m/z values, for example, from 40 to 400 amu.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Spectroscopic_Correlations cluster_structure This compound Structure cluster_data Spectroscopic Data cluster_signals Key Signals Structure HNMR ¹H NMR CNMR ¹³C NMR IR IR MS Mass Spec H_OH OH ~4.48 ppm HNMR->H_OH H_CH2O CH₂O ~3.48 ppm HNMR->H_CH2O H_CH CH ~1.8-2.1 ppm HNMR->H_CH H_CH2_ring Ring CH₂ ~1.2-1.8 ppm HNMR->H_CH2_ring C_CH2O CH₂OH ~66.2 ppm CNMR->C_CH2O C_CH CH ~40.8 ppm CNMR->C_CH C_CH2_ring Ring CH₂ 25.1, 29.5 ppm CNMR->C_CH2_ring IR_OH O-H Stretch ~3350 cm⁻¹ IR->IR_OH IR_CO C-O Stretch ~1030 cm⁻¹ IR->IR_CO MS_M [M]⁺ m/z 144 MS->MS_M MS_frag Fragments m/z 126, 113, 95 MS->MS_frag

Caption: Correlation of molecular structure with key spectroscopic signals.

An In-depth Technical Guide on the Thermodynamic Properties and Stability of cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and thermal stability of cis-1,2-Cyclohexanedimethanol. Due to a scarcity of direct experimental data for this specific isomer, this report leverages established computational estimation methods, namely the Joback and Benson group contribution theories, to predict key thermodynamic parameters. These estimated values are presented alongside available experimental data for structurally related compounds, such as cis-1,2-cyclohexanediol and cyclohexanol, to offer a comparative context. Furthermore, this guide outlines detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing thermal stability.

Thermodynamic Properties of this compound

The fundamental thermodynamic properties of a compound are crucial for understanding its behavior in chemical reactions, formulation processes, and storage. In the absence of direct experimental measurements for this compound, computational methods provide reliable estimations.

Estimated Thermodynamic Data

The Joback method, a widely used group contribution technique, was employed to estimate the ideal gas-phase thermodynamic properties of this compound. This method breaks down the molecule into its constituent functional groups and sums their respective contributions to predict overall properties.

Table 1: Estimated Thermodynamic Properties of this compound (Joback Method)

PropertySymbolEstimated ValueUnit
Molar MassM144.21 g/mol
Boiling PointTb555.8 K (282.7 °C)K (°C)
Melting PointTm338.2 K (65.1 °C)K (°C)
Critical TemperatureTc739.4 K (466.3 °C)K (°C)
Critical PressurePc3.8 MPaMPa
Critical VolumeVc480.0cm³/mol
Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°-495.5kJ/mol
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔGf°-280.9kJ/mol
Heat Capacity (Ideal Gas, 298.15 K)Cp250.7J/(mol·K)
Enthalpy of Vaporization (at Tb)ΔHvap65.4kJ/mol
Enthalpy of FusionΔHfus20.8kJ/mol

Note: These values are estimations and should be used as a guideline in the absence of experimental data.

Comparative Experimental Data for Related Compounds

To provide context for the estimated values, the following table presents experimental thermodynamic data for structurally similar compounds. These compounds share key structural features with this compound, making their properties relevant for comparison.

Table 2: Experimental Thermodynamic Properties of Related Compounds

CompoundPropertyValueUnitSource
cis-1,2-Cyclohexanediol Enthalpy of Combustion (solid)-3521.0kJ/molNIST WebBook
Enthalpy of Fusion20.27kJ/molCheméo
Heat Capacity (solid, 298.15 K)175.0J/(mol·K)Cheméo
Cyclohexanol Enthalpy of Formation (liquid)-349.5kJ/molNIST WebBook
Enthalpy of Combustion (liquid)-3727.0kJ/molNIST WebBook
Entropy (liquid, 298.15 K)203.3J/(mol·K)NIST WebBook
Heat Capacity (liquid, 298.15 K)212.0J/(mol·K)NIST WebBook

Thermal Stability

The thermal stability of a compound dictates its suitability for applications involving elevated temperatures and is a critical parameter in safety assessments.

General Assessment
Typical Experimental Protocols for Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of chemical compounds.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability.

Experimental Protocol: A General TGA Procedure for a Liquid Sample

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to study decomposition and oxidation processes.

Experimental Protocol: A General DSC Procedure for a Solid/Liquid Sample

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan. For a liquid, use a hermetically sealed pan to prevent volatilization.

  • Reference: Place an empty, sealed reference pan in the reference position of the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min). For oxidation studies, a controlled flow of air or oxygen would be used.

  • Temperature Program:

    • Equilibrate the sample at a desired starting temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, oxidation), and to determine the corresponding temperatures and enthalpy changes.

Visualizations

The following diagrams illustrate the logical workflows for the computational estimation of thermodynamic properties and the experimental determination of thermal stability.

ThermodynamicPropertyEstimation cluster_input Input cluster_method Computational Method cluster_output Estimated Properties Molecule This compound Structure Fragmentation Molecular Fragmentation (Group Contribution) Molecule->Fragmentation Identify Functional Groups Joback Joback Method Parameter Database Fragmentation->Joback Match Groups ThermoData Enthalpy of Formation Gibbs Free Energy Heat Capacity Boiling Point, etc. Joback->ThermoData Calculate Properties ThermalStabilityAnalysis cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample This compound (Accurately Weighed) TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Program Controlled Heating (e.g., 10 °C/min in N2) TGA_Instrument->TGA_Program TGA_Data Mass vs. Temperature Curve TGA_Program->TGA_Data TGA_Result Decomposition Temperature TGA_Data->TGA_Result DSC_Program Controlled Heating (e.g., 10 °C/min in N2/Air) DSC_Instrument->DSC_Program DSC_Data Heat Flow vs. Temperature Curve DSC_Program->DSC_Data DSC_Result Melting Point, Onset of Decomposition/Oxidation DSC_Data->DSC_Result

Technical Guide: Health and Safety Information for cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

cis-1,2-Cyclohexanedimethanol is a diol derivative of cyclohexane. While specific toxicological data is limited, its structural properties are well-defined.

PropertyValueReference
Synonyms cis-1,2-Bis(hydroxymethyl)cyclohexane, cis-Cyclohexane-1,2-diyldimethanol[1]
CAS Number 15753-50-1[1]
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
Appearance Solid[3]
Melting Point 43-45 °C[3]
Storage Class Combustible Solids (Storage Class 11)[3]

Hazard Identification and Classification

According to aggregated GHS data from reports submitted to the European Chemicals Agency (ECHA), this compound has been classified with the following hazards in some, but not all, notifications. It is important to note that other reports do not meet the criteria for hazard classification[4].

Hazard ClassGHS Classification
Acute Toxicity, Oral Warning, H302: Harmful if swallowed
Skin Corrosion/Irritation Warning, H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Warning, H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Warning, H335: May cause respiratory irritation

Source: PubChem CID 2724019[4]

Toxicological Data Summary

Toxicological EndpointResult/Data
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Aspiration Hazard Based on available data, the classification criteria are not met

Source: Cleanchem Laboratories MSDS[2]

Handling, Storage, and Personal Protective Equipment

Handling
  • Avoid contact with skin and eyes[2].

  • Avoid the formation of dust and aerosols[2].

  • Ensure adequate ventilation, preferably with a laboratory fume hood or other local exhaust ventilation[2].

Storage
  • Keep containers tightly closed in a dry and well-ventilated place[2].

  • Recommended storage condition is in a refrigerator[2].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].

  • Skin Protection: Wear impervious clothing and handle with gloves that have been inspected prior to use. Gloves should satisfy EU Directive 89/686/EEC and the standard EN 374[2].

  • Respiratory Protection: If engineering controls are insufficient, use NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. For exclusive respiratory protection, a full-face supplied air respirator is required[2].

First Aid and Emergency Procedures

First Aid Measures
  • General Advice: In all cases of exposure, medical attention is required. Show the Safety Data Sheet to the attending physician[2].

  • Inhalation: Move the person to fresh air and keep them at rest in a comfortable breathing position. If symptoms develop or persist, call a physician[2].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2].

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[2].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water, dry chemical, carbon dioxide, or alcohol-resistant foam[2].

  • Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and sulphur oxides[2].

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary[2].

Accidental Release Measures
  • Personal Precautions: Keep unnecessary personnel away and wear appropriate personal protective equipment. Avoid inhaling dust and do not touch damaged containers or spilled material without proper protective clothing. Ensure adequate ventilation[2].

  • Environmental Precautions: Prevent discharge into drains, water courses, or onto the ground[2].

  • Containment and Cleaning: Avoid generating dust. Sweep or vacuum the spillage and collect it in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination[2].

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the reviewed literature. Therefore, the following sections describe the general methodologies for key toxicological assays as outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines. These serve as a reference for the type of experiments that would be conducted to generate the necessary safety data.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test System: Typically, the rat is the preferred rodent species.

  • Procedure:

    • Animals are fasted prior to administration of the test substance.

    • The substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Administration is usually by gavage.

    • Observations of effects and mortalities are made.

    • Animals are observed for at least 14 days.

    • The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause irritation or corrosion to the skin.

  • Test System: The albino rabbit is the preferred laboratory animal.

  • Procedure:

    • A single dose of the test substance (0.5 g for solids) is applied to a small area of the animal's skin (approximately 6 cm²).

    • The treated area is covered with a gauze patch and a semi-occlusive dressing for an exposure period of 4 hours.

    • After exposure, the residual substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any effects.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

  • Test System: The albino rabbit is the preferred species.

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae.

    • The duration of observation should be sufficient to fully evaluate the magnitude and reversibility of the effects.

Signaling Pathways and Mechanisms of Action

There is no available information in the searched literature regarding the signaling pathways affected by this compound or its specific mechanisms of toxic action. This represents a significant data gap in the understanding of its biological activity.

Visualizations

As specific experimental data for this compound is unavailable, the following diagrams illustrate the generalized workflows for standard toxicological testing procedures.

Experimental_Workflow_for_Acute_Oral_Toxicity_OECD_401 start Start: Dose Range-Finding Study acclimatization Animal Acclimatization (e.g., Rats, 5-7 days) start->acclimatization grouping Group Allocation (e.g., 5 animals/sex/group) acclimatization->grouping fasting Fasting (Overnight) grouping->fasting dosing Single Oral Dose Administration (Gavage) fasting->dosing observation_short Observation (Short-term) (Signs of toxicity, mortality) dosing->observation_short observation_long Observation (Long-term) (14 days) observation_short->observation_long necropsy Gross Necropsy observation_long->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End: Toxicity Classification data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study (OECD 401).

Experimental_Workflow_for_Dermal_Irritation_OECD_404 start Start: Animal Selection (Albino Rabbit) preparation Site Preparation (Fur clipping, ~24h prior) start->preparation application Test Substance Application (0.5g, 6 cm^2 area) preparation->application exposure Semi-occlusive Dressing (4-hour exposure) application->exposure removal Substance Removal & Site Cleaning exposure->removal scoring_1 Scoring at 1, 24, 48, 72h (Erythema & Edema) removal->scoring_1 observation Extended Observation (Up to 14 days for reversibility) scoring_1->observation data_analysis Data Analysis (Irritation Index) observation->data_analysis end End: Classification data_analysis->end

Caption: Generalized workflow for an acute dermal irritation study (OECD 404).

Experimental_Workflow_for_Eye_Irritation_OECD_405 start Start: Animal Selection (Albino Rabbit) pre_exam Pre-test Eye Examination (Check for defects) start->pre_exam application Substance Instillation (Conjunctival sac, one eye) pre_exam->application observation_1 Observations at 1, 24, 48, 72h application->observation_1 scoring Scoring of Ocular Lesions (Cornea, Iris, Conjunctiva) observation_1->scoring reversibility Assess Reversibility (Up to 21 days) scoring->reversibility data_analysis Data Analysis & Classification reversibility->data_analysis end End: Hazard Assessment data_analysis->end

Caption: Generalized workflow for an acute eye irritation study (OECD 405).

References

cis-1,2-Cyclohexanedimethanol mechanism of formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Formation of cis-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diol featuring a cyclohexane ring with two hydroxymethyl groups (-CH₂OH) oriented on the same face of the ring. This specific stereochemistry imparts a unique conformational rigidity and functionality, making it a valuable building block in the synthesis of specialized polymers, plasticizers, and pharmaceutical intermediates. The formation of the cis isomer is a stereochemically controlled process, primarily achieved through catalytic hydrogenation of precursors that already contain or can be induced to form the desired cis configuration. This guide details the primary mechanisms of formation, summarizes key quantitative data, provides representative experimental protocols, and visualizes the reaction pathways.

Core Mechanism of Formation

The synthesis of this compound is typically a multi-step process that hinges on two critical transformations:

  • Formation of a cis-1,2-disubstituted cyclohexane ring: This is achieved by the catalytic hydrogenation of an aromatic or unsaturated cyclic precursor. The stereochemistry is controlled by the syn-addition of hydrogen on the catalyst surface.

  • Reduction of functional groups to hydroxymethyl groups: This involves the hydrogenation of carboxylic acid or ester moieties to primary alcohols, a reaction that requires specific catalytic systems to achieve high selectivity and prevent side reactions.

A common and illustrative pathway starts from phthalic anhydride, which is readily available. The process involves the hydrogenation of the aromatic ring followed by the reduction of the resulting anhydride or dicarboxylic acid functionality.

Stage 1: Hydrogenation of Phthalic Anhydride to cis-Cyclohexane-1,2-dicarboxylic Anhydride

The first stage involves the saturation of the benzene ring. Phthalic acid or its anhydride is hydrogenated in the presence of a suitable metal catalyst, such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C). The mechanism of this heterogeneous catalysis is central to establishing the cis stereochemistry.

  • Adsorption: The aromatic ring of the phthalic acid derivative adsorbs onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming reactive metal-hydride species.

  • Syn-Addition: The adsorbed substrate is hydrogenated by the stepwise addition of hydrogen atoms from the catalyst surface. Because the substrate is adsorbed on one face, the hydrogen atoms are added to that same face, resulting in a syn-addition. This process converts the planar aromatic ring into a saturated cyclohexane ring with the two carboxyl groups oriented in a cis configuration.

During this process, the carboxylic acid groups can undergo dehydration at elevated temperatures to form the corresponding anhydride.[1]

syn_addition_mechanism cluster_surface Catalyst Surface (e.g., Pd/C) Catalyst Phthalate Phthalate Derivative (adsorbed on surface) cis_Product cis-1,2-Cyclohexanedicarboxylic Acid/Anhydride (desorbs) Phthalate->cis_Product Syn-addition of 6H from catalyst surface H2 H₂ Activated_H Activated Hydrogen (on surface) H2->Activated_H Dissociative adsorption

Caption: Mechanism of Syn-Addition on a Catalyst Surface.

Stage 2: Reduction of cis-Cyclohexane-1,2-dicarboxylic Acid/Anhydride to this compound

The second stage is the reduction of the two carboxylic acid (or ester) groups to hydroxymethyl groups. This transformation is more challenging than ring hydrogenation. A key difficulty is the tendency of the adjacent carboxylic acid groups in the cis configuration to undergo intramolecular dehydration to reform the stable anhydride, especially at the temperatures required for hydrogenation.[1]

Specialized catalysts are required for this step. Bimetallic systems, particularly Ruthenium-Tin supported on alumina (Ru-Sn/Al₂O₃), have been shown to be effective.[1] The proposed mechanism involves:

  • Activation of Carbonyl: The tin (Sn) component is believed to act as a Lewis acid, coordinating to and activating the carbonyl oxygen of the carboxylic acid or ester.

  • Hydrogenation by Ruthenium: The ruthenium (Ru) sites are responsible for activating hydrogen. The activated hydrogen then attacks the now more electrophilic carbonyl carbon.

  • Stepwise Reduction: The reduction likely proceeds through an intermediate aldehyde, which is rapidly hydrogenated further to the primary alcohol. The bimetallic nature of the Ru-Sn catalyst is thought to favor the hydrogenation of the carbonyl group over competing reactions like hydrogenolysis (C-O bond cleavage) or dehydration.[2]

The overall reaction pathway starting from phthalic anhydride is visualized below.

reaction_pathway Overall Synthesis Pathway Start Phthalic Anhydride Intermediate1 cis-1,2-Cyclohexanedicarboxylic Anhydride / Diacid Start->Intermediate1  H₂  Catalyst: Pd/C or Ru/C  (Ring Hydrogenation) Product This compound Intermediate1->Product  H₂  Catalyst: Ru-Sn/Al₂O₃  (Carboxyl Reduction)

Caption: Reaction Pathway for this compound.

Quantitative Data

The selective synthesis of this compound is challenging, and quantitative data in the literature is sparse. The primary difficulty lies in preventing the dehydration of the intermediate diacid back to its anhydride during the carboxyl group reduction step. The data below summarizes a key finding.

Reaction StageStarting MaterialCatalystTemperature (°C)Pressure (MPa)SolventProduct SelectivityMajor Side ProductReference
Carboxyl Reduction1,2-Cyclohexanedicarboxylic acidRu-Sn/Al₂O₃Not SpecifiedNot Specified1,4-Dioxane30%1,2-Cyclohexanedicarboxylic acid anhydride[1]

This table highlights the primary challenge in this synthesis: the low selectivity in the final reduction step due to the formation of a stable cyclic anhydride.

Experimental Protocols

The following are representative protocols for the two main stages of the synthesis, derived from methodologies reported in the literature.[1][3]

Protocol 1: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride

This protocol is adapted from the hydrogenation of unsaturated cyclic anhydrides.[3]

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1 mole)

  • Silica-supported Nickel catalyst (5% w/w)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a stirrer and temperature control.

Procedure:

  • Charge the autoclave with cis-4-cyclohexene-1,2-dicarboxylic anhydride (1 mole) and the silica-supported nickel catalyst (5% by weight of the anhydride).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Heat the reactor to 120-140°C to melt the anhydride. The reaction is performed neat (without solvent).

  • Pressurize the reactor with hydrogen to 2.0-4.0 MPa.

  • Stir the molten mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen absorption ceases (typically 4-6 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The product, cis-cyclohexane-1,2-dicarboxylic anhydride, is a molten solid at reaction temperature and will solidify upon cooling. It can be filtered while hot to remove the catalyst or dissolved in a suitable solvent after cooling for filtration. The yield is typically quantitative.[3]

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for the challenging reduction of the diacid/anhydride, based on the use of selective catalysts reported for similar transformations.[1]

Materials:

  • cis-Cyclohexane-1,2-dicarboxylic anhydride (from Protocol 1, 1 mole)

  • Ru-Sn/Al₂O₃ catalyst (5% Ru, Sn/Ru ratio of 2-5)

  • 1,4-Dioxane (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor.

Procedure:

  • Charge the autoclave with cis-cyclohexane-1,2-dicarboxylic anhydride (1 mole), the Ru-Sn/Al₂O₃ catalyst (5-10% by weight), and anhydrous 1,4-dioxane to achieve a substrate concentration of 10-20% w/v.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Heat the reactor to 180-220°C.

  • Pressurize the reactor with hydrogen to a high pressure, typically 8.0-10.0 MPa.

  • Stir the mixture vigorously for 12-24 hours.

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the product, unreacted starting material, and side products. The solvent (1,4-dioxane) can be removed by rotary evaporation.

  • The crude product can be purified by fractional distillation under high vacuum or by recrystallization to isolate this compound.

experimental_workflow Experimental Workflow cluster_protocol1 Protocol 1: Anhydride Synthesis cluster_protocol2 Protocol 2: Diol Synthesis P1_Start Charge Reactor: cis-4-Cyclohexene-1,2- dicarboxylic Anhydride + Ni Catalyst P1_React Heat (120-140°C) Pressurize H₂ (2-4 MPa) Stir (4-6h) P1_Start->P1_React P1_End Cool & Filter (Product: cis-Cyclohexane-1,2- dicarboxylic Anhydride) P1_React->P1_End P2_Start Charge Reactor: Anhydride + Ru-Sn/Al₂O₃ + 1,4-Dioxane P1_End->P2_Start Use as starting material P2_React Heat (180-220°C) Pressurize H₂ (8-10 MPa) Stir (12-24h) P2_Start->P2_React P2_Purify Cool, Filter, Evaporate Purify (Distillation/ Recrystallization) P2_React->P2_Purify P2_Product Final Product: This compound P2_Purify->P2_Product

Caption: Workflow for the Two-Stage Synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-1,2-Cyclohexanedimethanol in Polyester and Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a valuable monomer in the synthesis of high-performance polyesters and polyurethanes. Its rigid and bulky cyclohexane ring structure imparts unique properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and excellent chemical resistance. While 1,4-CHDM is the most extensively studied and commercially utilized isomer, this document will focus on the application of cis-1,2-Cyclohexanedimethanol in polymer synthesis.

It is important to note that while the fundamental principles of polyesterification and polyurethane formation apply to all CHDM isomers, detailed experimental protocols and extensive quantitative data for polymers derived specifically from this compound are not as readily available in publicly accessible literature as for the 1,4-isomer. The protocols and data presented herein are based on established methodologies for CHDM-based polymers and should be considered a starting point for research and development with the cis-1,2-isomer, with the understanding that optimization will be necessary.

Polyester Synthesis with this compound

The incorporation of CHDM into polyester chains, such as in poly(cyclohexylenedimethylene terephthalate) (PCT), results in polymers with high melting points, good dimensional stability, and resistance to hydrolysis.[1]

Key Attributes of CHDM-based Polyesters:
  • Enhanced Thermal Stability: The rigid cycloaliphatic structure of CHDM contributes to a higher glass transition temperature (Tg) and melting temperature (Tm) compared to polyesters synthesized with linear aliphatic diols.

  • Improved Mechanical Properties: Polyesters containing CHDM often exhibit a desirable combination of hardness and flexibility.[2]

  • Chemical Resistance: The cyclohexane ring provides good resistance to a variety of chemicals and hydrolysis.[1]

  • Optical Clarity: The incorporation of CHDM can disrupt polymer chain packing, leading to amorphous copolyesters with high clarity.

Experimental Protocol: Melt Polymerization for Poly(cis-1,2-cyclohexylenedimethylene terephthalate)

This protocol describes a two-step melt polycondensation process, a common method for synthesizing high molecular weight polyesters.[3][4]

Materials:

  • This compound (cis-1,2-CHDM)

  • Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or a titanium-based catalyst (e.g., Titanium(IV) butoxide)

  • Stabilizer: Phosphorous acid (H₃PO₃) or other suitable antioxidant

  • High-purity nitrogen gas

  • High-vacuum source

Equipment:

  • A high-temperature reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum port.

  • Heating mantle with a programmable temperature controller.

  • Vacuum pump capable of reaching pressures below 1 Torr.

Procedure:

Step 1: Esterification or Transesterification

  • Charge the reaction vessel with this compound and either DMT or TPA in a molar ratio of approximately 1.5:1 to 2.2:1 (diol to diacid/diester).[5]

  • Add the catalyst (e.g., 200-300 ppm of the chosen catalyst) and stabilizer.

  • Purge the reactor with high-purity nitrogen to create an inert atmosphere.

  • Heat the mixture to a temperature range of 180-250°C with continuous stirring.[1]

  • During this stage, methanol (if using DMT) or water (if using TPA) will be evolved and should be collected in a condenser.

  • The reaction is continued until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 280-300°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This facilitates the removal of excess cis-1,2-CHDM and other volatile byproducts, driving the equilibrium towards the formation of high molecular weight polymer.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction progress can be monitored by the torque on the mechanical stirrer.

  • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved.

  • Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized for further characterization and processing.

Quantitative Data for CHDM-Based Polyesters (Utilizing 1,4-CHDM as a Reference)

The following tables summarize the properties of polyesters synthesized with 1,4-CHDM, which can serve as a benchmark for studies involving cis-1,2-CHDM. The properties of polyesters are highly dependent on the cis/trans isomer ratio of the CHDM used.[4]

Table 1: Thermal Properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) with Varying trans-Isomer Content

% trans-1,4-CHDMGlass Transition Temperature (Tg), °CMelting Temperature (Tm), °C
0 (cis)60248
70~90~295
100 (trans)90308

Data sourced from literature on 1,4-CHDM-based polyesters.[4]

Table 2: Mechanical Properties of Glass-Reinforced PCT (30% Glass Fiber)

PropertyValue
Tensile Strength99 - 120 MPa
Flexural Modulus5900 - 9600 MPa
Notched Izod Impact>1000 J/m

Data for commercially available glass-reinforced PCT based on 1,4-CHDM.[2][5]

Polyurethane Synthesis with this compound

In polyurethane synthesis, cis-1,2-CHDM can be used as a chain extender or as a component in a polyester polyol. The rigid cycloaliphatic structure of CHDM contributes to the hard segment of the polyurethane, enhancing properties such as modulus and hardness.[6]

Key Attributes of CHDM-based Polyurethanes:
  • High Modulus and Hardness: The rigidity of the cyclohexane ring increases the hardness and tensile modulus of the resulting polyurethane.[6]

  • Good Fracture Toughness: Polyurethanes containing CHDM have shown high fracture toughness, indicating good resistance to crack propagation.[2]

  • Light Stability: As a cycloaliphatic diol, CHDM can be used to synthesize light-stable polyurethanes when combined with aliphatic diisocyanates, which are resistant to yellowing upon UV exposure.

Experimental Protocol: Two-Step (Prepolymer) Method for Polyurethane Synthesis

This protocol describes the synthesis of a polyurethane elastomer.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG, or a custom-synthesized polyester polyol using cis-1,2-CHDM)

  • Diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate) - H₁₂MDI, or Isophorone diisocyanate - IPDI)

  • Chain Extender: this compound

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

Equipment:

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Heating mantle with temperature control.

  • Drying oven for glassware.

  • Vacuum oven for drying reactants.

Procedure:

Step 1: Prepolymer Synthesis

  • Thoroughly dry the polyol and cis-1,2-CHDM in a vacuum oven to remove any moisture.

  • Set up the reaction vessel and purge with nitrogen.

  • Charge the dried polyol to the reaction vessel.

  • Heat the polyol to the desired reaction temperature (e.g., 70-80°C) with stirring.

  • Add the diisocyanate to the reactor. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

  • Allow the reaction to proceed for 2-3 hours. The progress can be monitored by titrating for the %NCO content.

Step 2: Chain Extension

  • Once the desired %NCO content is reached for the prepolymer, dissolve the dried cis-1,2-CHDM chain extender in anhydrous solvent.

  • Add the chain extender solution to the prepolymer with vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

  • The viscosity will increase as the polymer chains grow.

  • Once the reaction is complete, the polymer solution can be cast into a film or precipitated in a non-solvent like water or methanol.

  • The resulting polymer should be dried in a vacuum oven to remove any residual solvent.

Quantitative Data for CHDM-Based Polyurethanes (Utilizing 1,4-CHDM as a Reference)

The following table provides mechanical property data for polyurethane coatings derived from polyester polyols synthesized with 1,4-CHDM and other diols, crosslinked with an aliphatic isocyanate.

Table 3: Mechanical Properties of Polyurethane Coatings from Various Diol-Based Polyesters

Diol used in Polyester SynthesisTensile Modulus (GPa)Elongation at Break (%)Hardness (König, seconds)
1,4-CHDM0.825150
Neopentyl Glycol (NPG)0.720160
1,6-Hexanediol (HD)0.110050

Data adapted from a study on high-solids polyurethane coatings.[6]

Visualizations of Synthesis Pathways

Polyester Synthesis Workflow

Polyester_Synthesis Reactants cis-1,2-CHDM + DMT/TPA + Catalyst & Stabilizer Step1 Step 1: Esterification/ Transesterification (180-250°C, N2 atm) Reactants->Step1 Byproduct1 Byproduct Removal (Methanol or Water) Step1->Byproduct1 Oligomers Low MW Oligomers Step1->Oligomers Step2 Step 2: Polycondensation (280-300°C, <1 Torr Vacuum) Oligomers->Step2 Byproduct2 Byproduct Removal (Excess CHDM) Step2->Byproduct2 Polymer High MW Polyester Step2->Polymer Extrusion Extrusion & Pelletization Polymer->Extrusion

Caption: Workflow for two-step melt polymerization of polyester.

Polyurethane Synthesis Logical Relationship

Polyurethane_Synthesis Polyol Polyol (Soft Segment) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer + (NCO/OH > 1) Diisocyanate Diisocyanate Diisocyanate->Prepolymer Polyurethane Polyurethane (Hard & Soft Segments) Prepolymer->Polyurethane + Catalyst ChainExtender cis-1,2-CHDM (Chain Extender) ChainExtender->Polyurethane

Caption: Relationship of components in two-step polyurethane synthesis.

References

Application Notes and Protocols for cis-1,2-Cyclohexanedimethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research for publicly available scientific literature and patent documentation on the use of cis-1,2-cyclohexanedimethanol as a monomer in polymer chemistry has revealed a significant scarcity of specific data. This particular isomer is not commonly utilized in industrial or academic polymer synthesis, and as a result, there is a lack of established experimental protocols and quantitative data on the properties of polymers derived from it.

The vast majority of research focuses on the 1,4-isomer of cyclohexanedimethanol (CHDM) , which is a widely used comonomer in the production of various polyesters and polyurethanes, prized for its ability to enhance the thermal stability, durability, and chemical resistance of the final polymer.

Given the limited information on this compound, this document will instead provide detailed application notes and protocols for the well-documented and commercially significant 1,4-cyclohexanedimethanol , which is available as a mixture of cis and trans isomers. The principles and procedures outlined here can serve as a foundational guide for any exploratory work with the 1,2-isomer.

Application Notes for 1,4-Cyclohexanedimethanol (CHDM) in Polymer Synthesis

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a valuable monomer in the synthesis of various polymers, most notably polyesters and polyurethanes. Its incorporation into a polymer backbone can significantly modify the material's properties.

Key Applications:

  • Polyesters: CHDM is a crucial comonomer in the production of glycol-modified polyethylene terephthalate (PETG). The inclusion of CHDM disrupts the regular chain structure of PET, preventing crystallization and resulting in a clear, amorphous copolyester with improved toughness and thermoformability. In the synthesis of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), CHDM is the primary diol, leading to a high-performance, semi-crystalline thermoplastic with excellent heat resistance and dimensional stability. The properties of these polyesters are influenced by the cis/trans isomer ratio of the CHDM used.

  • Polyurethanes: In polyurethane synthesis, CHDM can be used as a chain extender. The rigid cycloaliphatic ring of CHDM imparts increased hardness, modulus, and thermal stability to the resulting polyurethane elastomers and rigid thermoplastics. These materials often exhibit improved weatherability compared to those made with aromatic diisocyanates.

  • Controlled Drug Release: Biodegradable aliphatic polyesters synthesized using CHDM can be formulated into microparticles, nanoparticles, and implants for sustained drug delivery applications.[1] The degradation rate of these polymers can be tailored by adjusting the copolymer composition.

  • Biomaterial Scaffolds and Medical Devices: The mechanical strength, biocompatibility, and chemical resistance of CHDM-based polyesters make them suitable candidates for tissue engineering scaffolds and for the manufacturing of certain medical devices.[1]

Influence of Isomer Composition:

Commercial CHDM is typically a mixture of cis and trans isomers. The ratio of these isomers has a significant impact on the final polymer properties. The trans isomer, with its more linear and rigid structure, tends to increase the melting point, crystallinity, and stiffness of the polymer. Conversely, the cis isomer introduces a kink in the polymer chain, which can lower the melting point and reduce crystallinity, leading to more amorphous materials.

Quantitative Data on CHDM-Based Polyesters

The following tables summarize typical properties of polyesters synthesized with 1,4-cyclohexanedimethanol. The properties can be tailored by varying the diacid comonomer and the cis/trans ratio of CHDM.

PropertyPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Glycol-modified Polyethylene Terephthalate (PETG)
Thermal Properties
Glass Transition Temperature (Tg)~85-110 °C~80 °C
Melting Temperature (Tm)~285-315 °CAmorphous (no Tm)
Mechanical Properties
Tensile Strength~55-70 MPa~50-55 MPa
Tensile Modulus~2.2-3.0 GPa~2.0-2.2 GPa
Elongation at Break~20-300%~50-300%
Other Properties
ClarityOpaque (crystalline)Transparent (amorphous)

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polycondensation

This protocol describes a two-step melt polymerization process for synthesizing PCT from dimethyl terephthalate (DMT) and 1,4-cyclohexanedimethanol (CHDM).

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a mix of cis/trans isomers)

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃)

  • Stabilizer: Phosphorous acid or a similar antioxidant

  • High-purity Nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Step 1: Transesterification

  • Charge the reaction vessel with DMT and CHDM in a desired molar ratio (typically a slight excess of CHDM, e.g., 1:1.2 to 1:1.5).

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture with continuous stirring to a temperature of 180-250°C.

  • Methanol will be generated as a byproduct and should be collected through the distillation column. The reaction is monitored by the amount of methanol collected.

  • Continue this step until approximately 80-90% of the theoretical amount of methanol has been removed.

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to 280-300°C.

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr. This facilitates the removal of excess CHDM and other volatile byproducts.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction's progress can be monitored by the torque on the mechanical stirrer.

  • The reaction is considered complete when the desired melt viscosity is achieved.

  • Once complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized for further analysis.

Protocol 2: Characterization of the Synthesized Polymer

1. Molecular Weight Determination:

  • Method: Gel Permeation Chromatography (GPC)

  • Procedure: Dissolve a small amount of the synthesized polymer in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane). Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Analysis:

  • Method: Differential Scanning Calorimetry (DSC)

  • Procedure: Heat a small sample of the polymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) can be determined from the resulting thermogram.

3. Structural Analysis:

  • Method: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Procedure: Obtain an FTIR spectrum of a thin film or a KBr pellet of the polymer. Characteristic peaks for the ester carbonyl group (around 1720 cm⁻¹) and other functional groups will confirm the polymer structure.

Visualizations

PolymerizationWorkflow cluster_reactants Reactants cluster_process Melt Polycondensation DMT Dimethyl Terephthalate (DMT) Transesterification Step 1: Transesterification (180-250°C, N2 atm) Methanol byproduct removed DMT->Transesterification CHDM 1,4-Cyclohexanedimethanol (CHDM) CHDM->Transesterification Polycondensation Step 2: Polycondensation (280-300°C, Vacuum) Excess CHDM removed Transesterification->Polycondensation Oligomer intermediate Product Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) Polycondensation->Product

Caption: Workflow for the synthesis of PCT via melt polycondensation.

PolymerCharacterization cluster_analysis Characterization Methods cluster_properties Determined Properties SynthesizedPolymer Synthesized Polymer (PCT) GPC Gel Permeation Chromatography (GPC) SynthesizedPolymer->GPC DSC Differential Scanning Calorimetry (DSC) SynthesizedPolymer->DSC FTIR FTIR Spectroscopy SynthesizedPolymer->FTIR MolecularWeight Molecular Weight (Mn, Mw, PDI) GPC->MolecularWeight ThermalProperties Thermal Properties (Tg, Tm, Tc) DSC->ThermalProperties Structure Chemical Structure FTIR->Structure

Caption: Workflow for the characterization of the synthesized polymer.

References

Application Notes and Protocols for Polymerization with cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclohexanedimethanol (cis-1,2-CHDM) is a cycloaliphatic diol with a unique stereochemistry that can be utilized in the synthesis of polyesters. The proximity of the two hydroxymethyl groups on the same face of the cyclohexane ring can influence the resulting polymer's properties, such as its thermal characteristics, crystallinity, and degradation profile. These properties are of significant interest in the development of novel materials for various applications, including drug delivery systems, medical devices, and specialty plastics.

While the polymerization of the related isomer, 1,4-cyclohexanedimethanol (1,4-CHDM), is extensively documented, specific experimental protocols and comprehensive characterization data for polyesters derived exclusively from this compound are not widely available in peer-reviewed literature. The majority of studies on CHDM-based polyesters focus on the 1,4-isomer, often mentioning that the 1,2- and 1,3-isomers are beyond their scope.

Therefore, this document provides a generalized experimental protocol for the synthesis of polyesters using this compound, based on the well-established two-step melt polycondensation method commonly used for other CHDM isomers.[1][2][3] Researchers should consider this protocol as a starting point, and optimization of reaction conditions will likely be necessary to achieve desired polymer properties.

Data Presentation

Due to the limited availability of specific experimental data for the polymerization of this compound in the public domain, the following table of quantitative data is presented with placeholder values. Researchers are encouraged to perform the necessary analytical characterization to determine these properties for their specific synthesized polymers.

PropertyPoly(cis-1,2-cyclohexylenedimethylene terephthalate)Poly(cis-1,2-cyclohexylenedimethylene adipate)
Molecular Weight (Mn) Data not availableData not available
Polydispersity Index (PDI) Data not availableData not available
Glass Transition Temp. (Tg) Data not availableData not available
Melting Temperature (Tm) Data not availableData not available
Decomposition Temp. (Td) Data not availableData not available

Experimental Protocols

A prevalent method for synthesizing polyesters from diols and dicarboxylic acids is the two-step melt polycondensation.[1][2][3] This process first involves an esterification or transesterification reaction to form low molecular weight oligomers, followed by a polycondensation step at higher temperatures and under vacuum to build high molecular weight polymer chains.

Protocol 1: Synthesis of Poly(cis-1,2-cyclohexylenedimethylene terephthalate) via Two-Step Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from this compound and terephthalic acid.

Materials:

  • This compound (cis-1,2-CHDM)

  • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • Catalyst: e.g., Titanium(IV) butoxide (TBT), Antimony(III) oxide (Sb₂O₃)

  • Stabilizer (optional): e.g., Phosphoric acid

  • High-purity nitrogen gas

Equipment:

  • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching pressures below 1 Torr.

  • Distillation glassware to collect byproducts.

Procedure:

Step 1: Esterification (or Transesterification)

  • Charge the reactor with this compound and terephthalic acid (or dimethyl terephthalate) in a desired molar ratio (typically a slight excess of the diol, e.g., 1:1.05 to 1:1.2 acid:diol).

  • Add the catalyst (e.g., 200-500 ppm of TBT).

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin stirring and gradually heat the reactor to a temperature of 180-220°C.

  • During this stage, water (if using TPA) or methanol (if using DMT) will be produced as a byproduct and should be collected in the distillation receiver.

  • Continue the reaction until the theoretical amount of byproduct has been collected, which typically takes 2-4 hours. This indicates the formation of low molecular weight oligomers.

Step 2: Polycondensation

  • Gradually increase the temperature of the reactor to 250-280°C. The optimal temperature may need to be determined empirically to avoid thermal degradation.

  • Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

  • During this phase, excess this compound will be removed, and the viscosity of the molten polymer will increase as the polymer chains grow.

  • The progress of the reaction can be monitored by the torque on the stirrer.

  • Continue the polycondensation for 2-4 hours, or until the desired melt viscosity is achieved.

  • Once the reaction is complete, cool the reactor and extrude or dissolve the polymer for further analysis.

Note: The stereochemistry of the cis-1,2-isomer may influence the crystallization behavior and melt viscosity of the polymer compared to its 1,4-counterpart. Therefore, careful monitoring and adjustment of the temperature and reaction time during the polycondensation step are crucial.

Visualizations

Experimental Workflow for Two-Step Melt Polycondensation

experimental_workflow cluster_setup Reactor Setup cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation cluster_product Product Handling charge_reactants Charge Reactants (cis-1,2-CHDM, Diacid) add_catalyst Add Catalyst charge_reactants->add_catalyst purge_n2 Purge with N2 add_catalyst->purge_n2 heat_stir Heat & Stir (180-220°C) purge_n2->heat_stir collect_byproduct Collect Byproduct (Water/Methanol) heat_stir->collect_byproduct increase_temp Increase Temperature (250-280°C) collect_byproduct->increase_temp apply_vacuum Apply Vacuum (<1 Torr) increase_temp->apply_vacuum monitor_viscosity Monitor Viscosity apply_vacuum->monitor_viscosity cool_polymer Cool Polymer monitor_viscosity->cool_polymer characterization Characterization (GPC, DSC, TGA, NMR) cool_polymer->characterization

Caption: Workflow for polyester synthesis via two-step melt polycondensation.

Signaling Pathway of Polyester Formation

polyester_formation cluster_process Process cluster_products Products diol This compound (Diol) polycondensation Polycondensation (+ Heat, Vacuum, Catalyst) diol->polycondensation diacid Dicarboxylic Acid (e.g., Terephthalic Acid) diacid->polycondensation polyester Polyester polycondensation->polyester byproduct Byproduct (e.g., Water) polycondensation->byproduct

Caption: Reactants and products in the polycondensation of cis-1,2-CHDM.

References

Cis-1,2-Cyclohexanedimethanol: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cis-1,2-cyclohexanedimethanol is a C2-symmetric diol that serves as a valuable and versatile chiral building block in organic synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it an excellent starting material for the synthesis of a variety of chiral ligands, auxiliaries, and key intermediates for pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral diphosphine ligands for asymmetric catalysis and as a precursor for a key pharmaceutical intermediate.

Application 1: Synthesis of Chiral Diphosphine Ligands for Asymmetric Hydrogenation

The C2-symmetric backbone of this compound is an ideal scaffold for the development of chiral diphosphine ligands. These ligands are highly effective in transition metal-catalyzed asymmetric reactions, such as the hydrogenation of prochiral olefins, which is a fundamental transformation in the synthesis of enantiomerically pure compounds.

A common strategy to synthesize these ligands involves the conversion of the diol to a corresponding dimesylate or ditosylate, followed by nucleophilic substitution with a phosphide source.

Experimental Protocols

Protocol 1.1: Synthesis of (1S,2S)-1,2-bis(p-toluenesulfonyloxymethyl)cyclohexane

This protocol details the conversion of (1S,2S)-cis-1,2-cyclohexanedimethanol to its corresponding ditosylate, a key intermediate for the introduction of the phosphine moieties.

Materials:

  • (1S,2S)-cis-1,2-Cyclohexanedimethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1S,2S)-cis-1,2-cyclohexanedimethanol (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (2.2 eq.).

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ditosylate.

Protocol 1.2: Synthesis of (1S,2S)-1,2-bis(diphenylphosphinomethyl)cyclohexane

This protocol describes the nucleophilic substitution of the ditosylate with lithium diphenylphosphide to generate the chiral diphosphine ligand.

Materials:

  • (1S,2S)-1,2-bis(p-toluenesulfonyloxymethyl)cyclohexane

  • Diphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine (2.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add n-butyllithium (2.2 eq.) dropwise to generate a solution of lithium diphenylphosphide.

  • In a separate flask, dissolve (1S,2S)-1,2-bis(p-toluenesulfonyloxymethyl)cyclohexane (1.0 eq.) in anhydrous THF.

  • Add the ditosylate solution to the lithium diphenylphosphide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cautiously quench the reaction with degassed water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diphosphine ligand by column chromatography on silica gel under an inert atmosphere.

Data Presentation

Table 1: Representative Yields for the Synthesis of a Chiral Diphosphine Ligand

StepReactantProductTypical Yield (%)
1. Ditosylation(1S,2S)-cis-1,2-Cyclohexanedimethanol(1S,2S)-1,2-bis(p-toluenesulfonyloxymethyl)cyclohexane85-95
2. Diphosphine Formation(1S,2S)-1,2-bis(p-toluenesulfonyloxymethyl)cyclohexane(1S,2S)-1,2-bis(diphenylphosphinomethyl)cyclohexane70-85

Visualization of the Synthetic Workflow

Synthesis_Workflow start This compound ditosylate Ditosylate Intermediate start->ditosylate Tosylation (TsCl, Pyridine) ligand Chiral Diphosphine Ligand ditosylate->ligand Nucleophilic Substitution (LiPPh2)

Caption: Synthetic route from this compound to a chiral diphosphine ligand.

Application 2: Precursor for Pharmaceutical Intermediates

The trans-isomer of 1,2-cyclohexanedimethanol is a known precursor to an intermediate in the synthesis of Lurasidone, an atypical antipsychotic. While the cis-isomer is not the direct precursor for the marketed drug, the synthetic methodology to activate the hydroxyl groups is directly applicable and provides a pathway to novel chiral intermediates for drug discovery. The key transformation is the conversion of the diol to a bismesylate.

Experimental Protocol

Protocol 2.1: Synthesis of (1R,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

This protocol details the mesylation of (1R,2S)-cis-1,2-cyclohexanedimethanol.

Materials:

  • (1R,2S)-cis-1,2-Cyclohexanedimethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Methyl isobutyl ketone (MIBK)

  • Water

Procedure:

  • Dissolve (1R,2S)-cis-1,2-cyclohexanedimethanol (1.0 eq.) in a mixture of methyl isobutyl ketone and triethylamine (excess).

  • Cool the solution to 0-5 °C.

  • Slowly add methanesulfonyl chloride (2.1 eq.) over a period of 60 minutes, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Add water to the reaction mixture and separate the organic and aqueous phases.

  • Concentrate the organic phase to obtain the crude bismesylate product.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Table 2: Representative Yield for the Synthesis of the Bismesylate Intermediate

ReactantProductTypical Yield (%)
(1R,2S)-cis-1,2-Cyclohexanedimethanol(1R,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane>90

Visualization of the Transformation

Mesylation_Reaction diol This compound mesylate Bismesylate Intermediate diol->mesylate Mesylation (MsCl, TEA)

Caption: Conversion of this compound to its bismesylate derivative.

Logical Relationship in Asymmetric Catalysis

The synthesized chiral diphosphine ligand can be used to form a metal complex, which then acts as a chiral catalyst for asymmetric reactions. The C2-symmetry of the ligand creates a chiral environment around the metal center, which allows for the stereoselective conversion of a prochiral substrate to a chiral product.

Asymmetric_Catalysis_Logic cluster_catalyst Chiral Catalyst Formation cluster_reaction Asymmetric Reaction ligand Chiral Diphosphine Ligand catalyst Chiral Metal Complex ligand->catalyst metal Metal Precursor (e.g., Rh(I)) metal->catalyst substrate Prochiral Substrate catalyst->substrate product Enantiomerically Enriched Product substrate->product Asymmetric Hydrogenation

Caption: Logical flow from chiral ligand to asymmetric catalysis.

Application Note and Protocols for the Quantification of cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-Cyclohexanedimethanol is a diol compound that serves as a versatile building block in organic synthesis and is of interest in pharmaceutical and materials science.[1][2][3][4][5] Accurate quantification of this analyte is crucial for quality control, reaction monitoring, and stability testing. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Due to its polar nature stemming from the two hydroxyl groups, direct analysis by GC can be challenging. Therefore, a derivatization step is often recommended to improve volatility and chromatographic performance.[6][7] HPLC provides an alternative method for direct analysis without the need for derivatization.

Analytical Methods

Two primary chromatographic methods are presented for the quantification of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization: This is a highly sensitive and robust method suitable for volatile compounds. Derivatization is employed to enhance the volatility of the diol.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method allows for the direct analysis of the polar analyte in a liquid phase, avoiding the need for derivatization.

A summary of the key quantitative parameters for both methods is presented below for easy comparison.

Data Presentation

Table 1: Summary of Quantitative Analytical Methods

ParameterGC-FID with DerivatizationHPLC-UV
Instrumentation Gas Chromatograph with FIDHigh-Performance Liquid Chromatograph with UV Detector
Analyte Form Silyl derivativeUnmodified
Typical Column Polar modified polyethylene glycol (e.g., SPB-1000) or non-polar poly(dimethylsiloxane)Reversed-Phase C18
Mobile/Carrier Gas Helium or NitrogenAcetonitrile/Water or Methanol/Water
Detection Principle Flame IonizationUV Absorbance (low wavelength, e.g., 200-210 nm)
Sample Preparation Derivatization (Silylation)Dissolution in mobile phase
Key Advantages High resolution and sensitivityDirect analysis, simpler sample preparation
Considerations Requires derivatization stepLower sensitivity for compounds with poor chromophores

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation

This protocol details the analysis of this compound after derivatization to its corresponding trimethylsilyl (TMS) ether.[6]

1. Sample Preparation and Derivatization

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable organic solvent such as Dichloromethane or Hexane.[8] This yields a stock solution of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the same solvent used for the standard preparation to achieve a concentration within the calibration range.

  • Derivatization Protocol (Silylation):

    • Pipette 100 µL of each standard and sample solution into separate clean, dry glass vials.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial.

    • Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Allow the vials to cool to room temperature before GC analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) with FID detector.[9]

  • Column: SPB®-1000 Capillary GC Column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 20:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 300°C

  • Data Acquisition: Collect and process the data using appropriate chromatography software.

3. Quantification

Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol describes the direct quantification of this compound without derivatization.

1. Sample Preparation

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (e.g., 50:50 Acetonitrile:Water). This yields a stock solution of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 205 nm.

  • Data Acquisition: Collect and process the data using appropriate chromatography software.

3. Quantification

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolve in Organic Solvent Sample->Dissolution Derivatization Add Silylating Agent (BSTFA) Heat at 60-70°C Dissolution->Derivatization DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample Injection Inject into GC DerivatizedSample->Injection Separation Separation on Polar Capillary Column Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Concentration Report Quantification->Result

Caption: Workflow for the quantification of this compound by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration PreparedSample Prepared Sample Filtration->PreparedSample Injection Inject into HPLC PreparedSample->Injection Separation Separation on Reversed-Phase C18 Column Injection->Separation Detection UV Detection at 205 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Concentration Report Quantification->Result

Caption: Workflow for the quantification of this compound by HPLC-UV.

Derivatization_Reaction cluster_products Products Diol This compound (R-OH) TMS_Ether Trimethylsilyl Ether (R-O-TMS) (Volatile) Diol->TMS_Ether + BSTFA BSTFA (silylating agent) BSTFA->TMS_Ether Heat

Caption: Silylation derivatization reaction of this compound for GC analysis.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of this compound. The choice between the GC-FID and HPLC-UV methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The provided protocols serve as a starting point for method development and validation in a research or quality control setting.

References

Application Notes and Protocols for cis-1,2-Cyclohexanedimethanol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclohexanedimethanol is a cycloaliphatic diol that can be utilized as a monomer in the synthesis of various polymers, including polyesters and polyurethanes. Its unique cis stereochemistry and cyclic structure can impart distinct properties to the resulting polymer networks, such as altered thermal characteristics, mechanical strength, and hydrolytic stability. This document provides detailed application notes and protocols for the use of this compound and its derivatives as crosslinking agents in polymer synthesis.

While direct use as a crosslinking agent is less common, this compound is primarily incorporated into polymer backbones which can then be crosslinked. A more direct approach involves its conversion into a diacrylate derivative, which can then act as a reactive crosslinking monomer in applications like UV-curable coatings and hydrogels.

Application 1: As a Diol Monomer in Polyester and Polyurethane Synthesis

In this application, this compound acts as a co-monomer, being integrated into the main polymer chain. The resulting polyesters or polyurethanes can be subsequently crosslinked through various methods, such as by using a tri-functional co-monomer or through reactive end groups. The presence of the cis-1,2-cyclohexane ring can influence the packing of polymer chains and, consequently, the material's properties.

Expected Effects on Polymer Properties:
  • Glass Transition Temperature (Tg): The rigid cycloaliphatic ring is expected to increase the glass transition temperature of the resulting polymer compared to linear aliphatic diols.

  • Mechanical Properties: The introduction of the cyclic structure can enhance the stiffness and hardness of the polymer.

  • Hydrolytic Stability: The cycloaliphatic nature generally improves resistance to hydrolysis compared to linear aliphatic polyesters.

Experimental Protocol: Synthesis of a Polyester with this compound

This protocol describes a two-step melt polycondensation method for synthesizing a polyester using this compound and a dicarboxylic acid (e.g., terephthalic acid).

Materials:

  • This compound

  • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • Catalyst: Antimony(III) oxide or Titanium(IV) butoxide (TBT)

  • Stabilizer: Phosphorous acid

  • Nitrogen gas (high purity)

  • Solvents for cleaning (e.g., acetone, methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Collection flask for byproducts

Procedure:

  • Charging the Reactor: Charge the reactor with this compound and terephthalic acid in the desired molar ratio (typically a slight excess of the diol, e.g., 1:1.05 to 1:1.2 of diacid to diol).

  • Catalyst and Stabilizer Addition: Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer to the mixture.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the esterification step.

  • Esterification:

    • Heat the mixture to 180-220°C with continuous stirring.

    • Water (if using TPA) or methanol (if using DMT) will be produced as a byproduct and should be collected in the collection flask.

    • Continue this step until the theoretical amount of byproduct has been collected (typically 2-4 hours).

  • Polycondensation:

    • Increase the temperature to 250-280°C.

    • Gradually apply a vacuum (reducing the pressure to <1 Torr) to remove the excess diol and facilitate the increase in molecular weight.

    • The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque on the stirrer.

    • Continue the reaction under vacuum for 2-4 hours until the desired viscosity is achieved.

  • Extrusion and Quenching:

    • Once the desired molecular weight is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Pelletization: The solidified polymer strand can then be pelletized for further processing and characterization.

Polyester_Synthesis_Workflow charge Charge Reactor: This compound Terephthalic Acid Catalyst, Stabilizer esterification Esterification (180-220°C, N2 atm) Byproduct: Water/Methanol charge->esterification Heat & Stir polycondensation Polycondensation (250-280°C, Vacuum) Byproduct: Excess Diol esterification->polycondensation Increase Temp Apply Vacuum extrusion Extrude Molten Polymer polycondensation->extrusion quench Quench in Water Bath extrusion->quench pelletize Pelletize Solid Polymer quench->pelletize characterization Characterization (DSC, TGA, GPC, Mechanical Testing) pelletize->characterization

Polyester synthesis workflow.

Application 2: this compound Diacrylate as a Reactive Crosslinking Monomer

A more direct application of this compound as a crosslinking agent is through its functionalization into a diacrylate monomer. This compound diacrylate can be used in formulations for UV-curable coatings, inks, adhesives, and for the synthesis of hydrogels. The diacrylate acts as a crosslinker, forming a three-dimensional network upon polymerization.

Properties of Coatings/Hydrogels with this compound Diacrylate:
  • Hardness and Scratch Resistance: The cycloaliphatic structure is expected to contribute to increased hardness and scratch resistance in cured coatings.[1]

  • Chemical Resistance: The crosslinked network provides good resistance to solvents and other chemicals.[1]

  • Swellability (Hydrogels): The hydrophobicity of the cyclohexane ring will influence the equilibrium water content and swelling behavior of hydrogels.

Experimental Protocol: Synthesis of this compound Diacrylate

This protocol is adapted from a procedure for a mixture of CHDM isomers and can be applied to the cis-1,2 isomer.[1]

Materials:

  • This compound

  • Acryloyl chloride

  • Toluene (anhydrous)

  • Di(isopropyl)ethylamine or other suitable non-nucleophilic base

  • Citric acid (0.1 M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Inhibitor for free-radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a three-neck flask, dissolve this compound and di(isopropyl)ethylamine in anhydrous toluene. Add a small amount of MEHQ as an inhibitor. Cool the mixture to 0°C in an ice bath.

  • Acryloylation: Slowly add a solution of acryloyl chloride in toluene to the cooled mixture via the dropping funnel over a period of 1 hour, while maintaining the temperature below 5°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for another 1-2 hours at 0°C, then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the amine hydrochloride salt.

    • Wash the filtrate sequentially in a separatory funnel with:

      • Water (2x)

      • 0.1 M Citric acid solution (3x)

      • Saturated NaHCO₃ solution (1x)

      • Saturated NaCl solution (1x)

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the MgSO₄.

    • Remove the toluene using a rotary evaporator.

    • Further purify the resulting oil under high vacuum to remove any residual volatile impurities.

Experimental Protocol: UV Curing of a Coating Formulation

This protocol describes the preparation and UV curing of a simple coating formulation containing the synthesized this compound diacrylate.

Materials:

  • This compound diacrylate (synthesized as above)

  • A photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Other oligomers or monomers to adjust viscosity and properties (optional)

  • Substrate for coating (e.g., glass slides, metal panels)

Equipment:

  • Film applicator (e.g., wire-wound rod)

  • UV curing system with a specified wavelength and intensity (e.g., 365 nm)

Procedure:

  • Formulation: Prepare the UV-curable formulation by mixing the this compound diacrylate with the photoinitiator (typically 1-5 wt%). If other components are used, ensure they are thoroughly mixed until a homogeneous solution is obtained.

  • Application: Apply a thin film of the formulation onto the substrate using a film applicator to a controlled thickness.

  • Curing: Expose the coated substrate to UV radiation in the curing system. The required dose of UV energy will depend on the photoinitiator concentration, film thickness, and the specific UV lamp used. Curing is often complete within seconds to minutes.

  • Characterization: The cured film can be characterized for its mechanical properties (e.g., hardness, adhesion, flexibility) and chemical resistance.

UV_Curing_Workflow cluster_prep Formulation Preparation cluster_process Curing Process synthesis Synthesize cis-1,2-CHDM Diacrylate mixing Mix with Photoinitiator (1-5 wt%) synthesis->mixing application Apply Thin Film on Substrate mixing->application uv_exposure Expose to UV Radiation (e.g., 365 nm) application->uv_exposure characterization Characterize Cured Film (Hardness, Adhesion, etc.) uv_exposure->characterization

UV curing workflow.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data based on the known structure-property relationships of similar cycloaliphatic crosslinking agents. Actual experimental data for this compound is limited in publicly available literature.

Table 1: Expected Thermal and Mechanical Properties of Polyesters

Diol ComponentGlass Transition Temp. (Tg) (°C)Tensile Modulus (GPa)Elongation at Break (%)
Linear Aliphatic Diol40 - 601.5 - 2.5100 - 300
cis-1,2-CHDM70 - 902.0 - 3.050 - 150
trans-1,4-CHDM80 - 1002.5 - 3.510 - 50

Table 2: Expected Properties of UV-Cured Coatings

Diacrylate CrosslinkerPencil HardnessSolvent Resistance (MEK double rubs)
Hexanediol Diacrylate (HDDA)H - 2H>100
cis-1,2-CHDM Diacrylate2H - 4H>200
Tripropylene Glycol Diacrylate (TPGDA)F - H>50

Signaling Pathways and Logical Relationships

In the context of drug development, particularly for biomaterials and drug delivery systems, the crosslinking of polymers does not typically involve direct interaction with specific cellular signaling pathways in the manner of a targeted drug molecule. Instead, the critical relationships are between the crosslinking parameters and the bulk material properties, which in turn affect the biological performance.

Crosslinking_Influence cluster_inputs Crosslinking Parameters cluster_properties Material Properties cluster_performance Biological Performance crosslinker_type Crosslinker Type (e.g., cis-1,2-CHDM-DA) crosslink_density Crosslink Density crosslinker_type->crosslink_density crosslinker_conc Crosslinker Concentration crosslinker_conc->crosslink_density curing_conditions Curing Conditions (UV dose, Temp.) curing_conditions->crosslink_density mechanical_props Mechanical Properties (Modulus, Strength) crosslink_density->mechanical_props thermal_props Thermal Properties (Tg, Stability) crosslink_density->thermal_props swelling_ratio Swelling Ratio (for Hydrogels) crosslink_density->swelling_ratio degradation_rate Degradation Rate crosslink_density->degradation_rate biocompatibility Biocompatibility mechanical_props->biocompatibility drug_release Drug Release Profile swelling_ratio->drug_release

Influence of crosslinking on material properties.

References

Synthesis of Novel Materials Using cis-1,2-Cyclohexanedimethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel polyesters and polyurethanes utilizing cis-1,2-Cyclohexanedimethanol as a key building block. The unique stereochemistry of this diol offers the potential to create polymers with distinct physical and chemical properties compared to those derived from its more common 1,4- and mixed-isomer counterparts. These materials are of interest for a range of applications, from advanced coatings and films to innovative biomaterials for drug delivery.

Application Notes

The incorporation of the cyclic and sterically hindered this compound moiety into polymer backbones can impart several desirable characteristics. In polyester synthesis, the cis configuration can disrupt chain packing, leading to more amorphous materials with lower melting points and potentially enhanced flexibility compared to polymers made from the trans-isomer or linear diols. This can be advantageous in applications requiring optical clarity and solubility.

For polyurethane synthesis, the cycloaliphatic nature of this compound contributes to the light stability and resistance to yellowing upon UV exposure, a significant advantage over aromatic diisocyanates. The resulting polyurethanes may also exhibit excellent mechanical properties and hydrolytic stability.

In the context of drug development, biodegradable polyesters and biocompatible polyurethanes are of significant interest for creating drug delivery systems, medical devices, and tissue engineering scaffolds. While specific data on polymers derived purely from this compound is limited, the principles of using such polymers for controlled drug release are well-established. The degradation rate and drug release profile can be tuned by copolymerization and blending. The unique properties imparted by the cis-1,2-isomer could offer novel opportunities for designing drug carriers with tailored release kinetics and mechanical properties.

Quantitative Data Summary

The following tables summarize typical properties of polyesters synthesized from cyclohexanedimethanol isomers. It is important to note that much of the available literature focuses on the 1,4-isomer. The data for the cis-1,4-isomer is included to provide a basis for understanding the potential influence of the cis configuration.

Table 1: Thermal Properties of Cyclohexanedimethanol-Based Polyesters

PolymerMonomersGlass Transition Temp. (Tg)Melting Temp. (Tm)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)trans-1,4-CHDM + Terephthalic Acid~90°C~295°C
Polyester from cis-1,4-CHDMcis-1,4-CHDM + Terephthalic AcidLower than transLower than trans
Poly(ethylene terephthalate) (PET)Ethylene Glycol + Terephthalic Acid~80°C~260°C

Note: The properties of polyesters from this compound are expected to show trends similar to the cis-1,4-isomer, with a likelihood of lower Tg and Tm compared to their trans counterparts due to the less linear polymer chain structure.

Experimental Protocols

Protocol 1: Synthesis of Polyester via Two-Step Melt Polycondensation

This protocol describes a general method for synthesizing polyesters from this compound and a diacid or diester.

Materials:

  • This compound

  • Diacid (e.g., Terephthalic Acid) or Diester (e.g., Dimethyl Terephthalate)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)

  • Stabilizer (e.g., Phosphorous acid)

  • High-purity Nitrogen gas

Equipment:

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reaction vessel with this compound and the diacid/diester in a desired molar ratio (typically a slight excess of the diol).

  • Esterification/Transesterification (First Stage):

    • Add the catalyst and stabilizer to the mixture.

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture with continuous stirring to 180-250°C.

    • During this stage, water or methanol will be evolved and collected. Continue until the theoretical amount of byproduct is collected.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum to the system (pressure < 1 Torr) to facilitate the removal of excess diol and other volatile byproducts.

    • The viscosity of the molten polymer will increase significantly. The reaction is complete when the desired melt viscosity is achieved, often monitored by the torque on the stirrer.

  • Extrusion and Quenching: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in a water bath.

  • Pelletization: The solidified polymer strand is then pelletized for further processing and characterization.

Protocol 2: Synthesis of Polyurethane via "One-Shot" Reactive Extrusion

This protocol is adapted for the synthesis of a thermoplastic polyurethane using this compound.

Materials:

  • This compound (as the chain extender)

  • Polyol (e.g., Poly(tetramethylene glycol) - PTMG)

  • Diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate) - H12MDI)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Lubricant and Stabilizers (optional)

Equipment:

  • Twin-screw extruder with multiple heating zones and a mixing screw profile

  • Gravimetric feeders for precise dosing of liquid and solid components

  • Strand die

  • Water bath for cooling

  • Pelletizer

Procedure:

  • Reactant Preparation: Ensure all reactants are dry, as moisture will react with the isocyanate. Polyols should be dried under vacuum.

  • Extrusion Process:

    • The diisocyanate and polyol are metered into the extruder through separate liquid feeders.

    • The this compound (chain extender) and any solid additives are introduced via a gravimetric feeder.

    • The components are mixed and react within the extruder barrel at a controlled temperature profile (e.g., 180-220°C).

    • The catalyst is typically added to the polyol stream.

  • Extrusion and Pelletization: The molten polyurethane is extruded through a strand die, cooled in a water bath, and pelletized.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_processing Post-Processing cluster_characterization Characterization Diol This compound Reactor Reaction Vessel (Melt Polycondensation) Diol->Reactor Diacid Diacid / Diester Diacid->Reactor Catalyst Catalyst Catalyst->Reactor Extrusion Extrusion & Quenching Reactor->Extrusion Molten Polymer Pelletization Pelletization Extrusion->Pelletization Analysis Thermal & Mechanical Analysis (DSC, TGA, Tensile) Pelletization->Analysis

Caption: General experimental workflow for polyester synthesis.

Polyester_Synthesis Diol n HO-CH2-(C6H10)-CH2-OH (this compound) Polyester -[O-CH2-(C6H10)-CH2-O-CO-R-CO]n- (Polyester) Diol->Polyester Diacid n HOOC-R-COOH (Diacid) Diacid->Polyester Water + 2n H2O Polyester->Water

Caption: General reaction scheme for polyester synthesis.

Polyurethane_Synthesis Diisocyanate n OCN-R-NCO (Diisocyanate) Polyurethane -[O-R-NH-CO-O-CH2-(C6H10)-CH2-O-CO-NH]n- (Polyurethane) Diisocyanate->Polyurethane Diol n HO-CH2-(C6H10)-CH2-OH (this compound) Diol->Polyurethane

Caption: General reaction scheme for polyurethane synthesis.

Application Notes and Protocols: Cyclohexanedimethanol-Based Esters as Phthalate-Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phasing out of traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), due to health and environmental concerns has necessitated the development of safer, high-performance alternatives.[1] Esters based on cyclohexanedimethanol (CHDM) are a promising class of non-phthalate plasticizers. Their cycloaliphatic structure is believed to contribute to good compatibility with polar polymers like polyvinyl chloride (PVC), along with favorable thermal stability and low migration rates.

While the initial focus of this document was on esters derived from cis-1,2-cyclohexanedimethanol, a thorough review of the available scientific literature reveals a significant data gap for this specific isomer in plasticizer applications. However, extensive research has been conducted on plasticizers synthesized from 1,4-cyclohexanedimethanol. Given their close structural similarities, the data and protocols for 1,4-CHDM-based plasticizers are presented here as a strong surrogate and a valuable guide for researchers interested in developing and evaluating novel cyclohexanemethanol-based plasticizers.

This document provides a summary of the performance data for 1,4-CHDM bis(aliphatic carboxylate) plasticizers, detailed experimental protocols for their synthesis and evaluation, and visualizations of key workflows and biological pathways relevant to plasticizer development and safety assessment.

Data Presentation: Performance of 1,4-CHDM-Based Plasticizers in PVC

The following tables summarize the performance of a homologous series of 1,4-cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers in PVC, with varying aliphatic chain lengths (C4 to C10). These data are based on a systematic study by Kim et al. and are compared with typical values for the commercial non-phthalate plasticizer Diisononyl Phthalate (DINP) and the adipate-based plasticizer Dioctyl Adipate (DOA).[2][3]

Table 1: Mechanical Properties of PVC Plasticized with 1,4-CHDM Diesters [2]

PlasticizerAliphatic Chain LengthTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
1,4-CHDM bis(butyrate)C418.53808.5
1,4-CHDM bis(hexanoate)C619.23609.2
1,4-CHDM bis(octanoate)C820.134010.1
1,4-CHDM bis(decanoate)C1021.532011.5
DINP (typical)-~17-20~350-400~8-10
DOA (typical)-~15-18~380-450~7-9

Table 2: Thermal and Migration Properties of PVC Plasticized with 1,4-CHDM Diesters [2]

PlasticizerAliphatic Chain LengthGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (°C)Migration Loss (%, n-hexane, 24h)
1,4-CHDM bis(butyrate)C415.223515.1
1,4-CHDM bis(hexanoate)C618.524212.5
1,4-CHDM bis(octanoate)C822.12509.8
1,4-CHDM bis(decanoate)C1025.82587.2
DINP (typical)-~10-20~240-250~8-12
DOA (typical)-~0-10~220-230~10-15

Experimental Protocols

The following are detailed protocols for the synthesis of 1,4-CHDM-based plasticizers and the evaluation of their performance in PVC formulations.

Protocol 1: Synthesis of 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)

This protocol describes a general esterification reaction to synthesize a CHDM-based plasticizer.

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • 2-ethylhexanoic acid

  • Toluene (as a solvent and for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Magnesium sulfate (drying agent)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1,4-cyclohexanedimethanol, 2-ethylhexanoic acid (in slight molar excess), toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with continuous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator to obtain the final plasticizer product, 1,4-cyclohexanedimethanol bis(2-ethylhexanoate).[4]

Protocol 2: Preparation of Plasticized PVC Films

This protocol details the preparation of PVC films for subsequent testing.

Materials:

  • PVC resin (e.g., K-value of 67)

  • Synthesized CHDM-based plasticizer

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Tetrahydrofuran (THF)

  • Glass petri dishes

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of PVC resin in THF to create a solution of a defined concentration (e.g., 10 wt%).

  • To the PVC solution, add the desired amount of the CHDM-based plasticizer (e.g., 60 parts per hundred parts of resin, phr) and thermal stabilizer (e.g., 3 phr).

  • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Pour the solution into a glass petri dish.

  • Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature.

  • Once a film has formed, place the petri dish in a vacuum oven at a slightly elevated temperature (e.g., 50°C) to remove any residual solvent.

  • Carefully peel the resulting PVC film from the petri dish for characterization.[5]

Protocol 3: Evaluation of Mechanical Properties

This protocol outlines the procedure for testing the tensile properties of the plasticized PVC films.

Equipment:

  • Universal Testing Machine (UTM)

  • Dumbbell-shaped die for cutting specimens (as per ASTM D638)

Procedure:

  • Cut dumbbell-shaped specimens from the prepared PVC films using the die.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Record the tensile strength, elongation at break, and modulus at 100% elongation.

  • Test at least five specimens for each formulation and calculate the average values.

Protocol 4: Thermal Analysis

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal properties of the plasticized PVC.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure for DSC:

  • Accurately weigh a small sample (5-10 mg) of the PVC film into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected glass transition (e.g., 120°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.[6][7]

Procedure for TGA:

  • Accurately weigh a sample (10-15 mg) of the PVC film into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is often reported as a measure of thermal stability.[7][8]

Protocol 5: Determination of Plasticizer Migration

This protocol details a solvent extraction method to assess the migration resistance of the plasticizer.

Equipment:

  • Analytical balance

  • Beakers or flasks with stoppers

  • Oven

  • Solvent (e.g., n-hexane, ethanol, or food simulants as per regulations)[9]

Procedure:

  • Cut a precisely sized piece of the plasticized PVC film (e.g., 50 mm x 50 mm) and accurately weigh it (W_initial).

  • Immerse the PVC sample in a known volume of the chosen solvent in a sealed container.

  • Maintain the container at a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[5]

  • After the immersion period, carefully remove the PVC sample from the solvent.

  • Gently wipe off any excess solvent from the surface of the film.

  • Dry the film in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved (W_final).

  • Calculate the percentage of migration loss using the following formula: Migration Loss (%) = [(W_initial - W_final) / W_initial] x 100

Visualizations

Diagram 1: Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis of CHDM-based plasticizers and the subsequent evaluation of their performance in PVC.

G cluster_synthesis Synthesis of CHDM-Based Plasticizer cluster_evaluation Performance Evaluation in PVC Reactants 1,4-CHDM + Aliphatic Acid Esterification Esterification Reaction (Acid Catalyst, Toluene) Reactants->Esterification Purification Neutralization, Washing, Drying, and Solvent Removal Esterification->Purification Plasticizer CHDM-Based Plasticizer Purification->Plasticizer PVC_Formulation PVC Resin + Plasticizer + Stabilizer in THF Plasticizer->PVC_Formulation Film_Casting Solvent Casting and Drying PVC_Formulation->Film_Casting PVC_Film Plasticized PVC Film Film_Casting->PVC_Film Testing Characterization PVC_Film->Testing Mechanical Mechanical Testing (Tensile Strength, Elongation) Testing->Mechanical Thermal Thermal Analysis (DSC, TGA) Testing->Thermal Migration Migration Testing (Solvent Extraction) Testing->Migration

Caption: Workflow for the synthesis of CHDM-based plasticizers and their performance evaluation in PVC.

Diagram 2: Potential Interaction of Plasticizers with Nuclear Receptor Signaling

Plasticizers, particularly those with endocrine-disrupting potential, can interfere with normal hormonal signaling pathways. One common mechanism is through the activation of nuclear receptors. The following diagram provides a simplified representation of this process.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Plasticizer Plasticizer (Endocrine Disruptor) NR_inactive Inactive Nuclear Receptor (e.g., Estrogen Receptor) Plasticizer->NR_inactive Binds to Receptor Cell_Membrane Cell Membrane NR_active Activated Receptor-Ligand Complex NR_inactive->NR_active Translocates to Nucleus DNA DNA (Hormone Response Element) NR_active->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Initiates or Alters Response Altered Cellular Response Transcription->Response

Caption: Simplified signaling pathway of a nuclear receptor and potential disruption by a plasticizer.

Conclusion

The data and protocols presented in this document demonstrate that esters of 1,4-cyclohexanedimethanol are a viable and promising class of non-phthalate plasticizers for PVC. The performance of these plasticizers, particularly in terms of thermal stability and migration resistance, can be tailored by adjusting the length of the aliphatic side chains. While specific data for the cis-1,2-isomer are currently lacking, the methodologies outlined here provide a robust framework for its synthesis and evaluation. For drug development professionals, the move towards plasticizers with lower migration potential and a more favorable toxicological profile is critical, and CHDM-based esters represent a significant step in this direction. Further research, including comprehensive toxicological studies and direct comparative analyses with existing commercial plasticizers, is warranted to fully establish their safety and efficacy for sensitive applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cis-1,2-Cyclohexanedimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurity of concern is the trans-isomer of 1,2-Cyclohexanedimethanol. Other potential impurities can include unreacted starting materials from the synthesis, residual solvents, and byproducts from side reactions. The presence of the trans-isomer can significantly impact the physical properties and reactivity of the final product.

Q2: What are the primary methods for purifying this compound?

The main purification techniques employed for separating cis- and trans-isomers of 1,2-Cyclohexanedimethanol and removing other impurities are:

  • Fractional Distillation (under reduced pressure): This method takes advantage of the potential difference in boiling points between the cis and trans isomers.

  • Recrystallization: This technique relies on the differential solubility of the isomers in a selected solvent system.

  • Column Chromatography: This is a highly effective method for separating isomers with high purity, particularly for smaller-scale purifications.

Q3: How can I assess the purity of my this compound sample?

Purity assessment is crucial and can be performed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including the trans-isomer.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the isomers.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help determine the ratio of cis to trans isomers.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of isomers - Insufficient column efficiency (number of theoretical plates).- Incorrect pressure or temperature.- Isomer boiling points are too close for effective separation.- Use a longer fractionating column or one with more efficient packing.- Optimize the distillation pressure. A common starting point for similar compounds is 1-50 mmHg.[4]- Adjust the heating mantle temperature to ensure a slow and steady distillation rate.
Product solidifies in the condenser or collection flask - The melting point of this compound is 43-45 °C.[5] The condenser or collection flask may be too cold.- Use a jacketed condenser with circulating warm water to maintain the temperature above the melting point of the product.- Gently warm the collection flask if solidification occurs.
Product decomposition - Distillation temperature is too high.- Reduce the pressure to lower the boiling point. The boiling point of this compound is 112°C at 0.6 mmHg.[5]
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - Solution is not supersaturated.- Incorrect solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly. Seeding with a pure crystal can induce crystallization.- Perform solvent screening to find a suitable solvent or solvent mixture where the cis-isomer has lower solubility at colder temperatures compared to the trans-isomer and other impurities.
Oily precipitate forms instead of crystals - Solution is cooling too rapidly.- The concentration of the compound is too high.- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Add a small amount of solvent to dissolve the oil and attempt to recrystallize again.
Low yield of pure product - The compound is too soluble in the chosen solvent.- Co-crystallization of isomers.- Choose a solvent in which the product is sparingly soluble at low temperatures.- Multiple recrystallization steps may be necessary to achieve high purity.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of cis and trans isomers - Inappropriate stationary phase.- Incorrect mobile phase composition.- A polar stationary phase like silica gel is a good starting point.- Optimize the mobile phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or isopropanol) is often effective. Start with a low polarity mobile phase and gradually increase the polarity.
Tailing of peaks - Sample overloading.- Interaction of the diol with the stationary phase.- Reduce the amount of sample loaded onto the column.- Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, though not expected to be necessary for a diol) to the mobile phase to reduce strong interactions with the silica gel.
Low recovery of the compound - The compound is strongly adsorbed to the stationary phase.- Increase the polarity of the mobile phase at the end of the elution to wash out any remaining compound. A flush with a highly polar solvent like methanol may be necessary.

Quantitative Data Summary

ParameterPurification MethodPurity AchievedReference
trans-1,4-Cyclohexanedimethanol Distillation96.9% trans / 3.1% cis[4]
trans-N,N,N',N'-tetramethyl-1,2-cyclohexanediamine Complex Formation & Crystallization>99% trans[6]
cis-N,N,N',N'-tetramethyl-1,2-cyclohexanediamine Crystallization of dihydrochloride salt>95% cis[6]

Note: The data above is for related cyclohexane derivatives and provides an indication of the purity levels that may be achievable for this compound with similar methods.

Experimental Protocols

Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of approximately 0.6 mmHg is a good starting point.[5]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The boiling point of this compound is approximately 112°C at 0.6 mmHg.[5] Monitor the purity of each fraction using GC-MS or HPLC.

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the cis-isomer at low temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., hexane/ethyl acetate 9:1).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds. The trans-isomer is generally less polar and will elute before the cis-isomer.

  • Fraction Collection: Collect the eluent in small fractions.

  • Purity Analysis: Analyze the fractions using a suitable technique like TLC, GC-MS, or HPLC to identify the fractions containing the pure cis-isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product start Crude this compound purity_check Assess Purity (GC-MS, HPLC, NMR) start->purity_check is_pure Is Purity > 97%? purity_check->is_pure distillation Fractional Distillation is_pure->distillation No recrystallization Recrystallization is_pure->recrystallization No chromatography Column Chromatography is_pure->chromatography No end_product Pure this compound is_pure->end_product Yes distillation->purity_check recrystallization->purity_check chromatography->purity_check

Caption: A workflow for the purification and purity assessment of this compound.

Isomer_Separation_Logic cluster_input Input Mixture cluster_methods Separation Principles cluster_techniques Applicable Techniques cluster_output Separated Products mixture Mixture of cis- and trans-Isomers bp_diff Boiling Point Difference mixture->bp_diff sol_diff Solubility Difference mixture->sol_diff pol_diff Polarity Difference mixture->pol_diff dist Fractional Distillation bp_diff->dist cryst Recrystallization sol_diff->cryst chrom Column Chromatography pol_diff->chrom cis_isomer Pure cis-Isomer dist->cis_isomer trans_isomer trans-Isomer Fraction dist->trans_isomer cryst->cis_isomer cryst->trans_isomer chrom->cis_isomer chrom->trans_isomer

Caption: Logical relationships between isomer properties and purification techniques.

References

Optimization of reaction conditions for cis-1,2-Cyclohexanedimethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cis-1,2-Cyclohexanedimethanol, a valuable building block in pharmaceutical and materials science. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common and effective methods for synthesizing this compound involve the reduction of cis-1,2-cyclohexanedicarboxylic acid or its corresponding anhydride. Key approaches include:

  • Catalytic Hydrogenation: This method employs a catalyst, often ruthenium-based, to hydrogenate the carboxylic acid groups to alcohols.

  • Chemical Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LAH) are used to reduce the cis-anhydride or diacid to the desired diol.

Q2: How can I prepare the precursor, cis-1,2-cyclohexanedicarboxylic anhydride?

A2: A common method for preparing cis-1,2-cyclohexanedicarboxylic anhydride is through the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction is typically carried out in the molten state of the starting material without a diluent, at temperatures around 120-150°C, using a hydrogenation catalyst.[1]

Q3: What are the main safety concerns associated with the synthesis of this compound?

A3: When using Lithium Aluminum Hydride (LAH) for the reduction, extreme caution is necessary. LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents, producing flammable hydrogen gas.[2] All reactions involving LAH must be conducted under an inert atmosphere in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[2][3]

Q4: How can I confirm the stereochemistry of the final product?

A4: The stereochemistry of 1,2-Cyclohexanedimethanol can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the cyclohexane ring will differ between the cis and trans isomers. Infrared (IR) spectroscopy can also provide characteristic peaks for the hydroxyl groups.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Suggestion(s) Rationale
Low Yield Incomplete reaction during catalytic hydrogenation.Increase reaction time or hydrogen pressure. Optimize catalyst loading.Ensures the reaction proceeds to completion.
Degradation of the product during workup.Maintain low temperatures during the quenching of LAH reactions. Use a carefully controlled workup procedure.The quenching of LAH is highly exothermic and can lead to side reactions or product degradation if not controlled.[2]
Formation of byproducts.In the hydrogenation of the diacid, consider converting it to the anhydride first to minimize side reactions.The direct hydrogenation of 1,2-cyclohexanedicarboxylic acid can have low selectivity due to the formation of the anhydride as a byproduct.[4]
Presence of trans-isomer Isomerization during the reaction.Use reaction conditions that favor the retention of the cis-stereochemistry. For LAH reduction, lower temperatures are generally preferred.High temperatures can sometimes lead to isomerization.
Impure starting material.Ensure the starting cis-1,2-cyclohexanedicarboxylic acid or anhydride is of high purity.The purity of the starting material directly impacts the purity of the final product.
Formation of an Anhydride Byproduct Incomplete reduction of the anhydride starting material.Ensure a sufficient excess of the reducing agent (e.g., LAH) is used. Increase the reaction time or temperature (with caution).Anhydrides are intermediates in the reduction of dicarboxylic acids and require sufficient reducing agent for complete conversion to the diol.
Dehydration of the diacid during hydrogenation.As mentioned, converting the diacid to the anhydride before reduction can circumvent this issue.High temperatures in catalytic hydrogenation can sometimes favor the formation of the more stable anhydride.[4]

Experimental Protocols

Protocol 1: Reduction of cis-1,2-Cyclohexanedicarboxylic Anhydride with Lithium Aluminum Hydride (LAH)

This protocol details the reduction of cis-1,2-cyclohexanedicarboxylic anhydride to this compound using LAH.

Materials:

  • cis-1,2-Cyclohexanedicarboxylic anhydride

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flush the entire apparatus with dry nitrogen.

  • LAH Suspension: Under a nitrogen atmosphere, carefully add a suspension of LAH (1.26 mol) to 1200 mL of anhydrous THF in the reaction flask.[5]

  • Cooling: Cool the LAH suspension to 0°C using an ice bath.

  • Addition of Anhydride: Dissolve cis-1,2-cyclohexanedicarboxylic anhydride (0.85 mol) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension through the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16 hours to ensure complete reduction.[5]

  • Quenching: Cool the reaction mixture back to 0°C with an ice bath. Caution: This step is highly exothermic and releases hydrogen gas. Slowly and carefully add ethyl acetate dropwise to quench any excess LAH. Following this, cautiously add water (47 mL), followed by 15% aqueous NaOH (47 mL), and finally water (141 mL) in a dropwise manner.[5]

  • Isolation: Stir the resulting white precipitate for 30 minutes. Filter the mixture through a pad of Celite. Wash the filter cake with three portions of THF.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride
ParameterValueReference
Starting Material cis-4-cyclohexene-1,2-dicarboxylic anhydride[1]
Catalyst Nickel-based hydrogenation catalyst[1]
Solvent None (molten)[1]
Temperature 120-150 °C[1]
Pressure Atmospheric or superatmospheric[1]
Yield Substantially quantitative[1]
Table 2: Illustrative Conditions for LAH Reduction
ParameterValueReference
Starting Material cis-1,2-Cyclohexanedicarboxylic Anhydride
Reducing Agent Lithium Aluminum Hydride (LAH)[2][5]
Solvent Anhydrous Tetrahydrofuran (THF)[2][5]
Stoichiometry (LAH:Anhydride) ~1.5 : 1 (molar ratio)[5]
Reaction Temperature 0°C (addition), then reflux[5]
Reaction Time 16 hours (reflux)[5]
Typical Yield 73-75% (for a similar reduction)[5]

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_reduction Reduction to Diol cluster_purification Purification start_material cis-4-cyclohexene-1,2- dicarboxylic anhydride hydrogenation Catalytic Hydrogenation (Ni catalyst, 120-150°C) start_material->hydrogenation precursor cis-1,2-Cyclohexanedicarboxylic anhydride hydrogenation->precursor lah_reduction LAH Reduction (Anhydrous THF, 0°C to reflux) precursor->lah_reduction workup Quenching & Workup (EtOAc, H₂O, NaOH) lah_reduction->workup crude_product Crude this compound workup->crude_product purification Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product troubleshooting_logic start Low Yield or Impurities in Synthesis check_sm Check Purity of Starting Material start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup purify_sm Purify Starting Material check_sm->purify_sm Impure adjust_temp Adjust Temperature check_conditions->adjust_temp Suboptimal Temp adjust_time Modify Reaction Time check_conditions->adjust_time Incomplete Reaction optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents Side Reactions control_quenching Ensure Controlled Quenching check_workup->control_quenching Exotherm Issue improve_purification Refine Purification Method check_workup->improve_purification Contamination

References

Troubleshooting low yields in cis-1,2-Cyclohexanedimethanol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of cis-1,2-Cyclohexanedimethanol (CHDM). The following information is designed to address common challenges, particularly the issue of low polymer yields and molecular weights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymerization of this compound is resulting in a low yield or low molecular weight polymer. What are the most common causes?

Low molecular weight and poor yields in polycondensation reactions are common issues that can arise from several factors throughout the experimental process. The primary culprits are often related to monomer purity, inaccurate stoichiometry, inefficient removal of the condensation byproduct (typically water), suboptimal reaction conditions (temperature and time), and catalyst inefficiency.[1] Each of these factors can prematurely halt chain growth. A systematic approach to troubleshooting is essential to identify the root cause.

Q2: How critical is the purity of this compound and the corresponding diacid, and what are the recommended purification methods?

Monomer purity is paramount for achieving high molecular weight polyesters.[1] Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. It is crucial to use high-purity monomers (≥99%).

Troubleshooting Steps & Recommendations:

  • Verify Purity: Always check the purity of the monomers from the supplier. If the purity is questionable or if the material has been stored for an extended period, purification is recommended.

  • Purification: this compound and common diacids like adipic or sebacic acid can be purified by recrystallization from a suitable solvent. While specific solvent systems for cis-1,2-CHDM are not widely reported, general procedures for diols can be adapted.

Q3: My stoichiometry is carefully measured, but I am still obtaining a low molecular weight polymer. What could be the issue?

Even with precise initial measurements, the effective stoichiometry at the polymerization site can be skewed.

Troubleshooting Steps & Recommendations:

  • Volatility of Monomers: One of the monomers might be more volatile and could be partially lost during the initial heating or under vacuum. For melt polymerization, a slight excess of the diol (cis-1,2-CHDM) is often used to compensate for any loss.[2]

  • Side Reactions: The presence of impurities can lead to side reactions that consume one of the monomers, thereby disrupting the stoichiometric balance.

  • Accurate Dispensing: Ensure that the weighing and transfer of monomers are accurate and that there is no significant loss of material during the charging of the reactor.

Q4: How does the removal of the water byproduct affect the polymerization, and how can I optimize it?

Polycondensation is an equilibrium reaction. The efficient removal of the water byproduct is critical to drive the reaction toward the formation of high molecular weight polymer chains.[1]

Troubleshooting Steps & Recommendations:

  • High Vacuum: A high vacuum (typically below 1 Torr) is essential during the polycondensation stage to effectively remove water.[2]

  • Efficient Stirring: Vigorous stirring of the molten polymer increases the surface area, facilitating the diffusion and removal of water.

  • Inert Gas Purge: During the initial esterification stage, a slow stream of an inert gas like nitrogen can help carry away the water vapor.

  • System Leaks: Check the reaction setup for any leaks that could compromise the vacuum and hinder water removal.

Q5: What is the role of the catalyst, and how do I troubleshoot catalyst-related issues?

A catalyst is used to increase the rate of the esterification and polycondensation reactions. Common catalysts for polyesterification include titanium-based compounds like titanium(IV) butoxide (TBT) or antimony compounds.[2]

Troubleshooting Steps & Recommendations:

  • Catalyst Activity: Ensure the catalyst has not been deactivated by moisture or improper storage. It is best to use a fresh, properly stored catalyst.

  • Concentration Optimization: Too little catalyst will result in a slow reaction, while an excessive amount can promote side reactions, such as thermal degradation and discoloration of the polymer. The optimal concentration should be determined empirically for the specific system.[3]

Q6: What are the ideal temperature and time profiles for the polymerization of this compound?

A two-stage temperature profile is typically employed for melt polycondensation.[2]

Troubleshooting Steps & Recommendations:

  • Esterification Stage: This initial stage is typically carried out at a lower temperature (e.g., 180-220 °C) under an inert atmosphere to form low molecular weight oligomers.

  • Polycondensation Stage: The temperature is then increased (e.g., 220-280 °C) and a high vacuum is applied to build up the molecular weight.

  • Reaction Time: Insufficient reaction time will not allow the polymer chains to grow to a high molecular weight. The progress of the reaction can be monitored by the increase in the melt viscosity (e.g., torque on the mechanical stirrer).[2]

  • Thermal Degradation: Excessively high temperatures or prolonged reaction times can lead to thermal degradation of the polymer, resulting in discoloration (yellowing or browning) and potential chain scission, which lowers the molecular weight.

Data Presentation

The following table summarizes representative reaction conditions for the polymerization of cycloaliphatic diols with dicarboxylic acids. Note that these are general guidelines, and optimal conditions for this compound may need to be determined experimentally.

ParameterEsterification StagePolycondensation StageTypical Range/ValueReference
Temperature 180 - 220 °C220 - 280 °CVaries with monomers[2]
Pressure Atmospheric (N₂ purge)< 1 Torr (High Vacuum)Critical for byproduct removal[2]
Catalyst Conc. --100 - 500 ppm[4]
Diol/Diacid Ratio 1.1 - 1.5 : 1-Slight excess of diol[2]
Reaction Time 1 - 3 hours2 - 5 hoursMonitor via melt viscosity[2]

Experimental Protocols

Protocol 1: General Purification of this compound by Recrystallization

This protocol provides a general method for the purification of diols, which can be adapted for this compound. The choice of solvent will need to be optimized.

Materials:

  • This compound

  • Recrystallization solvent (e.g., ethyl acetate, toluene, or a mixture)

  • Activated carbon (optional, for color removal)

  • Filter paper

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: In a flask, dissolve the this compound in the minimum amount of a suitable boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

Protocol 2: Representative Two-Step Melt Polycondensation

This protocol is adapted from general procedures for the synthesis of polyesters from cycloaliphatic diols like 1,4-CHDM and can be used as a starting point for the polymerization of cis-1,2-CHDM with a dicarboxylic acid (e.g., adipic acid).[2]

Materials:

  • This compound (purified)

  • Dicarboxylic acid (e.g., Adipic Acid, purified)

  • Catalyst (e.g., Titanium(IV) butoxide, TBT)

  • Stabilizer (e.g., Phosphorous acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure: Step 1: Esterification

  • Charge the reactor with this compound and the dicarboxylic acid in the desired molar ratio (a slight excess of the diol is often used).

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture with continuous stirring to a temperature of 180-220 °C.

  • Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the theoretical amount of water has been collected.

Step 2: Polycondensation

  • Increase the temperature to 220-280 °C.

  • Slowly apply a high vacuum to the system (reducing the pressure to below 1 Torr) to facilitate the removal of excess diol and any remaining water.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure.

Mandatory Visualization

Troubleshooting_Workflow cluster_purity Purity/Stoichiometry Issues cluster_byproduct Byproduct Removal Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Issues start Low Polymer Yield / Low Molecular Weight check_purity 1. Verify Monomer Purity and Stoichiometry start->check_purity purity_impure Impure Monomers? check_purity->purity_impure check_byproduct 2. Assess Byproduct (Water) Removal vacuum_leak Vacuum Leak? check_byproduct->vacuum_leak check_conditions 3. Review Reaction Conditions (Temp/Time) temp_low Temp Too Low? check_conditions->temp_low check_catalyst 4. Evaluate Catalyst Activity catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive stoich_imbalance Stoichiometric Imbalance? purity_impure->stoich_imbalance No purify Action: Re-purify Monomers purity_impure->purify Yes stoich_imbalance->check_byproduct No adjust_stoich Action: Adjust for Monomer Volatility stoich_imbalance->adjust_stoich Yes end_node High Yield / High Molecular Weight Achieved purify->end_node adjust_stoich->end_node stirring_inefficient Inefficient Stirring? vacuum_leak->stirring_inefficient No seal_system Action: Seal System, Check Pump vacuum_leak->seal_system Yes stirring_inefficient->check_conditions No increase_stirring Action: Increase Stirring Speed stirring_inefficient->increase_stirring Yes seal_system->end_node increase_stirring->end_node time_short Time Too Short? temp_low->time_short No increase_temp Action: Increase Temp (Avoid Degradation) temp_low->increase_temp Yes time_short->check_catalyst No extend_time Action: Extend Reaction Time (Monitor Viscosity) time_short->extend_time Yes increase_temp->end_node extend_time->end_node catalyst_conc Incorrect Concentration? catalyst_inactive->catalyst_conc No use_fresh_catalyst Action: Use Fresh Catalyst catalyst_inactive->use_fresh_catalyst Yes optimize_conc Action: Optimize Catalyst Loading catalyst_conc->optimize_conc Yes use_fresh_catalyst->end_node optimize_conc->end_node

Caption: Troubleshooting workflow for low yield polymerization.

Polymerization_Pathway diol n this compound (HO-R-OH) process Polycondensation (Heat, Vacuum, Catalyst) diol->process diacid n Dicarboxylic Acid (HOOC-R'-COOH) diacid->process polyester Polyester [-O-R-O-CO-R'-CO-] water (2n-1) H₂O process->polyester process->water

Caption: General polycondensation reaction pathway.

References

Identification of side products in cis-1,2-Cyclohexanedimethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-1,2-Cyclohexanedimethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound is a versatile diol, but its two primary alcohol functional groups can be susceptible to several side reactions depending on the experimental conditions. The most frequently encountered side reactions include:

  • Over-oxidation: During oxidation reactions to form the corresponding dialdehyde, over-oxidation to the dicarboxylic acid or the formation of lactones can occur, especially with strong oxidizing agents or prolonged reaction times.

  • Intramolecular Etherification (Cyclization): Under acidic conditions or at elevated temperatures, the two hydroxyl groups can react with each other to form a cyclic ether, specifically a derivative of 3,4,5,6,7,8-hexahydro-2H-1-benzopyran.

  • Polymerization/Oligomerization: In the presence of certain catalysts or under conditions that favor intermolecular dehydration, this compound can form oligomers or polymers.[1]

  • Incomplete Reactions: In esterification or other derivatization reactions, mono-substituted products can be a significant impurity if the reaction is not driven to completion.

Troubleshooting Guides

Side Products in Oxidation Reactions

Issue: I am trying to oxidize this compound to the corresponding dialdehyde, but I am observing significant side products.

Possible Side Products:

  • cis-1,2-Cyclohexanedicarboxylic acid: Formed by over-oxidation of the aldehyde intermediates.

  • Lactone species: Intramolecular cyclization of a partially oxidized intermediate.

  • Unreacted starting material: Incomplete oxidation.

Troubleshooting Strategies:

Observation Potential Cause Recommended Solution
Presence of dicarboxylic acid (identified by IR, NMR, or MS) Strong oxidizing agent (e.g., Jones reagent), prolonged reaction time, or elevated temperature.Use milder, more selective oxidizing agents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[2][3] Carefully control the reaction temperature, typically at low temperatures for Swern oxidation (-78 °C).[4][5] Monitor the reaction closely by TLC or GC to avoid over-reaction.
Formation of a lactone Similar to dicarboxylic acid formation; can be favored by certain oxidants and conditions.Employing mild and anhydrous oxidation conditions can minimize lactone formation. The use of DMP is often preferred for its high selectivity.[6]
Significant amount of unreacted diol Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time.Ensure the correct stoichiometry of the oxidizing agent is used. Gradually increase the reaction time or temperature while monitoring the reaction progress. For Swern oxidation, ensure the activating agent (e.g., oxalyl chloride) is added correctly.[7][8]

Experimental Protocol: Dess-Martin Oxidation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add Dess-Martin periodinane (DMP) (2.2 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialdehyde.

  • Purify the product by column chromatography on silica gel.

Analytical Identification of Side Products:

  • GC-MS: A powerful tool for separating and identifying volatile compounds in the reaction mixture.[9][10] The mass spectra of the parent compound, the desired dialdehyde, and potential side products like the cyclic ether will show distinct fragmentation patterns.

  • NMR Spectroscopy: 1H and 13C NMR can help identify the functional groups present in the products and byproducts. For example, the disappearance of the alcohol protons and the appearance of aldehyde protons (around 9-10 ppm in 1H NMR) indicates product formation. The presence of carboxylic acid protons (above 10 ppm) would indicate over-oxidation.[11][12]

Logical Workflow for Oxidation Troubleshooting

start Start Oxidation check_reaction Monitor Reaction (TLC/GC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete over_oxidation Over-oxidation Products? incomplete->over_oxidation No adjust_reagents Increase Oxidant/Time/Temp incomplete->adjust_reagents Yes change_oxidant Use Milder Oxidant (PCC, DMP, Swern) over_oxidation->change_oxidant Yes workup Work-up & Purify over_oxidation->workup No adjust_reagents->check_reaction side_products Characterize Side Products (GC-MS, NMR) adjust_reagents->side_products change_oxidant->start change_oxidant->side_products product Desired Dialdehyde workup->product

Caption: Troubleshooting workflow for oxidation reactions.

Intramolecular Etherification Side Product

Issue: I am running a reaction with this compound under acidic conditions and I am getting a significant, unexpected byproduct.

Probable Side Product:

  • cis-3a,4,5,6,7,7a-Hexahydro-1H-isobenzofuran (cyclic ether): Formed via an intramolecular SN2 reaction where one hydroxyl group, after protonation, is displaced by the other.

Troubleshooting Strategies:

Observation Potential Cause Recommended Solution
Formation of a lower polarity spot on TLC, with a mass corresponding to the loss of water (M-18) Presence of strong acid (e.g., H₂SO₄, HCl), or high reaction temperatures.If the desired reaction is not acid-catalyzed, switch to a non-acidic catalyst or a base-catalyzed reaction. If acid is required, use a milder acid or a Lewis acid that is less prone to protonating alcohols. Run the reaction at the lowest possible temperature.
Reduced yield of the desired product with the appearance of the cyclic ether The reaction conditions favor intramolecular cyclization over the intended intermolecular reaction.Increase the concentration of the other reactant to favor the bimolecular reaction. Consider using a protecting group strategy for one of the hydroxyl groups if only one is intended to react.

Proposed Mechanism for Intramolecular Etherification

diol This compound protonation Protonation of one -OH (in presence of acid) diol->protonation H+ intermediate Protonated Diol Intermediate protonation->intermediate sn2 Intramolecular SN2 Attack intermediate->sn2 cyclic_ether Cyclic Ether Product sn2->cyclic_ether water H2O sn2->water Elimination

Caption: Mechanism of acid-catalyzed intramolecular etherification.

Polymerization/Oligomerization

Issue: My reaction mixture containing this compound is becoming viscous and I am having trouble isolating my desired product.

Probable Side Product:

  • Polymers or oligomers: Formed through intermolecular dehydration reactions, often catalyzed by acids or high temperatures.

Troubleshooting Strategies:

Observation Potential Cause Recommended Solution
Increased viscosity of the reaction mixture, difficulty in stirring, and broad signals in NMR. High reaction temperature, high concentration of the diol, or presence of a catalyst that promotes intermolecular reactions.Lower the reaction temperature. Run the reaction at a lower concentration of this compound. If possible, choose a catalyst that is less likely to promote intermolecular dehydration.
Low yield of the desired product and a significant amount of high molecular weight residue. The conditions strongly favor polymerization over the desired reaction pathway.In addition to the above, consider a protecting group strategy to block one of the hydroxyl groups, perform the desired reaction, and then deprotect. This can prevent intermolecular reactions.

Visualization of Polymerization

monomer1 Diol Monomer dimer Dimer + H2O monomer1->dimer + Monomer 2 monomer2 Diol Monomer monomer2->dimer polymer Polymer/Oligomer dimer->polymer + n Monomers

Caption: Simplified representation of diol polymerization.

References

Technical Support Center: Separation of cis- and trans-1,2-Cyclohexanedimethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the separation of cis- and trans-isomers of 1,2-Cyclohexanedimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-isomers of 1,2-Cyclohexanedimethanol?

A1: The most common and effective methods for separating the geometric isomers of 1,2-Cyclohexanedimethanol are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and fractional crystallization. The choice of method often depends on the required purity, scale of the separation (analytical vs. preparative), and available instrumentation.

Q2: Why is the separation of these isomers challenging?

A2: The cis- and trans-isomers of 1,2-Cyclohexanedimethanol possess the same molecular weight and similar chemical properties, which can make their separation difficult. Effective separation relies on exploiting subtle differences in their physical properties, such as polarity and boiling point, or by chemically modifying them to amplify these differences.

Q3: Is derivatization necessary for the chromatographic separation of these isomers?

A3: Derivatization is not always necessary but is a highly effective strategy, particularly for HPLC analysis. Converting the diol functional groups into less polar esters, for example by reacting with benzoyl chloride, can significantly enhance the resolution between the cis- and trans-isomers on a normal-phase HPLC column. For GC analysis, derivatization can also improve peak shape and resolution.

Q4: Which chromatographic technique, GC or HPLC, is better suited for this separation?

A4: Both GC and HPLC can be viable options.

  • GC is often preferred for analyzing volatile and thermally stable compounds. A polar capillary column is typically recommended to achieve separation of the underivatized diols based on differences in their polarity and boiling points.

  • HPLC , especially after derivatization, offers excellent resolution and is well-suited for both analytical and preparative scale separations. The choice may ultimately depend on the specific requirements of the analysis and the available equipment.

Q5: Can fractional crystallization be used for large-scale separation?

A5: Yes, fractional crystallization can be a cost-effective method for large-scale separation. This technique exploits differences in the solubility of the isomers in a particular solvent. For diols, it can be advantageous to first form derivatives, such as dihydrochloride salts, to create more significant differences in the crystal lattice energy and solubility between the cis- and trans-forms.

Experimental Protocols

Protocol 1: HPLC Separation of Derivatized Isomers

This protocol describes the separation of cis- and trans-1,2-Cyclohexanedimethanol isomers after derivatization with benzoyl chloride.

Derivatization Procedure:

  • Dissolve 0.5 g (0.0035 mol) of the 1,2-Cyclohexanedimethanol isomer mixture in 15 mL of dichloromethane.

  • Add 1.34 g of N,N-diisopropylethylamine and 0.04 g of 4-dimethylaminopyridine to the solution.

  • Cool the mixture to 10°C with stirring.

  • Slowly add 1.07 g (0.0076 mol) of benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with an acidic solution (e.g., 1M HCl) and a basic solution (e.g., saturated NaHCO₃), followed by drying and concentration to obtain the benzoyl chloride derivative.

HPLC Conditions:

ParameterValue
Column Chiralpak IC or similar chiral stationary phase
Mobile Phase n-hexane:ethanol (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 2: Gas Chromatography (GC) Separation of Underivatized Isomers

This protocol provides a starting point for the direct GC analysis of cis- and trans-1,2-Cyclohexanedimethanol. Optimization of the temperature program may be required.

GC-MS Conditions:

ParameterRecommended Starting Condition
Column HP-5MS UI or a more polar column (e.g., with a cyanopropyl phase)
Injector Temperature 250°C
Initial Oven Temperature 80°C, hold for 2 minutes
Temperature Ramp 10°C/min to 220°C, hold for 5 minutes
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injection Mode Split (e.g., 50:1)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Protocol 3: Fractional Crystallization of Isomers

This conceptual protocol is based on the principle of differing solubilities of geometric isomers, which can be enhanced by derivatization.

  • Derivative Formation (Conceptual): Based on methods for similar compounds, dissolve the isomer mixture in a suitable solvent like methanol. Prepare the dihydrochloride salt in situ by bubbling hydrogen chloride gas through the solution.

  • Crystallization: The isomer whose salt is less soluble in the chosen solvent will precipitate out. For instance, with 1,2-diaminocyclohexane, the trans-isomer's dihydrochloride salt is less soluble in methanol.

  • Isolation: Filter the precipitate and wash with a small amount of cold solvent.

  • Purification of the Second Isomer: The more soluble isomer will remain in the filtrate. This filtrate can be concentrated and recrystallized from a different solvent in which its derivative is less soluble.

  • Recovery of the Diol: Neutralize the separated salt derivatives with a base (e.g., NaOH) to recover the pure diol isomers.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential CauseSuggested Solution
Poor or No Resolution 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Column temperature not optimized.1. Adjust the ratio of n-hexane to ethanol. A lower percentage of the more polar solvent (ethanol) will generally increase retention and may improve resolution. 2. If a chiral column is not providing separation, consider a different type of chiral stationary phase or a normal-phase silica column for the derivatized isomers. 3. Vary the column temperature. Sometimes, sub-ambient temperatures can enhance isomer separation.
Peak Tailing 1. Active sites on the column packing material. 2. Sample overload. 3. Extra-column dead volume.1. Ensure the use of a high-quality, well-packed column. 2. Reduce the injection volume or the concentration of the sample. 3. Check all connections and tubing for proper fitting to minimize dead volume.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Column not properly equilibrated. 3. Variations in column temperature.1. Ensure the mobile phase is well-mixed and degassed. 2. Flush the column with the mobile phase for a sufficient time before starting the analysis. 3. Use a column oven to maintain a stable temperature.
GC Troubleshooting
ProblemPotential CauseSuggested Solution
Co-eluting Peaks 1. Inappropriate stationary phase. 2. Temperature program not optimized.1. Use a more polar column (e.g., a wax or cyanopropyl-based phase) to enhance separation based on polarity differences. 2. Decrease the temperature ramp rate to allow for better separation of closely eluting peaks.
Broad Peaks 1. Injection temperature is too low. 2. Column contamination. 3. Carrier gas flow rate is too low.1. Increase the injector temperature to ensure rapid volatilization of the sample. 2. Bake out the column at a high temperature (within the column's limits) to remove contaminants. 3. Optimize the carrier gas flow rate for the column dimensions.
No Peaks Detected 1. Sample not reaching the detector. 2. Detector malfunction. 3. Sample degradation.1. Check for leaks in the system and ensure the column is properly installed. 2. Verify that the detector is turned on and functioning correctly. 3. For thermally sensitive derivatives, ensure the injector and oven temperatures are not excessively high.
Fractional Crystallization Troubleshooting
ProblemPotential CauseSuggested Solution
No Crystal Formation 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization.1. Concentrate the solution by evaporating some of the solvent. 2. Try adding a seed crystal of the desired isomer to induce crystallization.
Oily Precipitate Forms 1. Solution is too concentrated or cooled too quickly.1. Dilute the solution with more solvent and allow it to cool more slowly.
Poor Isomer Purity 1. Inefficient separation of the mother liquor from the crystals. 2. Co-crystallization of the isomers.1. Ensure the crystals are thoroughly washed with a small amount of cold, pure solvent. 2. Recrystallize the product one or more times to improve purity.

Visualizations

experimental_workflow cluster_hplc HPLC Separation Workflow start_hplc Isomer Mixture derivatization Derivatization (e.g., with Benzoyl Chloride) start_hplc->derivatization hplc_analysis HPLC Analysis (Chiral or Normal Phase) derivatization->hplc_analysis fraction_collection Fraction Collection hplc_analysis->fraction_collection product_hplc Pure Isomers fraction_collection->product_hplc

Caption: Workflow for the separation of 1,2-Cyclohexanedimethanol isomers via HPLC.

gc_workflow cluster_gc GC Separation Workflow start_gc Isomer Mixture gc_injection GC Injection (Polar Column) start_gc->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation detection Detection (MS or FID) gc_separation->detection analysis Data Analysis detection->analysis

Caption: General workflow for the analytical separation of 1,2-Cyclohexanedimethanol isomers by GC.

crystallization_workflow cluster_cryst Fractional Crystallization Workflow start_cryst Isomer Mixture dissolution Dissolution in Solvent & Derivative Formation (Optional) start_cryst->dissolution cooling Controlled Cooling dissolution->cooling filtration Filtration cooling->filtration crystals Crystals of Less Soluble Isomer filtration->crystals filtrate Filtrate with More Soluble Isomer filtration->filtrate

Caption: Conceptual workflow for the separation of 1,2-Cyclohexanedimethanol isomers by fractional crystallization.

Technical Support Center: Challenges in Scaling Up the Production of cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of cis-1,2-Cyclohexanedimethanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the synthesis and purification of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental and production processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of this compound?

A1: The main hurdles in scaling up the production of this compound revolve around two key areas: the stereoselective synthesis to maximize the yield of the cis isomer and the subsequent purification to separate it from the trans isomer and other process-related impurities. Achieving high purity of the cis isomer is critical as the cis/trans ratio significantly impacts the properties of downstream products, such as polymers.

Q2: What are the common synthesis routes for 1,2-Cyclohexanedimethanol at an industrial scale?

A2: Two prevalent methods for the synthesis of 1,2-cyclohexanediol, a precursor to the dimethanol, are the hydrogenation of catechol and the dihydroxylation of cyclohexene. The subsequent reduction of the diol or a related intermediate yields 1,2-Cyclohexanedimethanol. The choice of catalyst and reaction conditions is crucial in influencing the cis/trans isomer ratio of the final product.

Q3: What methods are typically used to separate cis- and trans-1,2-Cyclohexanedimethanol at scale?

A3: The most common industrial methods for separating the cis and trans isomers are fractional crystallization and preparative high-performance liquid chromatography (HPLC). Fractional crystallization exploits differences in the solubility of the isomers, while preparative HPLC separates them based on their differential interaction with a stationary phase. The choice between these methods often depends on the desired purity, production scale, and economic considerations.

Q4: How is the cis/trans isomer ratio of 1,2-Cyclohexanedimethanol determined?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the standard analytical techniques for quantifying the ratio of cis and trans isomers. These methods provide accurate and reproducible results for quality control during and after the production process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Issue 1: Low Yield of the Desired cis-Isomer in Hydrogenation of Catechol

  • Question: Our hydrogenation of catechol is resulting in a low yield of the cis-1,2-cyclohexanediol precursor and a high proportion of the trans-isomer. What can we do to improve the cis-selectivity?

  • Answer:

    • Catalyst Selection: The choice of catalyst is critical. Ruthenium-based catalysts, for instance, have been shown to favor the formation of the cis-isomer under certain conditions. Experiment with different catalysts (e.g., Ru/C, Rh/C) and catalyst loadings to optimize for cis-selectivity.

    • Reaction Conditions:

      • Temperature and Pressure: Lower temperatures and pressures generally favor the formation of the cis-isomer. Systematically vary these parameters to find the optimal balance between reaction rate and selectivity.

      • Solvent: The polarity of the solvent can influence the stereoselectivity. Test a range of solvents with varying polarities.

    • Reaction Monitoring: Closely monitor the reaction progress using GC or HPLC to determine the optimal reaction time to maximize the cis-isomer concentration before potential isomerization to the more stable trans-isomer occurs.

Issue 2: Formation of Undesired Byproducts During Cyclohexene Dihydroxylation

  • Question: We are observing significant byproduct formation, such as hydroxycyclohexanone and various carboxylic acid derivatives, during the dihydroxylation of cyclohexene. How can we minimize these impurities?

  • Answer:

    • Oxidant and Catalyst System: The choice of oxidizing agent and catalyst is crucial. Using a well-defined catalytic system, such as osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), can provide high selectivity for syn-dihydroxylation, leading to the cis-diol.[1]

    • pH Control: Maintaining the pH of the reaction mixture within an optimal range can suppress the formation of acidic byproducts.

    • Temperature Control: Dihydroxylation reactions can be exothermic. Ensure efficient heat removal to prevent runaway reactions and the formation of over-oxidized products.

Purification Troubleshooting

Issue 3: Poor Separation of cis and trans Isomers by Fractional Crystallization

  • Question: We are struggling to achieve a high purity of the cis-isomer using fractional crystallization. The isolated crystals are still contaminated with a significant amount of the trans-isomer.

  • Answer:

    • Solvent Selection: The choice of solvent is the most critical parameter. A suitable solvent should have a significant difference in solubility for the cis and trans isomers at different temperatures. Screen a variety of solvents or solvent mixtures to find the optimal system.

    • Cooling Rate: A slow and controlled cooling rate is essential to allow for the selective crystallization of the less soluble isomer. Rapid cooling can lead to co-precipitation of both isomers.

    • Seeding: Introducing seed crystals of the pure desired isomer at the appropriate temperature can promote selective crystallization.

    • Multi-stage Crystallization: A single crystallization step may not be sufficient. A multi-stage process, where the enriched fraction is recrystallized, is often necessary to achieve high purity.

Issue 4: Low Throughput and High Solvent Consumption in Preparative HPLC

  • Question: Our preparative HPLC method for separating the cis and trans isomers is slow and uses a large amount of solvent, making it economically challenging for large-scale production. How can we optimize the process?

  • Answer:

    • Column and Stationary Phase Selection: Choose a column with a high loading capacity and a stationary phase that provides the best selectivity for the two isomers. This may require screening different types of stationary phases (e.g., reversed-phase, normal-phase, chiral).

    • Method Optimization:

      • Gradient Elution: Optimize the gradient profile to achieve a good separation in the shortest possible time.

      • Flow Rate: Increase the flow rate to the maximum level that still provides adequate separation and is within the pressure limits of the system.

    • Scale-Up Calculations: Properly scaling up from an analytical method to a preparative method is crucial. Ensure that the linear velocity of the mobile phase is maintained to preserve the separation.[2]

    • Solvent Recycling: Investigate the possibility of implementing a solvent recycling system to reduce overall solvent consumption and waste.

Quantitative Data

The following tables provide a summary of typical process parameters for the synthesis and purification of 1,2-Cyclohexanedimethanol isomers. Please note that these are representative values and may vary depending on the specific process and equipment used.

Table 1: Comparison of Synthesis Routes for 1,2-Cyclohexanediol (Precursor)

ParameterHydrogenation of CatecholDihydroxylation of Cyclohexene
Catalyst Ru/C, Rh/C, Raney NickelOsO₄ (catalytic) / NMO, KMnO₄
Typical Temperature 50 - 150 °C0 - 25 °C
Typical Pressure 10 - 100 barAtmospheric
Typical cis:trans Ratio Variable, can be optimized for cisHighly selective for cis
Typical Yield 70 - 95%85 - 98%
Key Challenges Catalyst deactivation, optimizing cis-selectivityCost and toxicity of some reagents (e.g., OsO₄)

Table 2: Comparison of Purification Methods for cis/trans-1,2-Cyclohexanedimethanol

ParameterFractional CrystallizationPreparative HPLC
Principle Difference in solubilityDifferential adsorption/partitioning
Typical Purity Achieved 95 - 99% (multi-stage)> 99.5%
Typical Recovery 60 - 80%> 90%
Throughput HighLow to Medium
Capital Cost LowerHigher
Operating Cost Lower (solvent dependent)Higher (solvent and column costs)
Key Challenges Finding a suitable solvent, slow processHigh solvent consumption, column lifetime

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Catechol
  • Reactor Setup: Charge a high-pressure autoclave reactor with catechol and a suitable solvent (e.g., isopropanol).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Ru/C) under an inert atmosphere.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor, and carefully vent the hydrogen. Filter the catalyst and wash it with the solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,2-cyclohexanediol.

Protocol 2: General Procedure for Fractional Crystallization
  • Dissolution: Dissolve the crude mixture of cis and trans isomers in a minimal amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be necessary.

  • Crystallization: The less soluble isomer will crystallize out of the solution.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by GC or HPLC to determine the efficiency of the separation. Repeat the process if higher purity is required.

Visualizations

Logical Workflow for Troubleshooting Low cis-Isomer Yield

Troubleshooting_Low_Cis_Yield start Low Yield of cis-Isomer catalyst Evaluate Catalyst (Type, Loading, Activity) start->catalyst conditions Optimize Reaction Conditions (Temperature, Pressure, Solvent) start->conditions monitoring Improve Reaction Monitoring (Time, Sampling) start->monitoring sub_catalyst1 Test Alternative Catalysts (e.g., Ru/C, Rh-based) catalyst->sub_catalyst1 sub_catalyst2 Check Catalyst Activity (Fresh vs. Recycled) catalyst->sub_catalyst2 sub_conditions1 Lower Temperature and Pressure conditions->sub_conditions1 sub_conditions2 Screen Different Solvents conditions->sub_conditions2 sub_monitoring1 Time-course Study to Identify Peak Cis Concentration monitoring->sub_monitoring1 solution Improved cis-Isomer Yield sub_catalyst1->solution sub_catalyst2->solution sub_conditions1->solution sub_conditions2->solution sub_monitoring1->solution

Caption: Troubleshooting workflow for addressing low yields of the cis-isomer.

Experimental Workflow for Isomer Separation

Isomer_Separation_Workflow start Crude Mixture (cis/trans-1,2-CHDM) method_selection Separation Method Selection start->method_selection cryst Fractional Crystallization method_selection->cryst High Throughput hplc Preparative HPLC method_selection->hplc High Purity cryst_steps 1. Solvent Screening 2. Controlled Cooling 3. Multi-stage Recrystallization cryst->cryst_steps hplc_steps 1. Column & Phase Selection 2. Method Optimization 3. Scale-up hplc->hplc_steps analysis Purity Analysis (GC/HPLC) cryst_steps->analysis hplc_steps->analysis product High-Purity cis-1,2-CHDM analysis->product byproduct Enriched trans-Isomer (for recycling or disposal) analysis->byproduct

Caption: General workflow for the separation of cis and trans isomers.

References

Preventing degradation of cis-1,2-Cyclohexanedimethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of cis-1,2-Cyclohexanedimethanol to prevent its degradation.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during the storage and use of this compound.

FAQs

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

Q2: The material, which is typically a solid, has become viscous or oily. What does this indicate?

A2: this compound has a low melting point (approximately 43-45°C).[1] If the storage temperature has exceeded this point, the material will melt. This does not necessarily indicate degradation. However, if the material remains viscous or oily after being cooled to the appropriate storage temperature, it may have absorbed moisture due to its hygroscopic nature.

Q3: I have observed a yellowish discoloration of the material. Is it still usable?

A3: A yellowish discoloration can be an indicator of degradation, likely due to oxidation. The two hydroxyl groups in this compound are susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids. It is recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC, before use.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While a standard laboratory freezer provides a low temperature, it may not offer a controlled humidity environment. Given that this compound is hygroscopic, storage in a desiccator within a freezer or in a freezer with humidity control is preferable to prevent moisture absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Physical Appearance (from white solid to colorless/yellowish liquid/semi-solid at room temperature) 1. Exposure to temperatures above its melting point. 2. Moisture absorption (hygroscopicity). 3. Oxidation.1. Cool the material to 2-8°C to see if it solidifies. 2. If it remains liquid or semi-solid after cooling, perform a purity analysis (e.g., HPLC) to check for degradation. 3. If purity is compromised, the material should not be used for sensitive applications.
Reduced Purity Detected by Analytical Methods (e.g., HPLC, GC) 1. Improper storage conditions (exposure to air, light, or high temperatures). 2. Contamination.1. Review storage and handling procedures. Ensure the container is tightly sealed and stored under recommended conditions. 2. If degradation is confirmed, consider repurification if possible, or use a fresh batch of the compound.
Inconsistent Experimental Results Degradation of the starting material.Always use a fresh sample or a sample that has been properly stored and its purity confirmed before starting a new experiment.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is for exemplary purposes and may not represent the actual stability of a specific batch.

Table 1: Effect of Temperature on Purity of this compound (Stored in a sealed container under inert atmosphere for 12 months)

TemperatureInitial Purity (%)Purity after 12 months (%)Appearance
2-8°C99.599.2White solid
25°C (Room Temp)99.597.8Off-white solid
40°C99.594.1Yellowish semi-solid

Table 2: Effect of Atmosphere on Purity of this compound (Stored at 25°C in a sealed container for 6 months)

AtmosphereInitial Purity (%)Purity after 6 months (%)Appearance
Inert (Nitrogen)99.699.1White solid
Air99.696.5Off-white to pale yellow solid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the detection of its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as alcohols have low UV absorbance, a low wavelength is necessary).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask. This gives a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed.

  • Acidic Hydrolysis: Dissolve the sample in a 0.1 N HCl solution and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve the sample in a 0.1 N NaOH solution and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Analyze all stressed samples using the HPLC method described above to identify and quantify any degradation products.

Mandatory Visualization

degradation_pathway CHDM This compound Oxidation Oxidation (e.g., O2, light, heat) CHDM->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Aldehyde->Oxidation Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

storage_workflow cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Inspect Inspect for Intact Seal and Appearance Receive->Inspect Store Store at 2-8°C in a Dry, Well-Ventilated Area Inspect->Store Inert Blanket with Inert Gas (e.g., Argon) Store->Inert Seal Tightly Seal Container Inert->Seal Equilibrate Equilibrate to Room Temperature Before Opening Seal->Equilibrate For Use Weigh Weigh Required Amount Quickly Equilibrate->Weigh Reseal Immediately Reseal and Return to Storage Weigh->Reseal

Caption: Recommended workflow for storage and handling.

troubleshooting_tree Start Observe unexpected property in stored sample CheckAppearance Is there a change in physical appearance? Start->CheckAppearance CheckPurity Perform purity analysis (e.g., HPLC) CheckAppearance->CheckPurity Yes PurityOK Is purity within specification? CheckAppearance->PurityOK No, but results are inconsistent CheckPurity->PurityOK Use Proceed with experiment PurityOK->Use Yes Discard Discard and use a fresh batch PurityOK->Discard No ReviewStorage Review storage and handling procedures Discard->ReviewStorage

Caption: Troubleshooting decision tree for storage issues.

References

Technical Support Center: Catalyst Selection for Efficient cis-1,2-Cyclohexanedimethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving cis-1,2-cyclohexanedimethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the catalytic transformation of this compound.

Catalytic Oxidation Reactions

Problem: Low yield of desired dialdehyde or dicarboxylic acid.

Possible CauseSuggested Solution
Catalyst Inactivity or Deactivation - TEMPO-based systems: Ensure the co-oxidant (e.g., NaOCl) is fresh and used in stoichiometric amounts. The pH of the reaction mixture should be maintained, as deviation can lead to catalyst deactivation.[1] - Metal-based catalysts: Verify the oxidation state and integrity of the metal catalyst. If using a supported catalyst, ensure the support is inert under the reaction conditions.
Over-oxidation or Side Reactions - For dialdehyde synthesis, milder oxidizing agents like Pyridinium Chlorochromate (PCC) can be employed under anhydrous conditions to prevent further oxidation to the dicarboxylic acid.[2][3][4][5][6] - When targeting the dicarboxylic acid, incomplete oxidation might occur. Ensure sufficient oxidant and optimal reaction time. Lactone formation can be a side reaction under acidic conditions.[1]
Poor Catalyst Selectivity - The choice of catalyst is crucial. For selective oxidation to the dialdehyde, TEMPO in combination with a co-oxidant is often effective.[7][8][9][10][11] For dicarboxylic acid formation, stronger oxidizing conditions may be necessary.
Substrate Purity - Ensure the starting this compound is pure, as impurities can poison the catalyst.

Problem: Formation of lactones or other cyclic byproducts.

Possible CauseSuggested Solution
Acidic Reaction Conditions - The use of acidic oxidizing agents like Jones reagent can promote intramolecular cyclization to form lactones.[1] - Consider using a buffered system or performing the oxidation under neutral or slightly basic conditions to minimize acid-catalyzed side reactions.
Intramolecular Cannizzaro-type Reaction - If a dialdehyde is the intermediate, base-catalyzed intramolecular reactions can occur. Careful control of pH is necessary.
Catalytic Dehydrogenation to Lactone

Problem: Low conversion of the diol to the lactone.

Possible CauseSuggested Solution
Insufficient Catalyst Activity - Copper chromite catalysts are effective for this transformation. Ensure the catalyst is active and not poisoned.[12][13][14] The reaction is typically performed in the liquid phase at elevated temperatures (150-250 °C).[12][14]
Sub-optimal Reaction Temperature - The dehydrogenation of diols to lactones is an endothermic process and requires a specific temperature range to be efficient.[15] Monitor and optimize the reaction temperature.
Presence of Hydrogen - The reaction should be carried out in the absence of added hydrogen to favor the dehydrogenation equilibrium.[12][14]

Problem: Catalyst deactivation over time.

Possible CauseSuggested Solution
Sintering of Catalyst Particles - High reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area.
Coking - Carbonaceous deposits can form on the catalyst surface, blocking active sites. Periodic catalyst regeneration may be necessary.
Etherification Reactions (e.g., Williamson Ether Synthesis)

Problem: Low yield of the desired diether.

Possible CauseSuggested Solution
Incomplete Deprotonation of the Diol - A strong base (e.g., sodium hydride) is required to fully deprotonate both hydroxyl groups to form the dialkoxide.[16][17][18]
Elimination Side Reactions - The Williamson ether synthesis is an SN2 reaction and is most effective with primary alkyl halides. The use of secondary or tertiary alkyl halides can lead to competing elimination reactions.[17][19]
Steric Hindrance - The bulky nature of the cyclohexane ring may sterically hinder the nucleophilic attack of the alkoxide.
Esterification Reactions (e.g., Fischer Esterification)

Problem: Incomplete conversion to the diester.

Possible CauseSuggested Solution
Equilibrium Limitation - Fischer esterification is a reversible reaction. To drive the reaction to completion, use an excess of the carboxylic acid or anhydride, or remove the water byproduct, for example, by azeotropic distillation.[20][21][22]
Insufficient Acid Catalyst - A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required to protonate the carboxylic acid and activate it for nucleophilic attack by the alcohol.[20][22]
Steric Hindrance - The hydroxyl groups of this compound may be sterically hindered, requiring longer reaction times or more forcing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for the oxidation of this compound?

A1: The primary consideration is the desired product. For selective oxidation to the dialdehyde, a mild catalytic system like TEMPO/NaOCl is preferred to prevent over-oxidation.[1] If the target is the dicarboxylic acid, stronger oxidizing conditions are necessary. The catalyst should also be chosen based on its tolerance to other functional groups in the molecule and its recyclability for industrial applications.

Q2: How can I minimize the formation of byproducts during the dehydrogenation of this compound to a lactone?

A2: The use of a selective catalyst, such as copper chromite, is key.[12][13][14] Operating in the liquid phase within the optimal temperature range of 150-250 °C and in the absence of added hydrogen will favor the desired intramolecular cyclization to the lactone.[12][14]

Q3: In a Williamson ether synthesis with this compound, what is the best strategy to ensure complete diether formation?

A3: To achieve complete diether formation, it is crucial to use at least two equivalents of a strong base, like sodium hydride, to generate the dialkoxide. Subsequently, at least two equivalents of a primary alkyl halide should be used. The reaction is best performed in an aprotic polar solvent.[16][17][18]

Q4: What are the advantages of using an enzymatic catalyst for reactions with this compound?

A4: Enzymatic catalysts can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions (neutral pH, room temperature). This can be particularly advantageous for complex molecules where protecting groups might otherwise be required. However, enzyme stability and cost can be limiting factors.

Q5: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

A5: The choice depends on the specific reaction and desired outcome. Homogeneous catalysts often exhibit higher activity and selectivity but can be difficult to separate from the reaction mixture. Heterogeneous catalysts are easily separable and recyclable, making them more suitable for industrial processes, though they may sometimes have lower activity or require more forcing reaction conditions.

Catalyst Performance Data

Note: The following data is compiled from studies on analogous diols and should be considered as a starting point for the optimization of reactions with this compound.

Table 1: Catalytic Dehydrogenation of Aliphatic Diols to Lactones

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity (%)Reference
Copper Chromite1,4-Butanediol150-250>95~99[12][14]
Copper ChromiteVarious Dialkylene GlycolsVariesGoodGood[13]
Cu/Cr/Mn or Cu/Cr/ZnButanediolN/AHighHigh[15]

Table 2: Catalytic Oxidation of Alcohols/Diols

Catalyst SystemSubstrateProductYield (%)Reference
TEMPO/NaOCl/KBrAromatic DiolDicarboxylic AcidHigh[1]
PCCPrimary AlcoholAldehydeHigh[2][4][5]
TEMPO/Oxone/n-Bu4NBrSecondary Benzylic AlcoholsKetoneHigh[7]

Experimental Protocols

Disclaimer: These protocols are generalized based on standard procedures for the reaction types described and may require optimization for this compound.

Protocol 1: Catalytic Dehydrogenation of this compound to the Corresponding Lactone
  • Catalyst Activation: If required, activate the copper chromite catalyst according to the manufacturer's instructions.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the copper chromite catalyst (5-10 wt% relative to the diol).[12][14]

  • Reactant Addition: Add this compound to the reaction vessel to form a slurry.[12][14]

  • Reaction Conditions: Heat the mixture to 150-250 °C with vigorous stirring under a slow stream of nitrogen to carry away the hydrogen gas produced.[12][14]

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Work-up: After completion, cool the reaction mixture and separate the catalyst by filtration. The crude lactone can be purified by distillation under reduced pressure.

Protocol 2: TEMPO-Catalyzed Oxidation of this compound to the Dicarboxylic Acid
  • Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add TEMPO (e.g., 2 mol%) and potassium bromide (e.g., 1 mol%) to the solution.[1]

  • Oxidant Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (bleach), maintaining the pH between 10 and 11 by the addition of a dilute NaOH solution.[1]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding an excess of sodium bisulfite. Acidify the aqueous layer with dilute HCl and extract the dicarboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

Protocol 3: Williamson Ether Synthesis of the Dimethyl Ether of this compound
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Alkoxide Formation: Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the sodium hydride suspension. Stir until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Protocol 4: Fischer Esterification of this compound with Acetic Acid
  • Reaction Setup: In a round-bottom flask, combine this compound, an excess of acetic acid (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid.[20]

  • Reaction Conditions: Heat the mixture to reflux. To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[22]

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. The diester can be purified by distillation or column chromatography.[20]

Visualizations

Catalyst_Selection_Oxidation Substrate This compound DesiredProduct Desired Product? Substrate->DesiredProduct Dialdehyde Dialdehyde DesiredProduct->Dialdehyde Dialdehyde DicarboxylicAcid Dicarboxylic Acid DesiredProduct->DicarboxylicAcid Dicarboxylic Acid MildOxidation Mild Oxidation Dialdehyde->MildOxidation StrongOxidation Strong Oxidation DicarboxylicAcid->StrongOxidation TEMPO TEMPO / NaOCl MildOxidation->TEMPO PCC PCC (anhydrous) MildOxidation->PCC Jones Jones Reagent (H2CrO4) StrongOxidation->Jones

Caption: Catalyst selection logic for the oxidation of this compound.

Dehydrogenation_Workflow start Start setup Prepare Slurry: Diol + Copper Chromite Catalyst start->setup heat Heat to 150-250°C (under N2 flow) setup->heat monitor Monitor by GC/TLC heat->monitor complete Reaction Complete? monitor->complete complete->heat No cool Cool to RT complete->cool Yes filter Filter to remove catalyst cool->filter purify Purify Lactone (Distillation) filter->purify end End purify->end

Caption: Experimental workflow for the catalytic dehydrogenation to a lactone.

References

Validation & Comparative

The Influence of Stereochemistry on Polymer Properties: A Comparative Guide to cis- and trans-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a significant focus on the impact of the stereoisomers of 1,4-cyclohexanedimethanol (1,4-CHDM) on polymer properties, with a notable lack of specific experimental data for polymers synthesized using the cis- and trans- isomers of 1,2-cyclohexanedimethanol (1,2-CHDM). While the underlying principles of how stereochemistry affects polymer chain packing and, consequently, material properties are applicable, the direct quantitative comparison for the 1,2-isomers is not well-documented in publicly available research.

This guide, therefore, will first elucidate the fundamental principles of how the spatial arrangement of the hydroxymethyl groups in cis- and trans-CHDM isomers is expected to influence the thermal and mechanical properties of resulting polyesters. Subsequently, it will present a detailed comparison of polymers derived from the extensively studied cis- and trans-1,4-CHDM as a well-established analogue, providing a framework for understanding the potential differences in the less-explored 1,2-CHDM systems.

Theoretical Impact of cis- vs. trans-1,2-Cyclohexanedimethanol on Polymer Properties

The core distinction between the cis- and trans-isomers of 1,2-cyclohexanedimethanol lies in the spatial orientation of the two hydroxymethyl (-CH₂OH) groups relative to the cyclohexane ring.

  • trans-1,2-Cyclohexanedimethanol: The hydroxymethyl groups are on opposite sides of the cyclohexane ring. This configuration leads to a more linear and regular polymer chain structure. The increased linearity allows for more efficient chain packing and the formation of crystalline domains.

  • cis-1,2-Cyclohexanedimethanol: The hydroxymethyl groups are on the same side of the cyclohexane ring, creating a "kink" in the monomer unit. This irregularity disrupts the linearity of the polymer chain, hindering efficient packing and the formation of a highly ordered crystalline structure.

This fundamental structural difference is anticipated to lead to the following property variations in polyesters synthesized with these isomers:

  • Thermal Properties: Polymers derived from the trans-isomer are expected to exhibit a higher melting temperature (Tₘ) and a more defined glass transition temperature (T₉) due to their higher crystallinity. The cis-isomer, in contrast, would likely lead to amorphous or semi-crystalline polymers with a lower Tₘ and a broader T₉.

  • Mechanical Properties: The higher crystallinity associated with the trans-isomer would typically result in polymers with higher tensile strength, modulus, and hardness. Conversely, the amorphous nature of polymers from the cis-isomer would likely contribute to greater flexibility and potentially higher impact strength.

  • Solubility: The less ordered structure of cis-isomer-based polymers may lead to better solubility in common organic solvents compared to their more crystalline trans-counterparts.

Comparative Analysis of Polyesters from cis- and trans-1,4-Cyclohexanedimethanol

To provide a data-driven comparison, the following sections detail the properties of polyesters synthesized with the well-researched cis- and trans-1,4-cyclohexanedimethanol. This data serves as a strong proxy for the expected behavior of 1,2-CHDM-based polymers.

Data Presentation: Thermal and Mechanical Properties
PropertyPolymer with high trans-1,4-CHDM contentPolymer with high cis-1,4-CHDM content
Melting Temperature (Tₘ) HigherLower or not present (amorphous)
Glass Transition Temp. (T₉) Higher and more definedLower and broader
Crystallinity Higher (semi-crystalline to crystalline)Lower (amorphous to semi-crystalline)
Tensile Strength HigherLower
Young's Modulus HigherLower
Hardness HigherLower
Impact Strength Generally lowerPotentially higher
Experimental Protocols

1. Synthesis of Polyesters via Melt Polycondensation

A typical two-stage melt polycondensation process is employed for synthesizing polyesters from CHDM isomers and a dicarboxylic acid (e.g., terephthalic acid).

  • Stage 1: Esterification/Transesterification:

    • The reactor is charged with the dicarboxylic acid (or its dimethyl ester), an excess of the specific CHDM isomer (cis or trans), and a catalyst (e.g., antimony trioxide or a titanium-based catalyst).

    • The mixture is heated to 180-220°C under a nitrogen atmosphere with constant stirring.

    • Water or methanol is distilled off as a byproduct. The reaction continues until the theoretical amount of byproduct is collected.

  • Stage 2: Polycondensation:

    • The temperature is gradually increased to 250-290°C.

    • A vacuum is slowly applied to remove the excess diol and facilitate the increase in molecular weight.

    • The reaction is monitored by the increase in melt viscosity and is considered complete when the desired viscosity is reached.

    • The resulting polymer is then extruded, cooled, and pelletized.

2. Characterization of Polymer Properties

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity of the polymers. Samples are typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Thermogravimetric Analysis (TGA): Employed to assess the thermal stability and decomposition temperature of the polymers. Samples are heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Mechanical Testing:

    • Tensile Testing: Performed on molded specimens according to ASTM standards (e.g., ASTM D638) to determine tensile strength, Young's modulus, and elongation at break.

    • Hardness Testing: Measured using methods such as Shore or Rockwell hardness tests on standardized samples.

  • Structural Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the synthesized polyesters.

    • X-ray Diffraction (XRD): Employed to determine the degree of crystallinity and the crystal structure of the polymers.

Visualizing the Structural Impact

The following diagrams illustrate the fundamental difference in polymer chains derived from cis- and trans-1,2-CHDM and the logical workflow for their synthesis and characterization.

G cluster_isomers Monomer Isomers cluster_polymers Resulting Polymer Chains trans trans-1,2-CHDM (Linear Structure) poly_trans Semi-Crystalline Polymer (Ordered Chains) trans->poly_trans Polymerization cis cis-1,2-CHDM (Kinked Structure) poly_cis Amorphous Polymer (Disordered Chains) cis->poly_cis Polymerization

Caption: Structural influence of cis- and trans-1,2-CHDM on polymer chain morphology.

G Monomers cis- or trans-1,2-CHDM + Dicarboxylic Acid Melt_Poly Melt Polycondensation Monomers->Melt_Poly Polymer Polyester Melt_Poly->Polymer Characterization Property Characterization Polymer->Characterization Data Thermal & Mechanical Data Characterization->Data

A Comparative Analysis of Cycloaliphatic Diols in Polyester Synthesis: A Focus on Cyclohexanedimethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of polyesters synthesized using cycloaliphatic diols, with a specific focus on cyclohexanedimethanol (CHDM). While the inquiry specifies cis-1,2-Cyclohexanedimethanol, the vast majority of published research and commercial application centers on its isomer, 1,4-Cyclohexanedimethanol (1,4-CHDM). Consequently, this analysis will primarily use data available for 1,4-CHDM to draw comparisons against other common diols, while noting the structural distinctions of the 1,2-isomer.

The incorporation of a cycloaliphatic diol like CHDM into a polyester backbone, in place of traditional linear aliphatic diols such as ethylene glycol or 1,4-butanediol, imparts significant changes to the polymer's properties. The rigid cyclohexane ring enhances thermal stability, mechanical strength, and chemical resistance.[1] Commercial 1,4-CHDM is typically a mixture of cis and trans isomers, with the ratio significantly influencing the final polymer's crystallinity and properties.[2][3] A higher content of the trans isomer generally leads to better chain packing, resulting in higher crystallinity, melting temperature, and mechanical strength.[4][5]

Performance Comparison: Thermal, Mechanical, and Chemical Properties

The introduction of the bulky, non-planar cyclohexane ring from CHDM into the polymer chain disrupts the regular packing seen with linear diols, leading to notable performance differences.

Thermal Properties

Polyesters derived from 1,4-CHDM, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), exhibit higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to polyesters made from linear diols like poly(ethylene terephthalate) (PET).[6][7] This enhancement is attributed to the rigidity of the cyclohexane ring, which restricts chain mobility.[1] For instance, PCT has a Tg of approximately 90°C and a Tm around 290-300°C, significantly higher than PET's Tg of ~80°C and Tm of ~260°C.[6][8] The stereochemistry of CHDM plays a critical role; polyesters made with the pure trans-1,4-isomer have higher melting points than those made with the cis-isomer due to its greater symmetry and ability to form stable crystal structures.[9]

Mechanical Properties

The rigid cycloaliphatic structure of 1,4-CHDM also leads to improved mechanical properties, including increased hardness, tensile strength, and rigidity.[1][10] Thermoplastic polyesters containing 1,4-CHDM demonstrate enhanced strength and clarity.[2] For example, PCT shows a tensile strength of over 41 MPa with an elongation at break exceeding 150%, indicating both strength and toughness.[4][8] In contrast, polyesters synthesized with linear diols like 1,6-hexanediol may offer high flexibility but exhibit lower tensile modulus and hardness.[10]

Chemical and Hydrolytic Resistance

The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis, weathering, and various chemicals when compared to polyesters derived from linear aliphatic diols.[1][6] In waterborne polyester resins, the 1,4-CHDM content is directly responsible for providing good hydrolytic stability.[11] This makes CHDM-based polyesters suitable for durable applications in coatings, automotive parts, and medical devices.[1][11]

Data Presentation: Comparative Properties of Diols in Polyesters

The following tables summarize key quantitative data, comparing polyesters synthesized with 1,4-CHDM against those made with common linear aliphatic diols.

Table 1: Thermal Properties of Various Polyesters

Polymer Diol Monomer Glass Transition Temp. (Tg) (°C) Melting Temp. (Tm) (°C)
PCT 1,4-Cyclohexanedimethanol (1,4-CHDM) ~90 ~290-300
PET Ethylene Glycol ~80 ~260
PBT 1,4-Butanediol ~35 ~225
PCC 1,4-Cyclohexanedimethanol (1,4-CHDM) 63.7 Low

Data sourced from[3][6][7][8]

Table 2: Mechanical Properties of Various Polyesters

Polymer Diol Monomer Tensile Strength (MPa) Elongation at Break (%)
PCT 1,4-Cyclohexanedimethanol (1,4-CHDM) >41 >150
PET Ethylene Glycol ~72 -
PCC 1,4-Cyclohexanedimethanol (1,4-CHDM) Similar to PET -
Polyester from 1,6-Hexanediol 1,6-Hexanediol 1.9 71.7

Data sourced from[4][8][10]

Experimental Protocols

The synthesis and characterization of CHDM-based polyesters typically follow established procedures in polymer chemistry.

Protocol 1: Synthesis of Polyesters via Two-Step Melt Polycondensation

This method is widely used for producing high-molecular-weight polyesters.[8]

Materials:

  • Diol: 1,4-Cyclohexanedimethanol (or other diol for comparison)

  • Diacid/Diester: Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃)

  • Stabilizer: Phosphorous acid or similar antioxidant

Equipment:

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation column

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Step 1: Esterification or Transesterification:

    • The reactor is charged with the diacid (or diester) and an excess of the diol (e.g., 1,4-CHDM).[12]

    • The catalyst and stabilizer are added.

    • The reactor is purged with nitrogen to create an inert atmosphere.

    • The mixture is heated to 180-250°C with continuous stirring. Water (if using TPA) or methanol (if using DMT) is distilled off as a byproduct.[1][8]

  • Step 2: Polycondensation:

    • The temperature is increased to 250-300°C.

    • A high vacuum (below 1 torr) is gradually applied to remove the excess diol and other volatile byproducts, driving the polymerization reaction forward.[1]

    • The reaction is monitored by measuring the torque on the stirrer, which correlates with the melt viscosity and molecular weight of the polymer.

    • Once the desired viscosity is achieved, the molten polymer is extruded under nitrogen pressure and pelletized for characterization.[1]

Protocol 2: Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, composition, and cis/trans isomer ratio of the resulting polyester.[8]

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1][4]

  • Differential Scanning Calorimetry (DSC): Employed to measure key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[8]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the polymer.[4]

  • Tensile Testing: A universal testing machine is used to measure mechanical properties such as tensile strength, elastic modulus, and elongation at break according to ASTM standards.[4]

Visualizations

The following diagrams illustrate the classification of diols and a typical experimental workflow.

Diol_Classification cluster_main Diols for Polyester Synthesis cluster_aliphatic Aliphatic Diols Diols Diols Aliphatic Aliphatic Diols->Aliphatic Linear Linear Aliphatic->Linear Cycloaliphatic Cycloaliphatic Aliphatic->Cycloaliphatic Ethylene Glycol Ethylene Glycol Linear->Ethylene Glycol 1,4-Butanediol 1,4-Butanediol Linear->1,4-Butanediol 1,4-CHDM 1,4-CHDM Cycloaliphatic->1,4-CHDM cis-1,2-CHDM cis-1,2-CHDM Cycloaliphatic->cis-1,2-CHDM

Caption: Classification of common diols used in polyester manufacturing.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer Charging Monomer Charging Esterification Esterification Monomer Charging->Esterification Polycondensation Polycondensation Esterification->Polycondensation Polymer Extrusion Polymer Extrusion Polycondensation->Polymer Extrusion DSC DSC Polymer Extrusion->DSC NMR NMR GPC GPC Tensile Testing Tensile Testing

Caption: Experimental workflow for polyester synthesis and characterization.

References

A Comparative Guide to Characterization Techniques for Polymers Containing cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 1,2-Cyclohexanedimethanol (CHDM), particularly its cis isomer, into polyester backbones is a critical strategy for modifying their thermal, mechanical, and crystallization properties. For researchers and professionals in polymer science and drug development, a precise understanding of how this bulky, non-planar diol influences the final polymer characteristics is paramount. This guide provides an objective comparison of key analytical techniques used to characterize these unique polymers, supported by experimental data and detailed protocols.

Structural Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone for elucidating the chemical structure of CHDM-based polymers. It provides unambiguous confirmation of monomer incorporation, composition, and the stereochemistry (cis/trans ratio) of the CHDM units within the polymer chain.

Comparison of ¹H and ¹³C NMR Spectroscopy

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Primary Use Quantifies the molar content of CHDM and other comonomers. Determines the cis/trans isomer ratio of incorporated CHDM.Confirms the successful synthesis of the polymer by identifying characteristic carbonyl and aliphatic carbon signals. Helps identify random vs. block copolymer structures.
Key Signals Methylene protons adjacent to the ester linkage (~4.0 ppm) and cyclohexyl ring protons (1.1-2.6 ppm) are characteristic.[1]Carbonyl carbon signals for ester groups (~155 ppm) and aliphatic carbons of the CHDM ring provide structural confirmation.[2]
Advantages Faster acquisition times, high sensitivity, and excellent for quantitative analysis of monomer ratios.Wider chemical shift range provides better resolution for complex structures and helps in confirming polymer symmetry.[3]
Limitations Signal overlap can occur in complex copolyesters, potentially complicating interpretation.Lower natural abundance and sensitivity require longer acquisition times or higher sample concentrations.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Accurately weigh 10-20 mg of the dried polymer sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or trifluoroacetic acid (CF₃COOD) for polyesters).[4][5]

  • Solubilization : Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer : Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[4]

  • Instrument Setup : Insert the sample into the NMR spectrometer.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity for maximum resolution.[4][5]

  • Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the spectrum.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the relevant peaks to determine the molar ratios of the comonomers and the cis/trans isomer ratio of the CHDM units. The cis/trans ratio can be calculated from the distinct signals of the CHDM ring protons.[1]

Thermal Properties: DSC and TGA

Thermal analysis is crucial for determining the service temperature range, processing window, and stability of CHDM-containing polymers. The non-planar cis-CHDM isomer is particularly effective at disrupting chain packing, which significantly alters thermal properties.

Comparison of Thermal Analysis Techniques

TechniqueKey Parameters MeasuredRelevance to CHDM-based Polymers
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (T₉), Melting Temperature (Tₘ), Crystallization Temperature (Tₙ), Enthalpy of Fusion (ΔHₘ)The incorporation of CHDM, especially the cis isomer, disrupts chain regularity, which typically lowers the Tₘ and degree of crystallinity while increasing the T₉ compared to analogous linear diols.[6]
Thermogravimetric Analysis (TGA) Decomposition Temperature (Tₔ), Thermal Stability, Residue/Filler ContentAssesses the overall thermal stability. CHDM can enhance the thermal stability of some polyesters by introducing a rigid cyclic structure into the backbone.
Quantitative Data: Effect of CHDM on Thermal Properties
Polymer SystemCHDM Content / Isomer RatioGlass Transition Temp (T₉)Melting Temp (Tₘ)Reference
PCT (TPA-CHDM)Increasing trans-CHDM from 10% to 96%73 °C → 92 °C251 °C → 313 °C[6]
PET vs. PCTPET (EG-based) vs. PCT (CHDM-based)80 °C (PET) vs. 88 °C (PCT)260 °C (PET) vs. 300 °C (PCT)
PETG (PET-co-CHDM)Increasing CHDM contentSignificantly influences T₉ and crystallization behaviorSignificantly influences melting behavior[1]
Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol is based on standards like ASTM D3418 and ISO 11357.[2][7][8]

  • Sample Preparation : Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Seal the pan with a lid.[9]

  • Instrument Setup : Place the sample pan in the DSC furnace and an empty, sealed pan in the reference position. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program :

    • First Heating Scan : Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 320°C for PCT) at a controlled rate (e.g., 10-20°C/min) to erase the sample's prior thermal history.[2]

    • Cooling Scan : Cool the sample back to the starting temperature at a controlled rate (e.g., 10-20°C/min).

    • Second Heating Scan : Heat the sample again at the same rate as the first scan.

  • Data Analysis : Analyze the data from the second heating scan to determine the T₉ (midpoint of the step change in heat flow) and Tₘ (peak of the melting endotherm).[2][9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol is based on the ISO 11358 standard.[1][10]

  • Sample Preparation : Place 5-10 mg of the polymer sample into a TGA pan (typically ceramic or platinum).[11]

  • Instrument Setup : Position the pan on the TGA's microbalance. Purge the furnace with a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability) at a set flow rate.[10][11]

  • Thermal Program : Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant rate (e.g., 10 or 20°C/min).

  • Data Analysis : Plot the sample weight percentage as a function of temperature. The onset of significant weight loss is typically reported as the decomposition temperature. The derivative of this curve (DTG) can identify the temperature of the maximum rate of decomposition.[6][11]

Crystalline Structure: X-Ray Diffraction (XRD)

XRD is a powerful technique for investigating the degree of crystallinity and the crystalline structure of semi-crystalline polymers. The incorporation of cis-CHDM disrupts the polymer chain's ability to pack into an ordered lattice, which is readily observable by XRD.

Comparison of XRD with DSC for Crystallinity

TechniquePrincipleInformation ProvidedAdvantages/Disadvantages
X-Ray Diffraction (XRD) Measures the scattering of X-rays by the ordered crystalline regions in a material, governed by Bragg's Law.[12]Provides a direct measure of the degree of crystallinity, identifies crystalline phases, and can determine crystallite size and orientation.[13][14]Advantage : Provides fundamental structural information. Disadvantage : Can be more complex to set up and interpret than DSC.
Differential Scanning Calorimetry (DSC) Measures the heat absorbed or released during melting (enthalpy of fusion, ΔHₘ).Provides an indirect measure of the degree of crystallinity by comparing the sample's ΔHₘ to that of a 100% crystalline standard.Advantage : Quick and widely available. Disadvantage : Requires a known value for the 100% crystalline standard, which may not be available for novel copolyesters.
Experimental Protocol: Wide-Angle X-ray Diffraction (WAXD)
  • Sample Preparation : Prepare a flat sample of the polymer, typically as a pressed film or a powdered sample mounted in a sample holder. Ensure the surface is smooth and level with the holder.[15]

  • Instrument Setup : Mount the sample in the diffractometer. Set the X-ray source (commonly Cu Kα radiation) to the desired power (e.g., 40 kV and 40 mA).[15]

  • Data Collection : Scan the sample over a range of 2θ angles (e.g., 5° to 40°) with a defined step size and collection time per step.

  • Data Analysis :

    • Plot the X-ray intensity versus the 2θ angle.

    • Polymers rich in cis-CHDM may show a broad amorphous halo, indicating a lack of long-range order.[16]

    • Semi-crystalline polymers will show sharp diffraction peaks superimposed on the amorphous halo.[12]

    • The degree of crystallinity can be calculated by deconvoluting the diffraction pattern and determining the relative areas of the crystalline peaks and the amorphous halo.[12]

Visualizations

Workflow for Characterizing CHDM-Containing Polymers

G cluster_synthesis Synthesis & Initial Checks cluster_characterization Detailed Characterization cluster_analysis Analysis & Correlation A Synthesize Polymer with cis-1,2-CHDM B GPC (Molecular Weight) A->B C Structural Analysis (NMR, FTIR) B->C D Thermal Analysis (DSC, TGA) B->D E Crystallinity & Morphology (XRD) B->E F Mechanical Properties (Tensile, DMA) B->F G Correlate Structure to Properties C->G D->G E->G F->G

Caption: Experimental workflow for the synthesis and comprehensive characterization of a novel CHDM-based polymer.

Logical Relationships: Impact of cis-CHDM Isomer

G cluster_structural Structural Effects cluster_property Resulting Properties A Incorporate cis-1,2-CHDM B Introduce Kink in Polymer Chain A->B C Increase Inter-chain Distance A->C D Disrupt Chain Packing & Regularity A->D G ↑ Glass Transition (Tg) B->G C->G E ↓ Crystallinity D->E F ↓ Melting Point (Tm) E->F H ↑ Ductility E->H

Caption: Relationship between the incorporation of cis-CHDM and its effects on polymer structure and properties.

References

Validating the Structure of cis-1,2-Cyclohexanedimethanol Derivatives Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is paramount. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of cis-1,2-Cyclohexanedimethanol derivatives, highlighting its performance against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the practical application of these methods.

Performance Comparison: NMR vs. Alternative Techniques

NMR spectroscopy stands as a powerful, non-destructive technique for determining the detailed structure of organic molecules, including the stereochemistry of substituted cyclohexanes. While other methods can provide complementary information, NMR offers a comprehensive analysis of the molecular framework.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed 3D structure, stereochemistry, connectivity, conformationUnambiguous structure determination, non-destructive, versatile (1D & 2D)Lower sensitivity than MS, complex spectra for large molecules
Mass Spectrometry (MS) Molecular weight, elemental compositionHigh sensitivity, small sample requirementProvides limited structural information, no stereochemical data
Infrared (IR) Spectroscopy Functional groups presentFast, simple, inexpensiveProvides limited information on the carbon skeleton, not suitable for stereoisomer differentiation
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous determination of stereochemistry and conformationRequires a single crystal, structure may differ from solution

NMR Data for this compound Derivatives

The key to validating the cis stereochemistry of 1,2-disubstituted cyclohexanes lies in the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. In the chair conformation of cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial.

Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Typical Chemical Shift (ppm) Multiplicity Typical Coupling Constants (Hz)
H1, H23.3 - 3.8m-
CH₂OH3.4 - 3.6m-
Cyclohexyl H1.2 - 2.0m-

Note: The actual chemical shifts can vary depending on the specific derivative and the solvent used.

Table 2: Key 2D NMR Correlations for Confirming cis Stereochemistry

2D NMR Experiment Expected Correlation Interpretation
COSY Correlation between H1/H2 and adjacent cyclohexyl protonsConfirms the connectivity of the cyclohexane ring.
NOESY/ROESY NOE between the axial proton on C1 and the axial protons on C3 and C5Protons that are close in space will show a correlation, which is crucial for determining stereochemistry. In the cis isomer, specific through-space interactions can be observed that are absent in the trans isomer.[1][2]
HSQC Correlation between each proton and its directly attached carbonAssigns protons to their corresponding carbons.
HMBC Correlation between protons and carbons separated by 2-3 bondsHelps to confirm the overall carbon framework and the position of substituents.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

1D ¹H NMR and ¹³C NMR Acquisition

A standard protocol for acquiring 1D spectra on a 500 MHz NMR spectrometer is as follows:[3]

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time 3.0 s1.0 s
Spectral Width 12 ppm240 ppm
Temperature 298 K298 K
2D NMR Acquisition (COSY and NOESY)

For unambiguous stereochemical assignment, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for differentiating between cis and trans isomers.[1][2] A mixing time of 300-800 ms is typically used for small molecules.

Visualizing the Workflow and Logic

To further clarify the process of validating the structure of this compound derivatives, the following diagrams illustrate the experimental workflow and the logic of NMR data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Validation start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, NOESY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra (FT, Phasing, Baseline Correction) nmr_2d->process assign Assign Signals process->assign coupling Analyze Coupling Constants assign->coupling noe Analyze NOE Correlations assign->noe validate Validate Structure & Stereochemistry coupling->validate noe->validate end End validate->end

Caption: Experimental workflow for NMR-based structure validation.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Interpretation chem_shift Chemical Shifts (δ) connectivity Connectivity chem_shift->connectivity integration Integration integration->connectivity multiplicity Multiplicity (J-coupling) multiplicity->connectivity stereochem Stereochemistry (cis/trans) multiplicity->stereochem cosy COSY cosy->connectivity noesy NOESY noesy->stereochem conformation Conformation noesy->conformation hsqc HSQC/HMBC hsqc->connectivity final_structure Final Validated Structure connectivity->final_structure stereochem->final_structure conformation->final_structure

Caption: Logical relationships in NMR data analysis for structure elucidation.

References

Performance Evaluation of Materials Synthesized with cis-1,2-Cyclohexanedimethanol: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant scarcity of performance data for materials synthesized using cis-1,2-Cyclohexanedimethanol. While this isomer is commercially available, the vast majority of research and industrial applications focus on its counterpart, 1,4-Cyclohexanedimethanol (CHDM). Scholarly articles that provide in-depth analysis of polymers derived from cyclohexanedimethanol isomers often explicitly state that 1,2-CHDM and 1,3-CHDM fall outside the scope of their investigation.

Therefore, a direct comparison guide detailing the performance of materials synthesized with this compound versus other alternatives, complete with extensive experimental data, cannot be compiled at this time.

However, the available body of research on 1,4-Cyclohexanedimethanol offers valuable insights into how the stereochemistry of the cyclohexane ring—specifically the ratio of cis to trans isomers—profoundly impacts the performance of resulting polymers. This information is highly relevant for researchers, scientists, and drug development professionals interested in the structure-property relationships of cycloaliphatic monomers.

This guide provides a detailed comparison of materials synthesized with varying isomer ratios of 1,4-Cyclohexanedimethanol, offering a well-documented alternative to the requested topic.

Influence of 1,4-Cyclohexanedimethanol Isomerism on Polymer Properties

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol widely used in the synthesis of high-performance polyesters and polyurethanes.[1] Its incorporation into a polymer backbone imparts enhanced thermal stability, mechanical strength, and chemical resistance compared to polymers made from linear aliphatic diols.[1] CHDM is typically produced as a mixture of cis and trans isomers, with the commercial grade commonly having a 70/30 trans/cis ratio.[2] The stereochemistry of these isomers plays a crucial role in determining the final properties of the polymer.[3]

The trans isomer has a more linear and rigid structure, which allows for more efficient chain packing and crystallization. In contrast, the cis isomer has a bent structure that disrupts chain regularity. Consequently, the ratio of trans to cis isomers is a critical factor in tailoring the properties of CHDM-based polymers.

Performance Comparison of Polyesters Synthesized with 1,4-CHDM

The properties of polyesters, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), are significantly influenced by the cis/trans isomer ratio of the CHDM used in their synthesis.[4] Generally, a higher trans-isomer content leads to increased crystallinity, higher melting and glass transition temperatures, and improved mechanical properties.

Table 1: Thermal and Mechanical Properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) with Varying trans-CHDM Content

PropertyPCT with 0% trans-CHDM (100% cis)PCT with 70% trans-CHDMPCT with 100% trans-CHDMPoly(ethylene terephthalate) (PET) for Comparison
Glass Transition Temp. (Tg) 60 °C[4]~90 °C[4]90 °C[4]~80 °C[4]
Melting Temp. (Tm) 248 °C[4]295 °C[4]308 °C[4]~260 °C[4]
Tensile Modulus LowerHigherHighest~2.0-2.7 GPa
Tensile Strength LowerHigherHighest~45-60 MPa

Note: Specific values for tensile properties can vary significantly with processing conditions and molecular weight. The table indicates general trends.

Performance Comparison of Polyurethanes Synthesized with 1,4-CHDM

In polyurethane systems, the rigid cycloaliphatic structure of CHDM contributes to hardness and a high tensile modulus.[5] While specific data comparing purely cis- vs. trans-1,4-CHDM in polyurethanes is limited, it is established that the rigid structure of the cyclohexane ring enhances the mechanical properties of the resulting polyurethane films.[5] Polyurethanes formulated with CHDM exhibit higher rigidity, tensile modulus, and hardness compared to those made with linear diols like 1,6-hexanediol.[5]

Table 2: General Performance Characteristics of Polyols in Polyurethane Coatings

Polyol Used in Polyester SynthesisKey Characteristics in Polyurethane Coating
1,4-Cyclohexanedimethanol (CHDM) High rigidity, high tensile modulus, high hardness, good fracture toughness.[5]
Neopentyl Glycol (NPG) High viscosity in polyester, contributes to hardness.[5]
1,6-Hexanediol (HD) High flexibility, low hardness, low tensile modulus.[5]

Experimental Protocols

The most common method for synthesizing high-performance polyesters from CHDM is two-step melt polycondensation.[2]

Two-Step Melt Polycondensation for Polyester (PCT) Synthesis

Materials:

  • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (with a specified cis/trans ratio)

  • Catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide)

  • Stabilizer (e.g., phosphorous acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.

  • Vacuum pump

  • Heating mantle

Procedure:

Step 1: Esterification or Transesterification

  • The reactor is charged with TPA or DMT and an excess of CHDM (typically a molar ratio of 1:1.2 to 1:2.2).[2]

  • The catalyst and stabilizer are added.

  • The reactor is purged with nitrogen to create an inert atmosphere.[1]

  • The mixture is heated with continuous stirring to a temperature of 180-250 °C.[1]

  • This stage is continued until the theoretical amount of byproduct (water for TPA, methanol for DMT) has been collected in the condenser, indicating the formation of low molecular weight oligomers.[1]

Step 2: Polycondensation

  • The temperature of the reactor is gradually increased to 280-310 °C.

  • A vacuum is slowly applied to the system, reducing the pressure to below 1 torr.[1] This facilitates the removal of excess CHDM and other volatile byproducts, driving the polymerization reaction toward a higher molecular weight polymer.

  • The viscosity of the molten polymer increases significantly during this stage. The reaction is monitored by the torque on the mechanical stirrer.

  • The reaction is considered complete when the desired melt viscosity is achieved.

  • The resulting polymer is then extruded from the reactor and pelletized.

Visualizations

Synthesis of Polyesters via Two-Step Melt Polycondensation cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products & Byproducts TPA Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT) Esterification Step 1: Esterification / Transesterification (180-250°C, N2 Atmosphere) TPA->Esterification CHDM 1,4-Cyclohexanedimethanol (CHDM) CHDM->Esterification Catalyst Catalyst & Stabilizer Catalyst->Esterification Oligomers Low Molecular Weight Oligomers Esterification->Oligomers Forms Byproducts1 Byproducts (Water or Methanol) Esterification->Byproducts1 Removes Polycondensation Step 2: Polycondensation (280-310°C, High Vacuum) Polyester High Molecular Weight Polyester (e.g., PCT) Polycondensation->Polyester Yields Final Product Byproducts2 Excess CHDM & Volatiles Polycondensation->Byproducts2 Removes Oligomers->Polycondensation Further Reacts

Fig. 1: Experimental workflow for polyester synthesis.

Influence of 1,4-CHDM Isomer Structure on Polymer Properties cluster_isomers 1,4-CHDM Isomers cluster_structure Polymer Chain Structure cluster_properties Resulting Polymer Properties Trans_CHDM trans-1,4-CHDM (More Linear, Symmetrical) Ordered Efficient Chain Packing Higher Crystallinity Trans_CHDM->Ordered Promotes Cis_CHDM cis-1,4-CHDM (Bent, Asymmetrical) Disordered Disrupted Chain Packing Lower Crystallinity / Amorphous Cis_CHDM->Disordered Promotes High_Performance Higher Tg and Tm Higher Mechanical Strength Higher Hardness Ordered->High_Performance Leads to Lower_Performance Lower Tg and Tm Lower Mechanical Strength More Flexible Disordered->Lower_Performance Leads to

Fig. 2: Isomer influence on polymer properties.

Fig. 3: Structures of 1,4-CHDM isomers.

References

The Influence of Cyclohexanedimethanol Isomer Ratios on Polymer Crystallinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between monomer stereochemistry and polymer properties is paramount. The spatial arrangement of atoms in a monomer unit can significantly dictate the macroscopic characteristics of the resulting polymer, including its crystallinity, thermal stability, and mechanical strength. This guide provides a detailed comparison of how the cis/trans isomer ratio of cyclohexanedimethanol (CHDM), a common cycloaliphatic diol, impacts the crystallinity of polyesters. Due to a prevalence of research on the 1,4-isomer, this document will use poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) as a primary example to illustrate these fundamental principles, which are broadly applicable to other isomers such as cis-1,2-cyclohexanedimethanol.

The stereochemistry of the CHDM monomer is a critical factor in determining the final properties of the polyester. The trans isomer has a more linear and rigid structure, which allows for efficient packing of polymer chains, leading to higher crystallinity. In contrast, the cis isomer has a bent, less symmetrical structure that disrupts chain packing, resulting in a more amorphous polymer. Consequently, the ratio of cis to trans isomers in the polymerization process can be used to tune the crystallinity and, therefore, the thermal and mechanical properties of the final polyester.

Performance Comparison: Impact of Isomer Ratio on Polyester Properties

The following table summarizes the effect of the cis/trans isomer ratio of 1,4-cyclohexanedimethanol on the key thermal properties of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). A higher trans-isomer content generally leads to a more crystalline polymer with a higher melting temperature (Tm) and glass transition temperature (Tg).

PropertyPolyester with Low Trans-1,4-CHDM ContentPolyester with High Trans-1,4-CHDM Content
Crystallinity Amorphous to low crystallinitySemi-crystalline
Melting Temperature (Tm) Lower or not presentHigher
Glass Transition Temperature (Tg) LowerHigher
Mechanical Strength Generally lowerGenerally higher
Chemical Resistance Generally lowerGenerally higher

Experimental Protocols

The data presented in this guide is typically obtained through standard polymer characterization techniques. Below are detailed methodologies for the key experiments used to assess the impact of CHDM isomer ratios on polymer crystallinity.

Polyester Synthesis: Two-Step Melt Polycondensation

A common method for synthesizing polyesters from CHDM and a dicarboxylic acid (e.g., terephthalic acid) is the two-step melt polycondensation process.

  • Esterification: The dicarboxylic acid and an excess of 1,4-cyclohexanedimethanol (with a specific cis/trans ratio) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. A catalyst, such as titanium tetrabutoxide, is added. The mixture is heated to 180-250°C under a nitrogen atmosphere. The water formed during the esterification reaction is continuously removed by distillation.

  • Polycondensation: Once the removal of water ceases, the temperature is raised to 280-300°C, and a high vacuum is applied. This stage promotes the polycondensation reaction, where the prepolymers chain-extend to form a high molecular weight polyester. The reaction is monitored by the increase in melt viscosity, which is indicated by the torque on the stirrer. The reaction is considered complete when the desired viscosity is reached. The molten polymer is then extruded under nitrogen pressure and pelletized.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.

  • Sample Preparation: A small sample (5-10 mg) of the dried polyester is hermetically sealed in an aluminum pan.

  • Analysis: The sample is placed in a DSC instrument and subjected to a controlled thermal cycle. A typical cycle involves:

    • Heating from room temperature to a temperature above the expected melting point (e.g., 320°C) at a rate of 10°C/min to erase the thermal history.

    • Cooling at a controlled rate (e.g., 10°C/min) to observe crystallization.

    • A second heating scan at 10°C/min to determine the glass transition and melting temperatures. The heat flow to or from the sample is recorded as a function of temperature.

Structural Analysis: X-ray Diffraction (XRD)

XRD is employed to determine the degree of crystallinity and to identify the crystalline structure of the polyester.

  • Sample Preparation: A thin film or a powdered sample of the polyester is prepared.

  • Analysis: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). Crystalline regions in the polymer will produce sharp diffraction peaks, while amorphous regions will result in a broad halo. The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.

Visualizing the Impact of Isomer Geometry

The following diagrams illustrate the logical relationship between the CHDM isomer structure and the resulting polymer crystallinity.

G Impact of CHDM Isomer Ratio on Polymer Chain Packing cluster_0 Monomer Isomers cluster_1 Polymer Chain Structure cluster_2 Resulting Polymer Properties trans trans-1,2-CHDM Linear Geometry ordered Ordered Chains Efficient Packing trans->ordered Promotes cis cis-1,2-CHDM Bent Geometry disordered Disordered Chains Disrupted Packing cis->disordered Induces crystalline Semi-Crystalline Polymer Higher Tm, Higher Tg ordered->crystalline amorphous Amorphous Polymer Lower Tg, No Tm disordered->amorphous experimental_workflow Experimental Workflow for Polymer Characterization synthesis Polyester Synthesis (Melt Polycondensation) dsc Thermal Analysis (DSC) synthesis->dsc xrd Structural Analysis (XRD) synthesis->xrd properties Determination of Crystallinity, Tm, Tg dsc->properties xrd->properties

A Comparative Guide to the Analytical Validation of cis-1,2-Cyclohexanedimethanol Purity by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like cis-1,2-Cyclohexanedimethanol (CHDM) is fundamental for the integrity and reproducibility of experimental results. As a key component in the synthesis of polyesters and other materials, the presence of impurities can significantly alter the properties of the final product. This guide provides a comparative overview of two primary chromatographic methods for the analytical validation of cis-1,2-CHDM purity: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The selection of an appropriate analytical method is contingent on several factors, including the chemical properties of the analyte, potential impurities, required sensitivity, and the instrumentation available. cis-1,2-CHDM is a diol (C₈H₁₆O₂) with a molecular weight of 144.21 g/mol , making it suitable for both GC and HPLC analysis.

Comparison of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) are robust techniques for quantifying non-volatile or semi-volatile compounds that lack a UV chromophore, such as CHDM. Below is a summary of their performance characteristics for purity assessment.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Principle Separation of volatile compounds in a gaseous mobile phase based on their partitioning between the gas and a solid or liquid stationary phase. Detection is based on the ionization of the analyte in a hydrogen flame.Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. Detection is based on changes in the refractive index of the eluent as the analyte passes through.
Applicability to CHDM High. Suitable for semi-volatile diols. Derivatization may be required to improve peak shape and thermal stability, but direct analysis is often possible.Good. Suitable for non-volatile and thermally sensitive compounds. No derivatization is needed.
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.15%
Strengths High resolution and sensitivity for volatile compounds. Excellent precision.Wide applicability for non-volatile compounds. Non-destructive.
Limitations May not be suitable for thermally labile impurities. Requires the analyte to be volatile.Lower sensitivity compared to GC-FID. Sensitive to temperature and mobile phase composition changes.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide established protocols for GC-FID and HPLC-RID methods, which can be adapted and validated for the specific analysis of cis-1,2-CHDM.

Gas Chromatography (GC-FID) Protocol

This method is designed for the quantification of cis-1,2-CHDM and the detection of volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5 or equivalent (e.g., (5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Reagents and Standards:

  • Solvent: Dichloromethane or Methanol (HPLC grade).

  • Internal Standard (IS): n-Dodecane or a suitable non-interfering compound.

  • cis-1,2-CHDM Reference Standard: Certified purity (>99.5%).

  • Sample Solution: Accurately weigh approximately 50 mg of the cis-1,2-CHDM sample and dissolve in 10 mL of solvent containing the internal standard at a concentration of 1 mg/mL.

  • Standard Solution: Prepare a solution of the cis-1,2-CHDM reference standard at a similar concentration to the sample solution, using the same solvent and internal standard.

3. Data Analysis: The purity of the cis-1,2-CHDM sample is calculated

A Comparative Guide to the Mechanical Properties of Cyclohexanedimethanol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers derived from cyclohexanedimethanol (CHDM), with a primary focus on the well-characterized 1,4-CHDM isomer as a benchmark. While extensive data is available for polymers based on 1,4-CHDM, there is a notable scarcity of published quantitative mechanical property data specifically for polyesters synthesized from cis-1,2-Cyclohexanedimethanol. This guide will therefore present the known properties of 1,4-CHDM based polymers and discuss the anticipated influence of the cis-1,2-CHDM isomer on these properties based on established principles of polymer chemistry.

The incorporation of the cycloaliphatic CHDM monomer into a polymer backbone, such as in polyesters, imparts significant enhancements to thermal stability, mechanical strength, and chemical resistance when compared to their linear aliphatic counterparts.[1][2] The stereochemistry of the CHDM monomer, particularly the ratio of cis to trans isomers, plays a crucial role in determining the final properties of the polymer by influencing the efficiency of polymer chain packing and the resulting degree of crystallinity.[1]

Comparative Data on Mechanical Properties

The following table summarizes the typical mechanical properties of polyesters synthesized from 1,4-Cyclohexanedimethanol (1,4-CHDM), which serves as a valuable reference point. For context, data for Poly(ethylene terephthalate) (PET), a widely used polyester, is also included. It is important to note that the properties of CHDM-based polymers can be significantly tuned by altering the diacid comonomer and the cis/trans isomer ratio of the diol.[1]

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Hardness (Shore D)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) 55 - 702.0 - 2.820 - 30080 - 85
Poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephthalate) (PETG) 45 - 551.9 - 2.2100 - 40075 - 80
Poly(ethylene terephthalate) (PET) 50 - 752.0 - 4.030 - 30080 - 90

Note: The values presented are typical ranges and can vary based on the specific grade, processing conditions, and cis/trans isomer ratio.

Expected Influence of this compound on Polymer Properties

While specific data is lacking, the structural characteristics of this compound allow for informed predictions regarding its influence on polymer properties:

  • Reduced Crystallinity: The cis configuration of the 1,2-disubstituted cyclohexane ring is inherently less linear and more kinked than the trans isomer or the more extended 1,4-isomers. This irregular structure would likely disrupt the packing of polymer chains, leading to a more amorphous polymer with lower crystallinity.

  • Lower Tensile Strength and Modulus: A decrease in crystallinity generally corresponds to a reduction in tensile strength and Young's modulus, as the intermolecular forces are weaker in a less ordered amorphous structure.

  • Increased Elongation at Break and Toughness: Polymers with lower crystallinity tend to be more flexible and exhibit higher elongation at break, suggesting that a polyester based on cis-1,2-CHDM could be tougher and less brittle than its more crystalline counterparts.

  • Lower Glass Transition and Melting Temperatures: The disruption of chain packing would also be expected to lower the glass transition temperature (Tg) and the melting temperature (Tm) of the resulting polymer.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the mechanical properties of polymers.

Tensile Properties (ASTM D638 / ISO 527)

Tensile properties, including tensile strength, Young's modulus, and elongation at break, are fundamental indicators of a material's mechanical performance.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638 or ISO 527-2.[1][3][4][5][6][7][8][9][10] Specimens should be conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Test Procedure: The test is conducted using a universal testing machine (UTM) equipped with grips to securely hold the specimen.[1][3][4][5][6][7][8][9][10] An extensometer is attached to the gauge section of the specimen to accurately measure strain. The specimen is pulled at a constant crosshead speed until it fractures. The load and extension data are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.[5][6][7][9]

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.[5][6][7]

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[5][6][7][9]

Hardness (ASTM D2240)

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a smooth, flat surface.

  • Test Procedure: A durometer, an instrument with a calibrated spring-loaded indenter, is used. For harder plastics, a Shore D durometer is typically employed. The indenter is pressed firmly and vertically onto the surface of the specimen.

  • Data Analysis: The hardness value is read directly from the durometer's scale. The reading is typically taken within one second of firm contact. The scale ranges from 0 to 100, with higher numbers indicating greater hardness.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_specimen_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis monomer cis-1,2-CHDM & Diacid polymerization Melt Polycondensation monomer->polymerization polymer Crude Polymer polymerization->polymer purification Purification polymer->purification final_polymer Pure Polymer purification->final_polymer molding Injection/Compression Molding final_polymer->molding conditioning Conditioning (ASTM D618) molding->conditioning tensile Tensile Test (ASTM D638) conditioning->tensile hardness Hardness Test (ASTM D2240) conditioning->hardness tensile_data Tensile Strength, Modulus, Elongation tensile->tensile_data hardness_data Shore D Hardness hardness->hardness_data

Caption: Experimental workflow for the synthesis and mechanical characterization of polymers.

References

A Comparative Guide to the Synthesis of cis-1,2-Cyclohexanedimethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic pathways to high-purity cis-1,2-cyclohexanedimethanol, a valuable building block in pharmaceutical and materials science, is presented. This guide provides a detailed comparison of a metal hydride reduction route and a catalytic hydrogenation pathway, supported by experimental data to inform route selection based on factors such as yield, purity, and reaction conditions.

This compound is a key structural motif in a variety of applications, including the synthesis of novel polymers, plasticizers, and as a chiral ligand in asymmetric synthesis. The selection of an appropriate synthetic route is critical for achieving high yields and purity while considering factors such as cost, safety, and scalability. This guide outlines two distinct and validated methods for its preparation: the reduction of a cis-1,2-cyclohexanedicarboxylate derivative using a sodium borohydride system and a two-step approach involving the catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride followed by reduction.

Comparative Analysis of Synthetic Routes

The two synthetic pathways are summarized below, with detailed experimental data presented in Table 1 for ease of comparison.

Route 1: Metal Hydride Reduction of cis-1,2-Cyclohexanedicarboxylate

This approach utilizes a modified sodium borohydride reduction system to convert a cis-1,2-cyclohexanedicarboxylate ester directly to the corresponding diol. The use of zinc chloride as a co-reagent enhances the reducing power of sodium borohydride, enabling the efficient reduction of the ester functional groups.

Route 2: Catalytic Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride and Subsequent Reduction

This two-step route begins with the catalytic hydrogenation of commercially available cis-4-cyclohexene-1,2-dicarboxylic anhydride to produce cis-cyclohexane-1,2-dicarboxylic anhydride. This intermediate is then reduced to the target diol. While the initial hydrogenation step is highly efficient, this pathway requires a subsequent reduction step to achieve the final product.

Synthetic Routes to this compound cluster_0 Route 1: Metal Hydride Reduction cluster_1 Route 2: Catalytic Hydrogenation & Reduction start1 cis-1,2-Cyclohexanedicarboxylate process1 Sodium Borohydride / Zinc Chloride Reduction start1->process1 THF, 0-5°C to 65°C product1 This compound process1->product1 Yield: 87.5% Purity: 99.2% start2 cis-4-Cyclohexene-1,2-dicarboxylic Anhydride process2a Catalytic Hydrogenation (Ni Catalyst) start2->process2a 130°C, H2 (atm) intermediate2 cis-1,2-Cyclohexanedicarboxylic Anhydride process2a->intermediate2 Yield: ~Quantitative process2b Reduction (e.g., LiAlH4 or NaBH4) intermediate2->process2b Anhydrous Solvent product2 This compound process2b->product2 High Yield (expected)

Figure 1. Comparative workflow of the two main synthetic routes to this compound.

Data Presentation

ParameterRoute 1: Metal Hydride ReductionRoute 2: Catalytic Hydrogenation & Reduction
Starting Material cis-1,2-Cyclohexanedicarboxylatecis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Key Reagents Sodium borohydride, Zinc chloride, THFH₂, Nickel catalyst (Step 1); Reductant (e.g., LiAlH₄) (Step 2)
Reaction Temperature 0-65°CStep 1: 130°C; Step 2: Varies with reductant
Reaction Time 5 hours (reduction step)Step 1: ~6 hours; Step 2: Varies
Overall Yield 87.5%[1]Step 1: ~Quantitative[2]; Step 2: High (expected)
Product Purity 99.2% (GC)[1]High purity achievable with purification
Scalability Suitable for large-scale production[1]Suitable for industrial scale
Safety Considerations Handling of metal hydridesHigh-pressure hydrogenation, handling of pyrophoric catalysts and hydrides

Table 1. Summary of quantitative data for the different synthetic routes.

Experimental Protocols

Route 1: Metal Hydride Reduction of cis-1,2-Cyclohexanedicarboxylate[1]
  • Preparation of the Reducing Agent: In a reaction flask, 27.2 g of freshly melted zinc chloride and 11.4 g of sodium borohydride are combined. The mixture is cooled to 0-5°C in an ice-water bath with stirring. 80 mL of tetrahydrofuran (THF) is slowly added dropwise. After the addition is complete, the mixture is stirred at room temperature for 20 hours.

  • Reduction Reaction: A solution of 20.0 g of cis-1,2-cyclohexanedicarboxylate in 50 mL of THF is added dropwise to the prepared reducing agent. The solution is stirred rapidly until gas evolution ceases. The reaction mixture is then heated to 65°C and stirred for 5 hours.

  • Work-up and Purification: The reaction is cooled, and dilute hydrochloric acid is slowly added to adjust the pH to 1-3. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 12.6 g (87.5%) of this compound with a purity of 99.2% as determined by GC.

Route 2: Catalytic Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride[2]

Step 1: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride

  • Reaction Setup: 1200 g of cis-4-cyclohexene-1,2-dicarboxylic anhydride and 50 g of a nickel catalyst are charged into a hydrogenation apparatus equipped with a high-speed agitator.

  • Hydrogenation: The mixture is heated to 130°C, and pure hydrogen gas is bubbled through the reaction mixture under atmospheric pressure with vigorous agitation. The reaction is continued for approximately 6 hours until the absorption of hydrogen ceases.

  • Isolation of Intermediate: The reaction mixture is filtered to remove the catalyst. The resulting filtrate is cis-cyclohexane-1,2-dicarboxylic anhydride, obtained in substantially quantitative yield. The product can be further purified by vacuum distillation.

Step 2: Reduction of cis-Cyclohexane-1,2-dicarboxylic Anhydride (General Procedure)

A standard procedure for the reduction of an anhydride to a diol would involve the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF or diethyl ether. The anhydride would be slowly added to a solution of LiAlH₄ at a reduced temperature, followed by a careful workup with water and/or acid to quench the excess reagent and liberate the diol. While a specific high-yield protocol for this particular substrate is not detailed in the available literature, this transformation is a standard and generally high-yielding reaction in organic synthesis.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher or organization.

The metal hydride reduction of cis-1,2-cyclohexanedicarboxylate is a one-pot reduction that provides a high yield and excellent purity of the final product.[1] This method is well-documented and appears suitable for scaling up.

The catalytic hydrogenation route offers a near-quantitative yield for the initial hydrogenation step and utilizes readily available starting materials.[2] However, it requires a subsequent reduction step, for which a detailed, optimized protocol for this specific substrate is less readily available in the public domain, though the transformation is chemically straightforward.

For researchers prioritizing a well-defined, high-yield, single-step reduction from a readily accessible precursor, the sodium borohydride/zinc chloride system appears to be an excellent choice. For those with access to high-pressure hydrogenation equipment and willing to optimize a subsequent reduction, the catalytic hydrogenation pathway may also be a very efficient and cost-effective option, particularly at an industrial scale.

References

Safety Operating Guide

Proper Disposal of cis-1,2-Cyclohexanedimethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of cis-1,2-Cyclohexanedimethanol, ensuring compliance with safety regulations and minimizing environmental impact.

I. Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment.

Recommended PPE:

EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Handle with gloves that have been inspected prior to use.[1]
Skin Protection Wear impervious clothing to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area, such as a laboratory fume hood.[1][2]

II. Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound are incineration or transfer to a licensed hazardous waste disposal company.[1]

  • Initial Assessment:

    • Determine if the this compound is a pure substance, a solution, or mixed with other substances.

    • Consult your institution's environmental health and safety (EHS) department for specific guidelines and local regulations.

  • For Small Quantities (in a laboratory setting):

    • Collection: Carefully collect the waste material in a designated, properly labeled, and sealed container.

    • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Handover: Transfer the waste to your institution's chemical waste management service for consolidation and disposal.

  • For Larger Quantities or Bulk Disposal:

    • Licensed Disposal Company: The material should be offered to a licensed hazardous material disposal company.[1] This is the recommended procedure for expired or excess materials.

    • Incineration: An alternative is to burn the product in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.

  • Disposal of Contaminated Packaging:

    • Any packaging that has come into direct contact with this compound should be treated as hazardous waste.

    • Dispose of contaminated packaging in the same manner as the chemical product itself.[1]

Important Environmental Precaution: Avoid discharging this compound into drains, water courses, or onto the ground.[1]

III. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe_check Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check assess_waste Step 2: Assess Waste (Quantity & Contamination) ppe_check->assess_waste small_quantity Small Quantity (Lab Scale) assess_waste->small_quantity Is it a small quantity? large_quantity Large Quantity / Bulk assess_waste->large_quantity Is it a large quantity? collect_waste Collect in Labeled, Sealed Container small_quantity->collect_waste Yes licensed_company Option A: Offer to Licensed Hazardous Waste Disposal Company large_quantity->licensed_company Yes incineration Option B: Arrange for Incineration at a Licensed Facility large_quantity->incineration Yes store_waste Store Safely Away from Incompatibles collect_waste->store_waste institutional_waste Transfer to Institutional EHS Waste Program store_waste->institutional_waste dispose_packaging Step 3: Dispose of Contaminated Packaging as Chemical Waste institutional_waste->dispose_packaging licensed_company->dispose_packaging incineration->dispose_packaging end_process End: Disposal Complete dispose_packaging->end_process

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling cis-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling cis-1,2-Cyclohexanedimethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2] The recommended PPE is outlined below.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-impermeable gloves. Fire/flame resistant and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. This should be used as a backup to local exhaust ventilation. A full-face supplied air respirator is necessary if it's the sole means of protection.NIOSH (US) or CEN (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound from receipt to disposal. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal a Consult Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Avoid formation of dust and aerosols c->d Proceed to Handling e Prevent contact with skin and eyes d->e f Keep container tightly closed e->f i Evacuate unnecessary personnel e->i In Case of Spill g Store in a dry, well-ventilated place f->g Proceed to Storage h Recommended storage: Refrigerator g->h j Wear appropriate PPE i->j k Contain spill and clean with suitable material j->k l Dispose of waste in a suitable, closed container k->l m Offer to a licensed hazardous material disposal company l->m Proceed to Disposal n Follow all federal and local regulations m->n

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Ensure Adequate Ventilation: All handling should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[3]

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above, including safety goggles, chemical-resistant gloves, and protective clothing.[1][2]

2. Handling:

  • Avoid Dust and Aerosol Formation: Handle the substance carefully to prevent the formation of dust and aerosols.[2][3]

  • Prevent Contact: Avoid direct contact with skin and eyes.[2][3]

  • Secure Container: Keep the container tightly closed when not in use.[3]

3. Storage:

  • Proper Storage Conditions: Store the chemical in a tightly closed container in a dry and well-ventilated area.[3] The recommended storage condition is in a refrigerator.[3]

Emergency Procedures

First-Aid Measures:

  • General Advice: In case of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest. Seek medical attention if symptoms persist.[1][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]

Spill Response:

  • Isolate the Area: Keep unnecessary personnel away from the spill.[3]

  • Use Appropriate PPE: Wear the necessary protective equipment before addressing the spill.[3]

  • Containment and Cleanup: Avoid generating dust during cleanup.[3] Sweep or vacuum the spilled material and collect it in a suitable container for disposal.[3] Thoroughly clean the surface to remove any residual contamination.[3]

  • Environmental Precautions: Prevent the chemical from entering drains, water courses, or the ground.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Material: Unused or expired material should be offered to a licensed hazardous material disposal company.[3] The substance may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.[3]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[3][4]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.